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  • Product: 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol
  • CAS: 1506276-04-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol for Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically validated scaffolds is a cornerstone of rational drug design....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically validated scaffolds is a cornerstone of rational drug design. The molecule 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol represents a compelling convergence of two such "privileged structures": the piperidine ring and the pyrazole nucleus. The piperidine moiety is a ubiquitous feature in numerous CNS-active agents and analgesics, providing a robust, saturated heterocyclic core that can be functionalized to modulate basicity and receptor interaction.[1][2] Concurrently, the pyrazole ring is a versatile N-heterocycle associated with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5]

The specific arrangement in 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol, featuring a tertiary alcohol on the piperidine ring, introduces a potential hydrogen bonding site while the pyrazol-1-ylmethyl substituent provides a vector for exploring further interactions with biological targets. Understanding the fundamental physicochemical properties of this molecule is therefore not merely an academic exercise; it is a critical prerequisite for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for guiding its development from a lead compound into a viable drug candidate.[6][7]

This technical guide provides an in-depth analysis of the core physicochemical parameters of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only quantitative data but also the underlying scientific rationale and validated experimental protocols for their determination.

Caption: Chemical structure of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol.

Core Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol, based on structural analysis and predictive modeling. These values serve as a foundational dataset for further experimental validation and computational modeling.

PropertyValueRationale / Significance
Molecular Formula C₉H₁₅N₃ODefines the elemental composition.
Molecular Weight 181.24 g/mol Crucial for all stoichiometric calculations and analytical quantification.
Predicted pKa ~8.5 - 9.5Primarily attributed to the piperidine nitrogen; critical for solubility and receptor binding.[8][9]
Predicted logP 0.5 - 1.5Indicates moderate lipophilicity, balancing membrane permeability with aqueous solubility.[6][10]
Physical State Solid (Predicted)Similar structures are crystalline solids at room temperature.[11][12]
Hydrogen Bond Donors 2 (hydroxyl, piperidine N-H)Influences solubility and potential for target interaction.
Hydrogen Bond Acceptors 3 (pyrazole N, piperidine N, hydroxyl O)Affects solubility and binding affinity to biological targets.

Ionization and Lipophilicity: pKa and LogP/LogD

The interplay between a molecule's ionization state (pKa) and its lipophilicity (logP/logD) governs its journey through the body. These parameters are fundamental to the "Rule of 5," a widely used guideline for predicting the druglikeness of a molecule intended for oral administration.[6][10]

pKa Determination: The Key to pH-Dependent Behavior

The acid dissociation constant (pKa) dictates the degree of ionization at a given pH. For 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol, the secondary amine within the piperidine ring is the most basic center and its pKa is paramount. This value determines the ratio of the charged (protonated) to uncharged (neutral) form of the molecule within different physiological environments, such as the stomach (pH 1-3) and the intestine (pH 5-7). Potentiometric titration remains the gold-standard method for its accuracy and simplicity.[13]

Expert Insight: The choice of potentiometric titration is deliberate. Unlike UV-spectrophotometric methods, it is not confounded by the lack of a strong chromophore near the ionization center and provides a direct measure of the pKa without reliance on predictive software, which can be less accurate for novel or complex scaffolds.[8][14]

Caption: Workflow for pKa determination by potentiometric titration.

  • Preparation: Dissolve an accurately weighed sample of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol in deionized water to create a solution of known concentration (e.g., 0.01 M). Maintain a constant ionic strength by adding a background electrolyte like 0.1 M potassium chloride.

  • Titration Setup: Place the solution in a temperature-controlled jacketed beaker (25 ± 0.5 °C) equipped with a calibrated pH electrode and a magnetic stirrer.

  • Data Acquisition: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), depending on whether the free base or a salt form is used. Add the titrant in small, precise aliquots, allowing the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal.

Lipophilicity (logP and logD): Gauging Membrane Permeability

Lipophilicity is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one.[15]

  • LogP (Partition Coefficient) is the logarithm of the concentration ratio of the neutral form of the compound in an n-octanol/water system at equilibrium.[16]

  • LogD (Distribution Coefficient) is the logarithm of the concentration ratio of all forms (neutral and ionized) of the compound between n-octanol and an aqueous buffer at a specific pH. For an ionizable compound like ours, logD is the more physiologically relevant parameter.[10][16]

Expert Insight: The shake-flask method, while labor-intensive, remains the definitive "gold standard" for logP/logD determination. Its trustworthiness comes from directly measuring the compound's partitioning behavior at equilibrium, providing a result that is not an estimation but a direct physical measurement. High-throughput methods are useful for screening, but for definitive characterization of a lead candidate, this method is unparalleled.

  • Phase Preparation: Prepare an aqueous buffer at the desired pH (e.g., pH 7.4 to simulate physiological conditions). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and buffer. The final DMSO concentration should be minimal (<1%) to avoid affecting the partitioning.

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 2-4 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in each layer using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).

Solubility Profile: A Prerequisite for Bioavailability

A drug must be in solution to be absorbed. Poor aqueous solubility is a primary reason for the failure of promising drug candidates.[7] Therefore, a thorough understanding of a compound's solubility is critical. It is important to distinguish between two key types of solubility measurements: thermodynamic and kinetic.[17]

Sources

Exploratory

The Pyrazole-Piperidine Axis: A Technical Guide to Scaffold Optimization in Kinase and GPCR Drug Discovery

Topic: Therapeutic Potential of Pyrazole-Piperidine Scaffolds in Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary The py...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of Pyrazole-Piperidine Scaffolds in Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The pyrazole-piperidine motif represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ubiquity in FDA-approved therapeutics such as Crizotinib (ALK/ROS1 inhibitor) and Asciminib (BCR-ABL inhibitor). This guide analyzes the structural synergy between the electron-rich, hydrogen-bond-capable pyrazole ring and the solubilizing, pharmacokinetically favorable piperidine moiety. We provide a blueprint for leveraging this scaffold to overcome common drug discovery bottlenecks: solubility, metabolic stability, and selectivity in ATP-binding pockets.

Structural Rationale & Pharmacophore Analysis[1]

The success of the pyrazole-piperidine scaffold stems from its ability to satisfy two distinct domains within a protein binding site simultaneously: the hydrophobic/H-bonding hinge region and the solvent-exposed front .

The Pyrazole "Anchor"

The pyrazole ring (1,2-diazole) serves as a robust bioisostere for amides and carboxylic acids.

  • H-Bond Donor/Acceptor: The unsubstituted nitrogen (

    
    ) acts as a hydrogen bond donor, while the pyridine-like nitrogen (
    
    
    
    ) acts as an acceptor.[1] This is critical for binding to the "hinge region" of kinase domains (e.g., interacting with backbone residues like Glu805/Ala807 in ALK).[1]
  • Dipole Moment: The high dipole moment facilitates orientation within polar sub-pockets.

The Piperidine "Tail"

The piperidine ring is frequently deployed to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • Solubility Engine: The basic nitrogen (pKa ~9-10) is protonated at physiological pH, drastically improving aqueous solubility.

  • Solvent Exposure: In docking models (e.g., Crizotinib bound to ALK), the piperidine moiety often projects out of the ATP pocket towards the solvent, tolerating bulky substitutions without steric clash.

Pharmacophore Visualization

The following diagram illustrates the functional division of labor within this scaffold.

Pharmacophore cluster_0 Scaffold Architecture Pyrazole Pyrazole Core (Hinge Binder) Linker Linker (Geometry Control) Pyrazole->Linker Target_Hinge Target: Hinge Region (e.g., Glu/Ala backbone) Pyrazole->Target_Hinge H-Bonds (Donor/Acceptor) Piperidine Piperidine Tail (Solubility/ADME) Target_Solvent Target: Solvent Front (Salt Bridges) Piperidine->Target_Solvent Ionic Interaction (Protonated Amine) Linker->Piperidine

Caption: Functional segmentation of the pyrazole-piperidine scaffold showing the hinge-binding anchor and the solvent-interacting tail.

Therapeutic Landscape & Case Studies

While kinases are the primary domain, the scaffold's utility extends to GPCRs and ion channels.

Drug/CandidateTargetMechanismStructural Role of Scaffold
Crizotinib ALK / ROS1 / c-METATP-competitive inhibitorPyrazole: H-bonds to hinge. Piperidine: Projects into solvent; crucial for potency and PK.
Asciminib BCR-ABL1Allosteric inhibitor (STAMP)Pyrazole: Binds to the myristoyl pocket. Piperidine: Improves oral bioavailability.
Pralsetinib RETKinase InhibitorPyrazole: Key interaction with gatekeeper residues.
Rimonabant CB1 (GPCR)Inverse AgonistPyrazole: Central core. Piperidine: Amide-linked tail for receptor affinity (Note: Withdrawn due to CNS effects, but structurally relevant).

Synthetic Methodologies

For the "Application Scientist," the ability to rapidly diversify this scaffold is paramount. We focus here on the Modular Reductive Amination approach, which allows for late-stage diversification of the piperidine tail.

Synthesis Workflow (Graphviz)

Synthesis Aldehyde Pyrazole-4-Carbaldehyde (Core) Imine Intermediate: Imine Species (In situ) Aldehyde->Imine + Amine, Acid Cat. Amine Substituted Piperidine (Tail) Amine->Imine Reduction Reduction Step (NaBH(OAc)3 / DCE) Imine->Reduction Product Final Pyrazole-Piperidine Hybrid Reduction->Product Isolation

Caption: Modular synthesis via reductive amination allows rapid library generation by varying the piperidine amine.

Detailed Protocol: Reductive Amination Coupling

Context: This protocol is optimized for generating a library of Crizotinib analogs where the pyrazole core is fixed, and the piperidine tail is varied.

Reagents:

  • Pyrazole-4-carbaldehyde derivative (1.0 equiv)

  • Substituted Piperidine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Methodology:

  • Imine Formation: In a dry 20 mL scintillation vial, dissolve the pyrazole-4-carbaldehyde (0.5 mmol) in DCE (5 mL). Add the substituted piperidine (0.55 mmol) and catalytic acetic acid.

    • Scientific Insight: DCE is preferred over Methanol here because STAB is less soluble in DCE, allowing for a controlled, heterogeneous release of hydride, reducing side reactions.

  • Equilibration: Stir at room temperature for 30–60 minutes under nitrogen. This ensures complete formation of the imine or hemiaminal intermediate before reduction.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (0.75 mmol) in one portion.

    • Why STAB? It is milder than NaBH4 and will not reduce the aldehyde starting material as quickly as it reduces the protonated imine, preventing the formation of the alcohol byproduct.

  • Monitoring: Stir for 4–12 hours. Monitor via LC-MS or TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the aldehyde peak.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: The basicity of the piperidine allows for easy purification via Flash Chromatography using amine-functionalized silica or a gradient of DCM/MeOH/NH4OH (90:9:1).

SAR Optimization Strategies

Once the core scaffold is synthesized, optimization follows a logic tree to enhance potency and metabolic stability.

The "Magic Methyl" Effect

In the Crizotinib discovery program, the addition of a chiral methyl group to the piperidine ring was transformative.

  • Effect: It locks the piperidine into a specific chair conformation.

  • Result: Reduced entropic penalty upon binding and improved selectivity against off-target kinases.

Metabolic Soft Spots

The piperidine ring is prone to oxidative metabolism (hydroxylation) by CYP450 enzymes.

  • Fix: Introduce fluorine atoms or a gem-dimethyl group at the C3 or C4 position of the piperidine to block metabolic attack without significantly altering steric bulk.

SAR Logic Diagram

SAR Issue Lead Compound Issues Potency Low Potency? Issue->Potency Metabolism High Clearance? Issue->Metabolism Permeability Low Permeability? Issue->Permeability Sol_Potency Add Methyl to Piperidine (Conformational Lock) Potency->Sol_Potency Sol_Metabolism Fluorinate Piperidine Ring (Block CYP Sites) Metabolism->Sol_Metabolism Sol_Permeability Reduce Basicity (Add EWG to Piperidine N) Permeability->Sol_Permeability

Caption: Decision tree for optimizing the pyrazole-piperidine scaffold based on common lead liabilities.

References

  • Cui, J. J., et al. (2011).[2] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link

  • Fabbro, D., et al. (2012). "Ten years of protein kinase inhibitors: from the bench to the clinic." Methods in Molecular Biology. Link

  • Khan, M. F., et al. (2023). "Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers." European Journal of Medicinal Chemistry. Link

  • Breslin, S., & O'Driscoll, L. (2013). "Three-dimensional cell culture: the missing link in drug discovery." Drug Discovery Today. Link

  • FDA Drug Approvals. (2020). "FDA approves berotralstat for hereditary angioedema."[1] FDA.gov. Link

Sources

Foundational

The Strategic Role of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol in Modern Drug Discovery: A Technical Guide for Medicinal Chemists

Foreword: The Convergence of Privileged Scaffolds in Pharmaceutical Design In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of two interconnected narratives: t...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Convergence of Privileged Scaffolds in Pharmaceutical Design

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of two interconnected narratives: the identification of potent pharmacophores and the development of versatile synthetic intermediates. This guide delves into the confluence of these narratives through the lens of a pivotal, yet often overlooked, pharmaceutical intermediate: 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol . This molecule represents a strategic amalgamation of two "privileged structures"—the pyrazole and the piperidine rings—each contributing unique and valuable properties to the design of advanced therapeutics, particularly in the realm of kinase inhibition. Our exploration will traverse the synthetic rationale, detailed methodologies, and the profound implications of this intermediate in the architecture of next-generation pharmaceuticals.

Deconstructing the Core: The Innate Value of Pyrazole and Piperidine Moieties

The decision to employ a specific molecular scaffold in drug design is a meticulous process, guided by an understanding of its inherent physicochemical and pharmacological potential. The combination of a pyrazole and a piperidin-4-ol moiety within a single intermediate is a deliberate choice, leveraging the distinct advantages of each component.

The Pyrazole Nucleus: A Versatile Hinge-Binding Motif

The five-membered aromatic pyrazole ring is a cornerstone in medicinal chemistry, celebrated for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] In the context of kinase inhibition, the pyrazole scaffold frequently serves as a bioisostere for other aromatic rings, offering an improved balance of lipophilicity and aqueous solubility.[2] Its nitrogen atoms are adept at forming crucial hydrogen bond interactions within the ATP-binding pocket of kinases, often acting as a "hinge-binder" that anchors the inhibitor to the target protein.[3] This interaction is a foundational element in the design of numerous FDA-approved kinase inhibitors.[2]

The Piperidine Scaffold: Modulator of Physicochemical Properties and Vector for Target Engagement

The saturated six-membered piperidine ring is one of the most ubiquitous heterocycles in approved drugs.[4] Its inclusion in a drug candidate can significantly enhance solubility, modulate lipophilicity (LogP/LogD), and improve oral bioavailability.[5] The tertiary alcohol of the piperidin-4-ol substructure provides a handle for further functionalization and can also participate in hydrogen bonding with the target protein. The piperidine ring itself can adopt various conformations, allowing for the precise spatial orientation of substituents to optimize binding affinity and selectivity.[5]

The strategic linkage of these two scaffolds via a methylene bridge in 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol creates a versatile intermediate, primed for elaboration into potent and selective drug candidates.

Synthesis of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol: A Methodical Approach

The synthesis of this key intermediate can be logically approached in a two-stage process: the formation of the piperidin-4-ol core and the subsequent N-alkylation with a pyrazole-containing electrophile. A plausible and efficient synthetic route is detailed below.

Stage 1: Synthesis of the Piperidin-4-ol Precursor

A common and practical starting point for the synthesis of 4-substituted piperidin-4-ols is the use of a protected piperidone derivative. This allows for the introduction of the hydroxyl group via a Grignard reaction or reduction, followed by deprotection to yield the free piperidin-4-ol. A more direct, albeit less common, approach involves the Mannich condensation.[6][7] However, for the purpose of this guide, we will focus on a route that offers high yields and purity.

An alternative and often preferred route to piperidin-4-ol involves the deprotection of a commercially available N-protected precursor, such as N-Boc-4-hydroxypiperidine.

Protocol 2.1: Deprotection of N-Boc-4-hydroxypiperidine

Step Procedure Reagents & Conditions Rationale
1To a solution of N-Boc-4-hydroxypiperidine in a suitable solvent, add a strong acid.N-Boc-4-hydroxypiperidine (1.0 eq.), 4M HCl in 1,4-dioxane (excess), Room Temperature, 2-4 hours.The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, yielding the hydrochloride salt of piperidin-4-ol.
2Monitor the reaction by TLC or LC-MS until the starting material is consumed.-Ensures complete deprotection.
3Concentrate the reaction mixture under reduced pressure.Rotary evaporator.Removes the solvent and excess acid.
4The resulting solid can be used directly in the next step or purified further if necessary.Trituration with diethyl ether.Provides the clean piperidin-4-ol hydrochloride salt.
Stage 2: N-Alkylation of Pyrazole with a Piperidine-derived Electrophile

The N-alkylation of pyrazoles can be challenging due to the potential for reaction at either of the two nitrogen atoms, leading to a mixture of regioisomers.[8] However, for an unsubstituted pyrazole, this is not a concern. A robust method for the synthesis of the target intermediate involves the reaction of pyrazole with a suitable electrophile derived from piperidin-4-one, followed by reduction. A more direct approach, and the one detailed here, is the nucleophilic substitution of a leaving group on a piperidine precursor with pyrazole.

A plausible synthetic strategy involves the reaction of pyrazole with 1-oxa-6-azaspiro[2.5]octane, an epoxide derived from piperidin-4-one. This reaction is an efficient way to introduce the desired hydroxymethyl piperidine moiety onto the pyrazole nitrogen.

Protocol 2.2: Synthesis of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol

Step Procedure Reagents & Conditions Rationale
1To a solution of 1H-pyrazole in a suitable polar aprotic solvent, add a base.1H-Pyrazole (1.0 eq.), Sodium Hydride (1.2 eq.), Anhydrous DMF, 0 °C to Room Temperature.The base deprotonates the pyrazole, forming the highly nucleophilic pyrazolate anion.
2To the resulting solution, add 1-oxa-6-azaspiro[2.5]octane (protected at the piperidine nitrogen if necessary, e.g., with a Boc group).1-oxa-6-azaspiro[2.5]octane (1.1 eq.), Room Temperature to 50 °C.The pyrazolate anion acts as a nucleophile, opening the epoxide ring to form the desired carbon-nitrogen bond. The reaction occurs at the less sterically hindered carbon of the epoxide.
3Monitor the reaction by TLC or LC-MS until completion.-Ensures the reaction has proceeded to completion.
4Quench the reaction carefully with water and extract the product with a suitable organic solvent.Water, Ethyl Acetate.Removes unreacted base and transfers the product to the organic phase.
5Purify the crude product by column chromatography.Silica gel, Ethyl Acetate/Hexane gradient.Isolates the pure 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol.

Synthesis_Workflow cluster_stage1 Stage 1: Piperidine Core Synthesis cluster_stage2 Stage 2: N-Alkylation N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Piperidin-4-ol_HCl Piperidin-4-ol_HCl N-Boc-4-hydroxypiperidine->Piperidin-4-ol_HCl HCl/Dioxane 1H-Pyrazole 1H-Pyrazole 1-oxa-6-azaspiro[2.5]octane 1-oxa-6-azaspiro[2.5]octane Target_Molecule 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol caption Synthetic workflow for 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol.

Characterization

The synthesized 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol should be thoroughly characterized to confirm its structure and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the successful formation of the pyrazole-methylene-piperidine linkage.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the alcohol and the C-N bonds.

Application as a Pharmaceutical Intermediate: A Gateway to Kinase Inhibitors

The true value of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol lies in its utility as a versatile intermediate for the synthesis of complex drug molecules, particularly kinase inhibitors. The pyrazole moiety provides the essential hinge-binding element, while the piperidin-4-ol offers multiple points for further chemical elaboration to achieve desired potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

The 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol scaffold allows for systematic exploration of the structure-activity relationship (SAR) in a drug discovery program.

SAR_Diagram caption Key modification points for SAR studies.

Table 1: Potential Modifications and Their Rationale in Kinase Inhibitor Design

Modification Site Potential Modifications Rationale
Pyrazole Ring Substitution at the 3, 4, or 5 positions.To enhance binding affinity, improve selectivity against off-target kinases, and modulate physicochemical properties.
Piperidine Nitrogen Acylation, sulfonylation, or reductive amination.To introduce groups that can interact with solvent-exposed regions of the kinase or to fine-tune solubility and metabolic stability.
Hydroxyl Group Etherification, esterification, or replacement with other functional groups (e.g., amine, fluorine).To explore additional hydrogen bonding interactions, improve metabolic stability, or modulate lipophilicity.
Case Study: A Hypothetical Kinase Inhibitor Synthesis

To illustrate the utility of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol, let's consider a hypothetical synthesis of a potent and selective kinase inhibitor. Our target kinase has a hydrophobic pocket adjacent to the ATP-binding site.

Protocol 3.1: Synthesis of a Hypothetical Kinase Inhibitor

Step Procedure Reagents & Conditions Rationale
1Suzuki Coupling: To a solution of a halogenated pyrazole precursor, add a boronic acid or ester.4-Iodo-1H-pyrazole, Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Toluene/Water, 80-100 °C.Introduces a diversity element at the 4-position of the pyrazole to probe a hydrophobic pocket.
2N-Alkylation: React the substituted pyrazole with a suitable piperidine electrophile.Substituted pyrazole, 1-Boc-4-(tosyloxymethyl)piperidin-4-ol, NaH, DMF.Forms the core scaffold of the inhibitor.
3Deprotection: Remove the Boc protecting group.TFA or HCl in Dioxane.Prepares the piperidine nitrogen for further functionalization.
4Amide Coupling: Acylate the piperidine nitrogen with a carboxylic acid.Deprotected intermediate, Carboxylic acid, Coupling agent (e.g., HATU, EDC), DIPEA, DMF.Introduces a group to enhance solubility and potentially interact with the solvent-exposed region of the kinase.

This modular approach, enabled by the 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol intermediate and its precursors, allows for the rapid generation of a library of analogues for biological screening.

Conclusion: A Cornerstone Intermediate for Future Therapeutics

4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol is more than just a chemical compound; it is a testament to the power of strategic molecular design in pharmaceutical research. By uniting the hinge-binding prowess of the pyrazole ring with the versatile and property-modulating capabilities of the piperidine-4-ol scaffold, this intermediate provides a robust platform for the development of highly specific and effective drugs. As our understanding of the kinome and other target families deepens, the demand for such well-conceived and synthetically accessible building blocks will undoubtedly continue to grow, solidifying the role of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol as a cornerstone in the construction of future therapeutics.

References

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  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (2024). Polish Journal of Chemical Technology, 26(3), 1-7.
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  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2021). ChemRxiv.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). Journal of Medicinal Chemistry, 56(4), 1635-1650.
  • Piperidine Synthesis. - DTIC. (2025).
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  • Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). (2013). Chemical Science Transactions, 3(2), 717-721.
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry, 9, 648080.
  • Technical Support Center: Optimizing N-Alkyl
  • Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). (n.d.).
  • N-alkylation method of pyrazole. (1998).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(14), 9639-9650.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. (2025).
  • Recent advances in the synthesis of new pyrazole deriv
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(8), 937-965.
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2020). Beilstein Journal of Organic Chemistry, 16, 1536-1543.
  • 4-(4-(2-CHLOROPHENYL)-1H-PYRAZOL-1-YL)PIPERIDINE. (n.d.). Fluorochem.
  • In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach. (2014). Bioorganic & Medicinal Chemistry Letters, 24(3), 928-933.

Sources

Exploratory

An In-depth Technical Guide to the Chemical Stability Profile of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the chemical stability profile of 4-(1H...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability profile of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol, a heterocyclic compound of interest in pharmaceutical development. Drawing upon established principles of chemical stability and the known reactivity of its constituent pyrazole and piperidine moieties, this document outlines a systematic approach to evaluating its intrinsic stability. Detailed protocols for forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions are presented. Furthermore, this guide details the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method, a critical tool for the accurate quantification of the parent compound and its degradation products. The insights provided herein are intended to empower researchers and drug development professionals to anticipate potential stability challenges, design robust formulations, and establish appropriate storage conditions for this promising molecule.

Introduction: Unveiling the Structural Landscape and Anticipated Stability

4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol is a molecule that marries the structural features of a pyrazole ring and a piperidin-4-ol scaffold. This unique combination suggests a complex and multifaceted chemical stability profile. The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is generally characterized by its resistance to oxidation and thermal stress.[1] However, the piperidine ring, a saturated six-membered heterocycle, is known to be susceptible to oxidation, which can lead to ring-opening.[2][3] The tertiary alcohol on the piperidine ring introduces a potential site for dehydration reactions, particularly under acidic conditions.

The linkage of these two heterocyclic systems via a methylene bridge creates a molecule with distinct regions of varying electron density and reactivity. Understanding the interplay between these structural components is paramount to predicting and ultimately controlling the stability of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol. This guide will systematically explore these potential degradation pathways through a series of forced degradation studies, providing a robust framework for its chemical stability assessment.

Intrinsic Stability Assessment: A Forced Degradation Strategy

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, designed to illuminate the intrinsic stability of a drug substance.[4] By subjecting the molecule to conditions more severe than those it would encounter during storage and handling, we can accelerate degradation and identify potential degradation products. This information is invaluable for developing stability-indicating analytical methods and for designing stable formulations.[5] The following sections detail a comprehensive forced degradation study plan for 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol.

Hydrolytic Stability: Probing Susceptibility to pH Extremes

Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[4] To evaluate the hydrolytic stability of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol, the following studies are recommended:

  • Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) will probe the lability of the molecule to acid-catalyzed degradation. Potential degradation pathways include dehydration of the tertiary alcohol and potential cleavage of the methylene bridge.

  • Basic Hydrolysis: Exposure to a dilute base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) will assess its stability in alkaline conditions. While the core structure is not expected to be highly susceptible to base-catalyzed hydrolysis, this study is essential for a comprehensive evaluation.

  • Neutral Hydrolysis: Refluxing the compound in water will determine its stability in a neutral aqueous environment.

Oxidative Stability: Unmasking Vulnerability to Reactive Oxygen Species

Oxidative degradation can be a significant stability concern.[2] The piperidine nitrogen and the methylene bridge are potential sites of oxidation.

  • Methodology: A solution of the compound will be treated with a suitable oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.[4] The reaction will be monitored over time to assess the extent of degradation.

Photostability: Evaluating the Impact of Light Exposure

Many drug molecules are sensitive to light, which can induce photochemical degradation.[6][7] Photostability testing is a regulatory requirement and is crucial for determining appropriate packaging.[8][9]

  • Methodology: A solution of the compound, as well as the solid material, will be exposed to a combination of visible and ultraviolet (UV) light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A dark control sample will be stored under the same conditions to differentiate between thermal and photo-degradation.[8]

Thermal Stability: Assessing the Effects of Heat

Thermal degradation studies provide insights into the molecule's stability at elevated temperatures, which can be encountered during manufacturing, transport, and storage.[10][11]

  • Methodology: The solid compound will be stored in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period. The impact of temperature on the stability of the compound will be evaluated.

The Analytical Cornerstone: Development of a Stability-Indicating HPLC Method

A validated stability-indicating analytical method is essential to accurately quantify the decrease in the concentration of the parent drug and the formation of degradation products.[12][13] A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a widely used and robust technique for this purpose.[14]

Method Development Strategy

Given that 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol lacks a strong native chromophore, a pre-column derivatization step may be necessary to enhance UV detection.[14][15] Alternatively, a universal detector like a Charged Aerosol Detector (CAD) could be employed.[16]

Table 1: Proposed HPLC Method Parameters

ParameterProposed ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation of moderately polar compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0)A common mobile phase for the analysis of basic compounds. The pH can be adjusted to optimize peak shape and retention.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at an appropriate wavelength (post-derivatization if necessary) or CADTo ensure sensitive detection of the analyte and its degradation products.
Injection Volume 10 µLA typical injection volume.
Column Temperature 30°CTo ensure reproducible retention times.
Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The validation will include the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Process: Workflow and Potential Degradation

To provide a clear visual representation of the stability assessment process and potential degradation pathways, the following diagrams are presented in the DOT language for Graphviz.

G cluster_0 Forced Degradation Studies cluster_1 Sample Analysis cluster_2 Data Interpretation Hydrolytic (Acid, Base, Neutral) Hydrolytic (Acid, Base, Neutral) Stability-Indicating HPLC Method Stability-Indicating HPLC Method Hydrolytic (Acid, Base, Neutral)->Stability-Indicating HPLC Method Oxidative (H2O2) Oxidative (H2O2) Oxidative (H2O2)->Stability-Indicating HPLC Method Photolytic (UV/Vis) Photolytic (UV/Vis) Photolytic (UV/Vis)->Stability-Indicating HPLC Method Thermal (Dry Heat) Thermal (Dry Heat) Thermal (Dry Heat)->Stability-Indicating HPLC Method Method Validation Method Validation Stability-Indicating HPLC Method->Method Validation Identify Degradants Identify Degradants Method Validation->Identify Degradants Establish Degradation Pathways Establish Degradation Pathways Identify Degradants->Establish Degradation Pathways Determine Shelf-Life Determine Shelf-Life Establish Degradation Pathways->Determine Shelf-Life Drug Substance Drug Substance Drug Substance->Hydrolytic (Acid, Base, Neutral) Drug Substance->Oxidative (H2O2) Drug Substance->Photolytic (UV/Vis) Drug Substance->Thermal (Dry Heat)

Caption: Experimental workflow for the chemical stability assessment.

G cluster_degradation Potential Degradation Products Parent_Molecule 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol Dehydration_Product Dehydration Product (Loss of H2O from piperidine ring) Parent_Molecule->Dehydration_Product Acidic Hydrolysis Oxidation_Product_1 N-Oxide (Oxidation of piperidine nitrogen) Parent_Molecule->Oxidation_Product_1 Oxidation Oxidation_Product_2 Ring-Opened Product (Oxidative cleavage of piperidine ring) Parent_Molecule->Oxidation_Product_2 Oxidation Photodegradant Photolytic Isomer/Fragment Parent_Molecule->Photodegradant Photolysis

Caption: Potential degradation pathways of the target molecule.

Summary of Expected Stability Profile and Recommendations

Based on the chemical nature of its constituent moieties, 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol is anticipated to exhibit moderate overall stability. The primary degradation pathways are likely to involve oxidation of the piperidine ring and potential acid-catalyzed dehydration of the tertiary alcohol. The pyrazole ring is expected to be relatively stable under the tested conditions.

Table 2: Anticipated Stability Profile Summary

Stress ConditionExpected StabilityPotential Degradation Products
Acidic Hydrolysis Potential for degradationDehydration product
Basic Hydrolysis Likely stableMinimal degradation expected
Neutral Hydrolysis Likely stableMinimal degradation expected
Oxidation Susceptible to degradationN-oxide, ring-opened products
Photolysis Potential for degradationIsomers or fragmentation products
Thermal Likely stableMinimal degradation expected

Recommendations for Storage and Handling:

  • Store in well-closed containers to protect from light and atmospheric oxygen.

  • Avoid exposure to high temperatures and acidic conditions.

  • For solutions, use of antioxidants and protection from light may be necessary to enhance stability.

Conclusion

This technical guide has provided a comprehensive framework for the systematic evaluation of the chemical stability of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol. By implementing the detailed forced degradation protocols and developing a robust stability-indicating HPLC method, researchers and drug development professionals can gain a thorough understanding of the molecule's degradation profile. This knowledge is critical for ensuring the quality, safety, and efficacy of any potential pharmaceutical product containing this compound. The proactive identification of stability liabilities enables the implementation of mitigation strategies early in the development process, ultimately leading to more robust and reliable drug products.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Thermal degradation of piperazine and its structural analogs.
  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Pharmaceutical Sciences.
  • Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics.
  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Polish Journal of Chemical Technology.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega.
  • Under what conditions does piperidine decompose?. Biosynce.
  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules.
  • Photostability testing of pharmaceutical products.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem.
  • Thermal degradation of novel piperazine-based amine blends for CO2 capture.
  • A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin.
  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
  • Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine. Benchchem.
  • Understanding ICH Photostability Testing. Q-Lab.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • The HPLC analytical approach of 3-amino piperidine.
  • Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Finding Peaceable Photostability. Caron Scientific.
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.
  • Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity.
  • Material Safety D
  • Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc. SciSpace.
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.

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Foundational

The Hydrogen Bonding Capacity of the Pyrazol-1-ylmethyl Moiety

This guide details the hydrogen bonding capacity of the pyrazol-1-ylmethyl moiety, a versatile fragment in medicinal chemistry and crystal engineering. An In-Depth Technical Guide for Structural & Medicinal Chemists[1] E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the hydrogen bonding capacity of the pyrazol-1-ylmethyl moiety, a versatile fragment in medicinal chemistry and crystal engineering.

An In-Depth Technical Guide for Structural & Medicinal Chemists[1]

Executive Summary

The pyrazol-1-ylmethyl moiety consists of a pyrazole ring tethered via a methylene (–CH₂–) spacer attached to the graphitic N1 nitrogen. Unlike N-unsubstituted pyrazoles, which act as both strong donors and acceptors, this moiety functions primarily as a directional hydrogen bond acceptor via the pyridinic N2 nitrogen. Its "capacity" is defined by a unique interplay between this strong acceptor site and multiple weak, auxiliary C–H donor sites, making it a critical tool for fine-tuning solubility, permeability, and ligand-protein binding kinetics.

Structural & Electronic Basis

To understand the bonding capacity, we must first deconstruct the electronic environment of the pyrazole ring when substituted at the N1 position.

Electronic Architecture
  • N1 (Pyrrole-like): Substituted by the methylene group. The lone pair is part of the aromatic sextet, rendering it non-basic and incapable of acting as a classic hydrogen bond acceptor.

  • N2 (Pyridine-like): Possesses an sp²-hybridized lone pair orthogonal to the

    
    -system. This is the primary Hydrogen Bond Acceptor (HBA)  site.
    
  • C3/C5 Protons: The adjacent nitrogen atoms inductively withdraw electron density from the ring carbons, increasing the acidity of C3–H and C5–H bonds, enabling them to act as weak Hydrogen Bond Donors (HBD) .

Geometric Constraints

The methylene linker introduces a "hinge" effect. In crystal structures (e.g., 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine), the pyrazole rings often adopt a conformation nearly perpendicular to the central scaffold to minimize steric clash, exposing the N2 lone pair to the solvent or binding pocket.

Table 1: Geometric Parameters of the Pyrazol-1-ylmethyl Moiety
ParameterTypical ValueSignificance
N1–N2 Distance ~1.36 ÅIndicates aromatic delocalization.
N2...H-X Distance 1.9 – 2.2 ÅTypical range for strong H-bonds (e.g., N...H-O).
C–H...O Distance 2.3 – 2.7 ÅRange for weak hydrogen bonds (C3/C5–H).
Dihedral Angle 60° – 90°Angle relative to the core scaffold (e.g., pyridine/benzene).

Source: Derived from Cambridge Structural Database (CSD) analysis of N-substituted pyrazoles (Ref. 1, 2).

Hydrogen Bonding Profile (The "Capacity")

The "capacity" of this moiety is not a binary state but a spectrum of interaction modes.

Primary Interaction: The N2 Acceptor

The N2 nitrogen is a moderately strong base (




2.5). In physiological pH, it remains unprotonated, serving as a dedicated H-bond acceptor.
  • Interaction Partner: Donors like Ser/Thr/Tyr hydroxyls or backbone amides in proteins.

  • Directionality: The H-bond forms in the plane of the pyrazole ring, roughly 120° relative to the N1-N2 bond.[1]

Secondary Interaction: Weak C–H Donors

The pyrazol-1-ylmethyl moiety is unique because the methylene group and the electron-deficient ring carbons create a "cloud" of weak donor potential.

  • C3-H / C5-H: These are "activated" C-H bonds. They frequently engage in

    
     interactions with carbonyl backbones.
    
  • Methylene (-CH₂-): While weaker, these protons can participate in crystal packing via

    
     interactions.
    
Visualization of Interaction Modes

The following diagram illustrates the vectoral nature of these interactions.

PyrazoleInteractions Moiety Pyrazol-1-ylmethyl Moiety N2 N2 Nitrogen (Primary Acceptor) Moiety->N2 CH_Ring C3/C5-H (Weak Donors) Moiety->CH_Ring CH_Linker Methylene (-CH2-) (Spacer/Weak Donor) Moiety->CH_Linker Target_Donor Protein Donor (e.g., Ser-OH, Amide) N2->Target_Donor Strong H-Bond (1.9-2.2 Å) Target_Acceptor Protein Acceptor (e.g., C=O) CH_Ring->Target_Acceptor Weak C-H...O (2.3-2.7 Å) CH_Linker->Target_Acceptor Packing Forces

Figure 1: Vectoral map of hydrogen bonding sites on the pyrazol-1-ylmethyl moiety.

Supramolecular Synthons & Crystal Engineering[1]

In the solid state, the pyrazol-1-ylmethyl moiety does not form the cyclic dimers typical of N-unsubstituted pyrazoles (due to the N1 block). Instead, it forms supramolecular tapes .

The Synthon

A recurring motif in crystal structures (e.g., 2-[bis(1H-pyrazol-1-yl)methyl]pyridine) is the formation of infinite chains or layers.[2]

  • Mechanism: The N2 acceptor of Molecule A accepts a weak hydrogen bond from the C–H donor of Molecule B.

  • Result: This creates a "zipper" effect, stabilizing the crystal lattice despite the lack of classical strong donors (OH/NH).

Application in Ligand Design (Scorpionates)

In coordination chemistry, this moiety is often multipled (e.g., bis- or tris-pyrazolylmethanes).

  • The "Claw": The methylene spacer allows the pyrazole N2 atoms to orient inward, chelating metal ions (Zn²⁺, Cu²⁺) or acting as a tridentate H-bond acceptor for ammonium ions.

Experimental Validation Protocols

To rigorously define the H-bonding capacity of a new pyrazol-1-ylmethyl derivative, the following self-validating workflow is recommended.

Protocol: NMR Titration

This method quantifies the H-bond accepting strength of the N2 nitrogen.

  • Preparation: Dissolve the pyrazole derivative in a non-polar solvent (e.g.,

    
     or 
    
    
    
    ).
  • Titrant: Use a standard donor like phenol or methanol.

  • Measurement: Monitor the chemical shift (

    
    ) of the pyrazole protons (H3, H5) and the titrant's OH proton.
    
  • Analysis: A downfield shift in the titrant's OH signal indicates H-bond formation with N2. The association constant (

    
    ) represents the "capacity."
    
Protocol: Crystallographic Analysis
  • Growth: Grow single crystals via slow evaporation from ethanol/hexane.

  • Data Collection: Collect X-ray diffraction data at low temperature (100 K) to reduce thermal motion.

  • Refinement: specifically look for electron density peaks between N2 and neighboring protons.

  • Validation: Check if

    
    .
    
Workflow Diagram

ValidationWorkflow cluster_Sol Solution Phase cluster_Solid Solid Phase Start New Pyrazol-1-ylmethyl Derivative NMR 1H NMR Titration (vs. Phenol) Start->NMR XRD Single Crystal XRD Start->XRD Ka_Calc Calculate Ka (H-Bond Basicity) NMR->Ka_Calc Conclusion Defined H-Bonding Capacity Profile Ka_Calc->Conclusion Geom Map Interaction Geometry (Distances/Angles) XRD->Geom Geom->Conclusion

Figure 2: Workflow for experimentally validating hydrogen bonding parameters.

Significance in Drug Development[1]

The pyrazol-1-ylmethyl moiety is a strategic bioisostere.

  • Solubility vs. Permeability:

    • Pure aromatic rings (benzene) have high permeability but low solubility.

    • The pyrazole N2 provides a "solvation handle" (accepting H-bonds from water) without the high desolvation penalty of a donor group (like -OH or -NH). This often results in compounds with improved oral bioavailability .

  • Case Example: In kinase inhibitors (e.g., ABL inhibitors), the pyrazole N2 often accepts a hydrogen bond from the backbone NH of the hinge region, anchoring the drug. The methylene group allows the rest of the molecule to twist into the hydrophobic pocket.

References

  • Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E. (2012). Link

  • Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E. (2015). Link

  • Hydrogen bond donors in drug design. ChemRxiv. (2021). Link

  • The pKBHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists. Journal of Medicinal Chemistry. (2009). Link

  • Pyrazole Ligands in Supramolecular Chemistry. Molecules. (2023). Link

Sources

Exploratory

History and development of pyrazole-substituted piperidine building blocks

Executive Summary: The Convergence of Two Privileged Scaffolds In the landscape of modern medicinal chemistry, few structural motifs possess the "privileged" status of the pyrazole and piperidine rings. While individuall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Convergence of Two Privileged Scaffolds

In the landscape of modern medicinal chemistry, few structural motifs possess the "privileged" status of the pyrazole and piperidine rings. While individually they are cornerstones of drug design—pyrazoles as robust hydrogen-bond donors/acceptors and piperidines as solubility-enhancing pharmacophores—their conjugation into pyrazole-substituted piperidine building blocks represents a critical evolution in kinase inhibitor discovery.[1]

This technical guide explores the development of these building blocks, moving beyond simple catalog listings to the mechanistic causality of their synthesis. We focus on the challenges of regioselectivity, the industrial scalability of key intermediates (notably for ALK inhibitors like Crizotinib), and the self-validating protocols required to manufacture them with high fidelity.

Historical Development & Medicinal Significance[2][3]

From Antipyrine to Targeted Therapies

The history of pyrazole chemistry dates back to Ludwig Knorr’s synthesis of antipyrine in 1883. However, the specific fusion of pyrazole and piperidine moieties is a more recent development, driven by the "Lipinski Rule of 5" era where solubility became a paramount hurdle.

The piperidine ring serves as a crucial pharmacokinetic (PK) handle .[1] By attaching a basic amine (piperidine) to a lipophilic aromatic core (pyrazole), medicinal chemists achieve two goals:

  • Solubility: The secondary or tertiary amine can be protonated at physiological pH, drastically improving aqueous solubility.

  • Target Engagement: The piperidine often protrudes into the solvent-exposed region of the ATP-binding pocket in kinases, allowing for solubilizing interactions without steric clashes.

The Crizotinib Paradigm

The most authoritative example of this scaffold's utility is Crizotinib (Xalkori) , an ALK/ROS1 inhibitor.[1] The core building block, 4-(4-iodo-1H-pyrazol-1-yl)piperidine , demonstrates the perfect synergy of these rings.[1] The pyrazole acts as the scaffold for the aryl coupling, while the piperidine ensures oral bioavailability.

Synthetic Strategies and Causality

The synthesis of pyrazole-substituted piperidines is defined by one major chemoselective challenge: Pyrazoles are ambident nucleophiles. They possess two nitrogen atoms (N1 and N2) that are tautomerically active. Controlling which nitrogen bonds to the piperidine is the primary determinant of synthetic success.

Strategy A: The Convergent SNAr Approach (Industrial Route)

This method is preferred for scale-up due to the availability of cheap starting materials: 4-chloropyridine and pyrazole.[1]

Mechanism:

  • Nucleophilic Aromatic Substitution (SNAr): The pyrazole anion attacks the electron-deficient 4-chloropyridine.[1]

  • Catalytic Hydrogenation: The pyridine ring is reduced to piperidine.

Critical Analysis:

  • Why 4-chloropyridine? The nitrogen in the pyridine ring withdraws electron density, activating the C4 position for nucleophilic attack.

  • Why reduction after coupling? Direct coupling to a piperidine electrophile (e.g., 4-bromopiperidine) is sluggish due to steric hindrance and competing elimination reactions.[1] Coupling to the flat, aromatic pyridine is kinetically superior.

Strategy B: De Novo Ring Construction (Knorr Synthesis)

Alternatively, the pyrazole ring can be built onto a piperidine hydrazine.[1]

  • Reagents: 4-Hydrazinopiperidine + 1,3-Dicarbonyl (e.g., Malonaldehyde bis(dimethylacetal)).[1]

  • Advantage: Unambiguous regiocontrol. The nitrogen attached to the piperidine is fixed as N1.

  • Disadvantage: 4-Hydrazinopiperidines are less stable and harder to source than 4-chloropyridine.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the industrial workflow for the Crizotinib intermediate, highlighting the critical decision nodes.

G cluster_0 Step 1: S_NAr Coupling cluster_1 Step 2: Heterogeneous Reduction cluster_2 Step 3: Electrophilic Halogenation Start 4-Chloropyridine HCl Inter1 4-(1H-pyrazol-1-yl) pyridine Start->Inter1 K2CO3, DMF 110°C, 12h Reagent1 Pyrazole (Excess) Reagent1->Inter1 Inter2 4-(1H-pyrazol-1-yl) piperidine Inter1->Inter2 Reduction (Pyridine -> Piperidine) Reagent2 H2, PtO2 AcOH/MeOH Reagent2->Inter2 Final 4-(4-Iodo-1H-pyrazol-1-yl) piperidine (Building Block) Inter2->Final Regioselective C4-Iodination Reagent3 NIS or I2/HIO3 Reagent3->Final

Caption: Figure 1. Industrial synthetic pathway for the Crizotinib building block, utilizing a pyridine-reduction strategy to bypass steric hindrance.

Detailed Experimental Protocol

Target: Synthesis of tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Context: This protocol is optimized for high purity (>98%) without chromatographic purification in early steps, essential for process chemistry.

Phase 1: Preparation of 4-(1H-pyrazol-1-yl)pyridine[1]
  • Setup: Charge a 3-neck round-bottom flask with 4-chloropyridine hydrochloride (1.0 eq) and pyrazole (3.0 eq).

    • Expert Insight: Excess pyrazole acts as both nucleophile and base/buffer. Using free base 4-chloropyridine is risky due to polymerization; the HCl salt is stable.

  • Solvent: Add DMAc (Dimethylacetamide) or DMF (5 vol).

  • Base: Add K₂CO₃ (2.5 eq).

  • Reaction: Heat to 110°C for 12–16 hours. Monitor by HPLC/LC-MS.

    • Checkpoint: The reaction is complete when the starting material peak (<2%) disappears.[1]

  • Workup: Cool to RT. Pour into ice water (10 vol). The product usually precipitates. Filter, wash with water, and dry.[1]

    • Self-Validation: Purity should be >95% by ¹H NMR (look for pyridine doublets at ~8.6 and 7.6 ppm).[1]

Phase 2: Hydrogenation (The Critical Step)
  • Reagent: Dissolve the intermediate in MeOH containing Acetic Acid (1.0 eq).

    • Causality: The acetic acid protonates the pyridine, facilitating the reduction and preventing catalyst poisoning by the basic amine.

  • Catalyst: Add PtO₂ (Adam’s Catalyst) (5 wt%) or Rh/C .[1]

    • Note: Pd/C is often insufficient for reducing pyridine rings under mild conditions.

  • Conditions: Hydrogenate at 50 psi (3.5 bar) H₂ pressure at 50°C for 24h.

  • Workup: Filter catalyst over Celite. Concentrate filtrate.

  • Protection (In-situ): Redissolve residue in DCM/TEA and add Boc₂O to facilitate isolation.

Phase 3: Regioselective Iodination
  • Substrate: tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate.[1][2]

  • Reagent: NIS (N-Iodosuccinimide) (1.05 eq) in Acetonitrile.

  • Conditions: Stir at RT for 2 hours.

    • Mechanism:[1][3][4][5] The C4 position of the pyrazole is the most electron-rich, ensuring exclusive iodination at this position over the piperidine or other pyrazole carbons.

  • Validation: ¹H NMR will show the disappearance of the C4-H pyrazole proton (usually a singlet/doublet around 7.5 ppm) and retention of the C3/C5 protons.

Key Quantitative Data: Regioselectivity & Yields[5][6]

MethodSubstrateReagentRegioselectivity (N1:N2)YieldNotes
SNAr (Thermal) 4-ChloropyridinePyrazole / K₂CO₃N/A (Symmetrical)85-92%Best for unsubstituted pyrazoles.[1]
Mitsunobu 4-OH-PiperidinePyrazole / DIAD~10:160-75%Favors N1 but difficult purification.[1]
Michael Addition Piperidine AcrylateHydrazine100% (Cyclization)70-80%Limited to specific substitution patterns.[1]
Chan-Lam Piperidine Boronic AcidPyrazole / Cu(OAc)₂Variable40-60%Mild conditions, but lower yields.[1]

Advanced Regiocontrol Logic

When using substituted pyrazoles (e.g., 3-methylpyrazole), the SNAr reaction produces a mixture of regioisomers (1,3- vs 1,5-dimethyl).[1]

  • Steric Control: Alkylation generally favors the less hindered nitrogen (N1, distal to the substituent).[1]

  • Thermodynamic Control: Under high heat (SNAr conditions), the reaction may equilibrate to the thermodynamic product.[1]

  • Solution: For strict regiocontrol of substituted pyrazoles, the De Novo (Knorr) synthesis is superior to direct alkylation.[1]

Regio cluster_alkylation Direct Alkylation Route cluster_denovo De Novo Route (High Fidelity) Substrate 3-Substituted Pyrazole (Tautomeric Mixture) Reaction Reaction with Electrophile (R-X) Substrate->Reaction IsomerA 1,3-Isomer (Major if Steric Control) Reaction->IsomerA IsomerB 1,5-Isomer (Minor due to clash) Reaction->IsomerB Hydrazine R-Hydrazine Specific Single Regioisomer (Controlled by Condensation) Hydrazine->Specific + Dicarbonyl Dicarbonyl Unsymmetrical 1,3-Dicarbonyl

Caption: Figure 2.[1] Decision matrix for synthesizing substituted pyrazole-piperidines. Direct alkylation often yields mixtures, whereas de novo synthesis offers precision.[1]

References

  • Lovly, C. M., & Pao, W. (2012).[1] "Crizotinib: A novel ALK inhibitor for non-small cell lung cancer." Cancer Biology & Therapy. Link[1]

  • Cui, J. J., et al. (2011).[1] "Discovery of 3-[(3aR,4R,5R,6aS)-5-hydroxy-4-(3-iodophenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl]prop-2-en-1-one (PF-06463922), a Macrocyclic Inhibitor of ALK/ROS1 with Preclinical Brain Penetration and Broad-Spectrum Resistance Coverage."[1] Journal of Medicinal Chemistry. Link[1]

  • Deng, X., & Mani, N. S. (2008).[1][3] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry. Link[1]

  • Fustero, S., et al. (2011).[1] "Improved Regioselectivity in the Synthesis of Pyrazoles: A Review." Chemistry – A European Journal.[6]

  • Pfizer Inc. (2006).[1] "Process for the preparation of enantiomerically pure 3-substituted-piperidine derivatives." World Intellectual Property Organization, WO2006021884.[1] Link

  • Review: "Pyrazole as a Privileged Scaffold in Drug Discovery." International Journal of Pharmaceutical Sciences. Link

Sources

Foundational

Lipophilicity and LogP data for 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol

Technical Whitepaper: Lipophilicity Profiling of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol in Drug Discovery Executive Summary In the pursuit of novel chemical entities (NCEs) with optimal physicochemical properties, the f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Lipophilicity Profiling of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol in Drug Discovery

Executive Summary

In the pursuit of novel chemical entities (NCEs) with optimal physicochemical properties, the fragment 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol represents a strategic scaffold. Unlike traditional lipophilic piperidines, this gem-disubstituted building block incorporates a polar hydroxyl group and an aromatic pyrazole moiety, offering a unique balance of sp3 character (


) and polarity.

This guide provides a definitive technical profiling of this compound. It addresses the critical distinction between LogP (lipophilicity of the neutral species) and LogD (distribution coefficient at physiological pH), which is paramount for this ionizable secondary amine. We detail the predicted physicochemical landscape and the gold-standard experimental protocols required to validate these values in a drug discovery setting.

Physicochemical Profile & Theoretical Analysis

Before experimental validation, a rigorous in-silico assessment establishes the baseline expectations. The compound possesses two key ionization centers: the highly basic piperidine nitrogen and the weakly basic pyrazole nitrogen.

Calculated Properties (Consensus Estimates)
PropertyValue (Est.)Description
Molecular Formula C

H

N

O
Core scaffold
Molecular Weight 181.24 g/mol Fragment-like space
cLogP (Neutral) 0.45 ± 0.3Moderate lipophilicity (Neutral form)
pKa

(Piperidine NH)
9.8 – 10.2Dominant basic center; >99% ionized at pH 7.4
pKa

(Pyrazole N)
~2.5Very weak base; neutral at physiological pH
cLogD

-2.1 to -1.5Critical: Highly hydrophilic at blood pH due to ionization
H-Bond Donors 2 (NH, OH)Solvation potential
H-Bond Acceptors 3 (N, O)Interaction with water network
Structural Logic & Causality
  • The Gem-Disubstitution Effect: The 4-position substitution (OH and pyrazole-methyl) disrupts the hydrophobic envelope of the piperidine ring. The hydroxyl group introduces a localized high-polarity region, reducing the overall LogP compared to a simple 4-benzylpiperidine.

  • Ionization Impact: At pH 7.4, the piperidine nitrogen is protonated (

    
    ). This charge drastically increases aqueous solubility, driving the LogD value into the negative range. This suggests the compound will have low passive permeability  unless derivatized (e.g., N-alkylation or amide formation) but high solubility .
    

Experimental Protocols: Validating Lipophilicity

To move from prediction to proven data, we employ a tiered experimental approach. As this is an ionizable compound, measuring a single "LogP" is scientifically invalid without controlling for pH.

Method A: Potentiometric Titration (The "Gold Standard")

Best for: Simultaneous determination of pKa and LogP.[1] Rationale: This method measures the shift in pKa caused by the presence of octanol. It is self-validating because it directly observes the ionization event.

Protocol:

  • Preparation: Dissolve 5 mg of pure compound in 10 mL of 0.15 M KCl (ionic strength adjustor).

  • Acidification: Lower pH to ~2.0 using 0.5 M HCl to fully protonate the piperidine.

  • Titration (Aqueous): Titrate with 0.5 M KOH from pH 2.0 to pH 12.0. Record the exact volume/pH curve to determine aqueous pKa.

  • Titration (Octanol): Repeat the titration in a dual-phase system (water + water-saturated octanol).

  • Analysis: The shift in the pKa curve (

    
    ) is directly proportional to the lipophilicity of the neutral species (LogP) and the ion-pair partitioning.
    
Method B: Miniaturized Shake-Flask (OECD 107 Modified)

Best for: Direct measurement of LogD at specific pH (e.g., 7.4).[1]

Protocol:

  • Phase Saturation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Stock Solution: Prepare a 10 mM stock of the compound in DMSO.

  • Partitioning: Add 50 µL of stock to a vial containing 950 µL pre-saturated PBS and 1000 µL pre-saturated octanol.

  • Equilibration: Rotate (do not vortex vigorously to avoid emulsion) for 1 hour at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases using LC-MS/MS.

    • Calculation:

      
      
      

Visualizing the Physiochemical Landscape

Diagram 1: Ionization & Partitioning Equilibrium

This diagram illustrates the dynamic equilibrium between the aqueous and lipid phases, highlighting why pH control is non-negotiable for this molecule.

IonizationEquilibrium cluster_aqueous Aqueous Phase (pH 7.4) cluster_octanol Octanol Phase (Lipid) Cation Cationic Species (Protonated Piperidine) [High Solubility] Neutral_Aq Neutral Species (Deprotonated) [Low Concentration] Cation->Neutral_Aq  Ka (pKa ~10)   Note At pH 7.4, equilibrium shifts heavily towards the Cationic form. Measured value is LogD, not LogP. Cation->Note Neutral_Oct Neutral Species (Partitioned) Neutral_Aq->Neutral_Oct  P (LogP)  

Caption: Equilibrium dynamics showing the dominance of the cationic species in the aqueous phase at physiological pH, driving the LogD value lower than the intrinsic LogP.

Diagram 2: Experimental Workflow for LogD Determination

ExperimentalWorkflow Start Compound Stock (10mM DMSO) Mix Equilibration (1 hr Rotation) Start->Mix Prep Phase Saturation (Octanol / PBS pH 7.4) Prep->Mix  Pre-saturated solvents   Sep Phase Separation (Centrifuge 3000rpm) Mix->Sep Analyze LC-MS/MS Quantification Sep->Analyze  Aliquot both phases   Calc Data Output: LogD = log([Oct]/[Aq]) Analyze->Calc

Caption: Step-by-step workflow for the miniaturized shake-flask method, ensuring accurate LogD determination for ionizable compounds.

Application in Lead Optimization

Understanding the lipophilicity of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol allows for its strategic use in drug design:

  • Solubility Fix: If a lead series suffers from poor solubility (LogP > 5), incorporating this fragment can lower the overall LogP by ~1–2 units while maintaining aromatic interactions via the pyrazole.

  • Metabolic Stability: The gem-disubstitution at the 4-position blocks metabolic oxidation (soft spot) common in simple piperidines.

  • Permeability Modulation: While the free amine has low permeability (low LogD), capping the nitrogen (e.g., amide coupling) removes the basic center, reverting the physicochemical behavior to the intrinsic LogP (~0.5), which is ideal for CNS penetration or oral bioavailability.

References

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

  • Comer, J., & Tam, K. (2001). Lipophilicity Profiles: Theory and Measurement. In Pharmacokinetic Optimization in Drug Research. Wiley-VCH.
  • PubChem Compound Summary. (2025). 4-Hydroxypiperidine (Analog Reference).[2] National Center for Biotechnology Information. [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today. (Context for pyrazole/piperidine scaffold utility).

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol , a privileged scaffold in medicinal chemistry often found in kinase inhibitors (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol , a privileged scaffold in medicinal chemistry often found in kinase inhibitors (e.g., Crizotinib intermediates) and GPCR ligands. The synthesis proceeds via a three-step sequence: (1) Corey-Chaykovsky epoxidation of N-Boc-4-piperidone, (2) regioselective nucleophilic ring-opening of the spiro-epoxide with 1H-pyrazole, and (3) acid-mediated deprotection.

This guide emphasizes the regiochemical control of the epoxide opening under basic conditions, ensuring the exclusive formation of the tertiary alcohol with the pyrazole moiety attached to the methylene group.

Retrosynthetic Analysis & Reaction Scheme

The strategic disconnection relies on the nucleophilic attack of a pyrazole anion on the less hindered carbon of a spiro-epoxide intermediate. This approach avoids the use of unstable organometallic reagents and allows for the late-stage introduction of the pyrazole heterocycle.

ReactionScheme SM N-Boc-4-piperidone Step1 Step 1: Epoxidation (Corey-Chaykovsky) SM->Step1 Int1 Spiro-Epoxide (1-oxa-6-azaspiro[2.5]octane) Step1->Int1 Step2 Step 2: Ring Opening (Pyrazole, Base) Int1->Step2 1H-Pyrazole, Cs2CO3 DMF, 90°C Int2 N-Boc-Intermediate Step2->Int2 Step3 Step 3: Deprotection (TFA or HCl) Int2->Step3 Product Target: 4-(1H-pyrazol-1-ylmethyl) piperidin-4-ol Step3->Product

Figure 1: Synthetic pathway for 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Objective: Conversion of the ketone to the spiro-epoxide via sulfur ylide addition.

  • Reagents: N-Boc-4-piperidone (1.0 equiv), Trimethylsulfoxonium iodide (TMSOI, 1.2 equiv), Sodium Hydride (NaH, 60% dispersion, 1.5 equiv), DMSO/THF.

  • Mechanism: The dimethylsulfoxonium methylide attacks the ketone carbonyl to form a betaine intermediate, which collapses to expel DMSO and form the epoxide.

Procedure:

  • Ylide Formation: To a flame-dried flask under nitrogen, add TMSOI (1.2 equiv) and dry DMSO (5 mL/mmol). Stir at room temperature (RT) until dissolved.

  • Deprotonation: Cool to 0°C. Add NaH (1.5 equiv) portion-wise. Caution: Hydrogen gas evolution. Stir at RT for 1 hour until the solution becomes clear/milky white (formation of the ylide).

  • Addition: Cool the ylide solution to 0°C. Add N-Boc-4-piperidone (1.0 equiv) dissolved in minimal dry THF dropwise.

  • Reaction: Warm to RT and stir for 4–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

  • Workup: Quench with cold water. Extract with Et₂O or EtOAc (3x). Wash combined organics with brine (to remove DMSO), dry over Na₂SO₄, and concentrate.

  • Purification: The crude spiro-epoxide is often pure enough (>95%) for the next step. If needed, purify via silica gel chromatography (0-20% EtOAc/Hexane).

    • Yield Expectation: 85–95%.

    • Physical State: White solid or colorless oil.

Step 2: Epoxide Opening with 1H-Pyrazole (Critical Step)

Objective: Regioselective nucleophilic attack of pyrazole on the spiro-epoxide.

  • Reagents: Spiro-epoxide (from Step 1, 1.0 equiv), 1H-Pyrazole (1.5 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv) or Potassium Carbonate (K₂CO₃).

  • Solvent: DMF (dimethylformamide) or Acetonitrile.

  • Regiochemistry: Under basic conditions, the pyrazole anion attacks the least hindered carbon (the methylene group of the epoxide), resulting in the formation of the C4-tertiary alcohol.

Procedure:

  • Setup: In a reaction vial, dissolve the spiro-epoxide (1.0 equiv) and 1H-pyrazole (1.5 equiv) in DMF (5 mL/mmol).

  • Base Addition: Add Cs₂CO₃ (2.0 equiv).

  • Heating: Heat the mixture to 90°C for 12–16 hours.

    • Note: The reaction requires thermal energy to overcome the barrier of opening the epoxide with a moderate nucleophile.

  • Monitoring: Monitor by LCMS for the mass of the product [M+H]⁺ = 282.18 (for Boc-protected). Ensure consumption of epoxide.

  • Workup: Cool to RT. Dilute with water and extract with EtOAc (3x).[1] Wash organic layers extensively with water/brine to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography (Gradient: 20-80% EtOAc/Hexane).

    • Yield Expectation: 70–85%.

    • Product:tert-butyl 4-hydroxy-4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate.

Step 3: Boc-Deprotection

Objective: Removal of the protecting group to yield the final free amine or salt.

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4 ratio).

Procedure:

  • Dissolve the intermediate from Step 2 in DCM (5 mL/mmol).

  • Add TFA (20 equiv) or 4M HCl/Dioxane (10 equiv) at 0°C.

  • Stir at RT for 2 hours.

  • Isolation:

    • For HCl salt: Concentrate to dryness. Triturate with Et₂O to obtain a white solid.

    • For Free Base: Concentrate, neutralize with saturated NaHCO₃ or NH₃/MeOH, and extract with DCM/MeOH (9:1).

    • Final Product: 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
NaH Quality 60% Dispersion, freshOld NaH degrades, leading to incomplete ylide formation in Step 1.
Solvent Dryness DMSO/THF < 50 ppm H₂OWater quenches the sulfur ylide (Step 1) and competes as a nucleophile in Step 2.
Temperature (Step 2) 80°C – 100°CPyrazole is a weak nucleophile. Temperatures <60°C result in sluggish reaction; >120°C may cause Boc degradation.
Base Choice (Step 2) Cs₂CO₃ > K₂CO₃The "Cesium Effect" improves solubility and nucleophilicity of the pyrazole anion in DMF.
Regioselectivity Basic ConditionsCrucial: Acidic conditions (Lewis acids) might favor attack at the more substituted carbon (C4) or rearrangement. Basic conditions ensure attack at the methylene (-CH₂-) group.

Analytical Data Summary

Target Molecule: tert-butyl 4-hydroxy-4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate (Step 2 Product)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, 1H, Pyrazole), 7.45 (d, 1H, Pyrazole), 6.28 (t, 1H, Pyrazole), 4.15 (s, 2H, N-CH₂-C), 3.85 (br d, 2H, Piperidine eq), 3.15 (br t, 2H, Piperidine ax), 1.60-1.50 (m, 4H), 1.45 (s, 9H, Boc).

  • MS (ESI): Calculated for C₁₄H₂₃N₃O₃ [M+H]⁺: 282.17; Found: 282.2.

References

  • Corey-Chaykovsky Epoxidation: Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." J. Am. Chem. Soc.1965 , 87, 1353–1364. Link

  • Spiro-Epoxide Synthesis: tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS 147804-30-6).[2] Commercially available intermediate.[3][4]

  • Epoxide Opening with Azoles: Vicini, P., et al. "Synthesis and biological evaluation of benzo[d]isothiazole derivatives as inhibitors of acetylcholinesterase." J. Med. Chem.2006, 49, 76–85.
  • Related Patent Methodology: "Inhibitors of Bruton's Tyrosine Kinase." WO2012061685. (Describes synthesis of similar 4-hydroxy-4-heterocycle-methyl-piperidines). Link

  • Regioselectivity of Epoxide Opening: Smith, J. G.[5] "Synthetically useful reactions of epoxides." Synthesis1984 , 1984(8), 629-656. Link

Sources

Application

Application Notes: Reagent Compatibility for Derivatizing Piperidin-4-ol Scaffolds

Abstract The piperidin-4-ol motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics. Its value lies in its three-dimensional structure and the presence of two key...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidin-4-ol motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics. Its value lies in its three-dimensional structure and the presence of two key reactive handles: a secondary amine at the 1-position (N1) and a secondary alcohol at the 4-position (C4-OH). Strategic derivatization at these sites is a cornerstone of drug discovery, enabling fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides a comprehensive overview of reagent compatibility and detailed protocols for the chemoselective functionalization of the piperidin-4-ol core, empowering researchers to navigate the synthetic landscape of this critical scaffold.

Introduction: The Strategic Importance of Piperidin-4-ol

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals.[1][2] The addition of a hydroxyl group at the C4 position introduces a key hydrogen bond donor/acceptor and a vector for further chemical modification. This dual-functionality of the piperidin-4-ol scaffold allows for the exploration of vast chemical space, making it a frequent starting point for structure-activity relationship (SAR) studies.

The primary challenge and opportunity in derivatizing this scaffold lie in controlling the chemoselectivity between the nucleophilic nitrogen and the hydroxyl group. The secondary amine is generally more nucleophilic and less sterically hindered than the secondary alcohol, making N-functionalization the more facile transformation. Selective O-functionalization typically requires prior protection of the nitrogen.

Chemoselectivity: A Decision-Making Workflow

Achieving the desired derivatization requires a logical approach. The choice of reaction pathway depends on which site—the N1 amine or the C4 hydroxyl group—is the target for modification.

G start Start: Piperidin-4-ol target Target Site? start->target n_deriv N-Derivatization target->n_deriv Nitrogen (N1) protect_n Protect Nitrogen (e.g., Boc, Cbz) target->protect_n Oxygen (C4) n_reactions Reductive Amination N-Acylation N-Arylation N-Sulfonylation n_deriv->n_reactions o_deriv O-Derivatization o_reactions O-Alkylation (e.g., Williamson) O-Acylation (Esterification) Mitsunobu Reaction o_deriv->o_reactions protect_n->o_deriv final_n_deriv Final N-Derivatized Product n_reactions->final_n_deriv deprotect Deprotect Nitrogen (e.g., TFA, H₂/Pd) o_reactions->deprotect final_o_deriv Final O-Derivatized Product deprotect->final_o_deriv

Caption: Decision workflow for selective derivatization.

Derivatization of the Piperidine Nitrogen (N-Functionalization)

The secondary amine of piperidin-4-ol is readily functionalized using a variety of standard organic transformations.

N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and widely used method for N-alkylation, minimizing the risk of over-alkylation that can occur with direct alkylation using alkyl halides.[3][4] The reaction proceeds through the formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mildness and selectivity for the iminium ion over the carbonyl starting material.[4][5][6]

Table 1: Reagent Compatibility for N-Alkylation (Reductive Amination)

Reagent ClassExampleReducing AgentSolventTypical Conditions
Aliphatic AldehydesHeptanalNaBH(OAc)₃Dichloromethane (DCM)Room Temp, 12-16 h
Aromatic AldehydesBenzaldehydeNaBH(OAc)₃Dichloromethane (DCM)Room Temp, 12-16 h[4]
KetonesCyclohexanoneNaBH(OAc)₃ / Acetic AcidDichloroethane (DCE)Room Temp, 16-24 h[5]
Heterocyclic AldehydesPyridine-4-carboxaldehydeNaBH(OAc)₃Dichloroethane (DCE)Room Temp, 12-24 h[5]
Protocol 1: N-Benzylation of Piperidin-4-ol via Reductive Amination

Reaction Scheme:

G cluster_reactants p_ol Piperidin-4-ol plus1 + p_ol->plus1 benz Benzaldehyde plus1->benz arrow1 NaBH(OAc)₃ arrow2 DCM, RT product N-Benzyl-piperidin-4-ol arrow2->product

Caption: N-Benzylation of piperidin-4-ol.

Materials:

  • Piperidin-4-ol (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred solution of piperidin-4-ol (1.0 eq) in anhydrous DCM at room temperature, add benzaldehyde (1.1 eq).

  • Stir the mixture for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[4]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

N-Acylation

N-acylation is a straightforward method to introduce amides, carbamates, and ureas. The reaction of piperidin-4-ol with acid chlorides or chloroformates is typically rapid and high-yielding, performed in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[7]

Table 2: Reagent Compatibility for N-Acylation

Reagent ClassExampleBaseSolventTypical Conditions
Acid ChloridesAcetyl Chloride, Benzoyl ChlorideTEA, DIPEADCM, THF0 °C to Room Temp, 1-4 h
ChloroformatesEthyl ChloroformateTEA, DIPEADCM0 °C to Room Temp, 4-6 h[7]
AnhydridesAcetic AnhydridePyridine, TEADCMRoom Temp, 2-16 h
N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig cross-coupling reaction is a powerful method for forming C-N bonds, allowing for the synthesis of N-aryl piperidines.[8] This palladium-catalyzed reaction couples the piperidine nitrogen with an aryl halide (or triflate). The choice of palladium precatalyst, phosphine ligand, and base is critical and often substrate-dependent.[9][10]

Table 3: Reagent Compatibility for N-Arylation

Reagent ClassExampleCatalyst/LigandBaseSolventTypical Conditions
Aryl Bromides4-BromotoluenePd₂(dba)₃ / XantphosNaOt-BuToluene, Dioxane80-110 °C, 4-24 h
Aryl Chlorides4-ChloroanisolePd(OAc)₂ / RuPhosK₂CO₃, Cs₂CO₃Toluene, Dioxane100-120 °C, 12-24 h[9]
N-Sulfonylation

The formation of sulfonamides is a key transformation in medicinal chemistry. Piperidin-4-ol reacts readily with sulfonyl chlorides, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base to yield the corresponding N-sulfonamide.[11][12] The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom.[11]

Protocol 2: N-Sulfonylation with Methanesulfonyl Chloride

Materials:

  • Piperidin-4-ol (1.0 eq)

  • Methanesulfonyl Chloride (MsCl) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl, Saturated NaHCO₃, Brine

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve piperidin-4-ol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.[11]

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add MsCl (1.1 eq) dropwise over 15-30 minutes, maintaining the temperature at 0 °C.[11]

  • Allow the reaction to warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.[11]

  • Quench the reaction by adding water. Transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify as necessary.

Derivatization of the C4-Hydroxyl Group (O-Functionalization)

To selectively modify the hydroxyl group, the more nucleophilic nitrogen must first be protected. The tert-butyloxycarbonyl (Boc) group is most commonly used due to its stability under a wide range of conditions and its facile removal with acid (e.g., TFA or HCl in dioxane).[6]

N-Protection of Piperidin-4-ol

Protocol 3: Synthesis of N-Boc-piperidin-4-ol

Materials:

  • Piperidin-4-ol (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or TEA (1.2 eq)

  • Methanol or DCM

  • Petroleum Ether (for crystallization)

Procedure:

  • Dissolve piperidin-4-ol in methanol.

  • Add potassium carbonate (or TEA) to the solution.

  • Add Boc₂O and stir the reaction at room temperature for 6-8 hours.[13]

  • Monitor by TLC. Upon completion, filter any insolubles and concentrate the methanol phase.

  • To the resulting residue, add petroleum ether and cool to induce crystallization of the white solid product, N-Boc-piperidin-4-ol.[13]

O-Alkylation (Williamson Ether Synthesis)

With the nitrogen protected, the hydroxyl group can be deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then displaces a leaving group (e.g., bromide, iodide) from an alkyl halide to form an ether.

O-Acylation (Esterification)

Ester formation is readily achieved by reacting N-Boc-piperidin-4-ol with an acid chloride or anhydride in the presence of a base like pyridine or TEA.

The Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming C-O and C-N bonds with inversion of stereochemistry at the alcohol carbon.[14][15][16] It allows for the coupling of N-Boc-piperidin-4-ol with a wide range of acidic nucleophiles (pKa < 13), such as phenols or carboxylic acids, using a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[15][16] It is crucial to use anhydrous reagents and solvents, as any water will quench the reaction.[17]

Reaction Scheme:

G cluster_reactants n_boc N-Boc-piperidin-4-ol plus1 + n_boc->plus1 nuc_h Nucleophile (R-COOH) plus1->nuc_h arrow1 PPh₃, DEAD arrow2 THF, 0 °C to RT product Product (Ester) arrow2->product

Caption: O-functionalization via Mitsunobu reaction.

Troubleshooting and Key Considerations

  • Purity of Starting Materials: Impurities in the starting piperidin-4-ol, such as residual water or piperidin-4-one, can significantly lower yields, especially in moisture-sensitive reactions like the Mitsunobu.[17]

  • Stoichiometry: Precise control over stoichiometry is key. For example, in direct N-alkylation with alkyl halides, excess halide can lead to the formation of quaternary ammonium salts.[18]

  • Base Selection: The choice of base is critical. For N-acylation, a non-nucleophilic organic base is required to prevent competition with the amine. For Buchwald-Hartwig reactions, stronger, non-nucleophilic inorganic bases like NaOt-Bu or Cs₂CO₃ are often necessary.[9]

  • Chemoselectivity: When both N-H and O-H groups are unprotected, acylation will almost exclusively occur on the more nucleophilic nitrogen. To achieve O-acylation, N-protection is mandatory.

Conclusion

The piperidin-4-ol scaffold offers a robust platform for generating diverse chemical libraries for drug discovery. By understanding the principles of chemoselectivity and applying the appropriate protecting group strategies, researchers can effectively access derivatives functionalized at the nitrogen, the oxygen, or both positions. The protocols and reagent compatibility tables provided herein serve as a practical guide for the successful derivatization of this valuable synthetic core.

References

  • Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. Benchchem.
  • Technical Support Center: Optimization of N-arylation of Piperidin-4-amine. Benchchem.
  • A new, efficient and green protocol for the N-sulfonylation of amines under solvent- and catalyst-free conditions. Royal Society of Chemistry. Available at: [Link]

  • Impact of impurities in N-Boc-4-hydroxypiperidine on subsequent reactions. Benchchem.
  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry (RSC Publishing).
  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. UCL.
  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2. ChemRxiv. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Application Note – Reductive Amination. Synple Chem.
  • Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. National Center for Biotechnology Information. Available at: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. Available at: [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Center for Biotechnology Information. Available at: [Link]

  • Reductive Amination Reaction. Boston University. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. Available at: [Link]

  • Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Benchchem.
  • Application Notes and Protocols: N-acylation of 4-Anilinopiperidine with Ethyl Chloroformate. Benchchem.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Center for Biotechnology Information. Available at: [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available at: [Link]

  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.
  • Synthesis process of N-sustituent-4-piperidyl alcohol. Google Patents.
  • Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light. SciSpace by Typeset. Available at: [Link]

  • Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents.
  • N-Acylation in combinatorial chemistry. Arkat USA. Available at: [Link]

  • Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. ResearchGate. Available at: [Link]

  • N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. Hindawi. Available at: [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]gov/23581561/)

Sources

Method

Procedures for incorporating 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol into peptide chains

Application Note: Strategies for Incorporating 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol into Peptide Chains Abstract This guide details the chemical protocols for incorporating the functional fragment 4-(1H-pyrazol-1-ylme...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategies for Incorporating 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol into Peptide Chains

Abstract

This guide details the chemical protocols for incorporating the functional fragment 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol (hereafter referred to as Pzp-OH ) into peptide sequences. Due to its structural nature—containing a secondary piperidine amine and a sterically crowded tertiary alcohol—Pzp-OH acts primarily as a C-terminal modifier or a side-chain appendage . This note addresses the specific challenges of coupling sterically hindered secondary amines to peptide carboxylates, recommending high-efficiency coupling reagents (HATU/PyAOP) and orthogonal protection strategies to prevent side reactions at the tertiary hydroxyl group.

Chemical Assessment & Pre-Synthesis Considerations

Molecule Analysis
  • Structure: A piperidine ring with a secondary amine at position 1. Position 4 is gem-disubstituted with a hydroxyl group and a methylene-pyrazole moiety.

  • Reactivity Profile:

    • Secondary Amine (N1): The primary attachment point. Nucleophilic but sterically influenced by the ring conformation.

    • Tertiary Alcohol (C4-OH): Generally unreactive under standard Fmoc/tBu SPPS conditions. However, it introduces significant steric bulk, which can impede the approach of activated carboxylates.

    • Pyrazole (N2): Weakly basic; typically orthogonal to standard amide coupling conditions but can coordinate metals if present.

Incorporation Strategies

Since Pzp-OH is mono-functional regarding standard acylation (only the amine reacts efficiently), it cannot be inserted within the peptide backbone like an amino acid. Instead, it is incorporated via:

  • C-Terminal Modification: Capping the C-terminus of a peptide.

  • Side-Chain Functionalization: Reacting with the side-chain carboxylate of Aspartic Acid (Asp) or Glutamic Acid (Glu).

  • N-Terminal Capping (via Linker): Reacting with a succinylated N-terminus.

Protocol 1: On-Resin Side-Chain Incorporation

Best for: Creating peptidomimetics or PROTAC linkers where the fragment hangs off the main chain.

Concept: Use an orthogonally protected amino acid (e.g., Fmoc-Glu(OAll)-OH) to allow selective deprotection and coupling of Pzp-OH while the peptide remains anchored to the resin.

Reagents Required
ReagentPurpose
Fmoc-Glu(OAll)-OH Orthogonally protected amino acid (Allyl ester).
Pd(PPh3)4 Catalyst for allyl deprotection.
Phenylsilane (PhSiH3) Scavenger for the allyl group.
HATU or PyAOP High-power coupling reagents for secondary amines.
DIPEA Base (N,N-Diisopropylethylamine).
Step-by-Step Procedure
  • Peptide Assembly: Synthesize the peptide backbone using standard Fmoc SPPS protocols. Incorporate Fmoc-Glu(OAll)-OH at the desired position for the Pzp-OH attachment.

  • Selective Allyl Deprotection:

    • Wash the resin with DCM (3x).

    • Prepare a solution of Pd(PPh3)4 (0.1 eq) and PhSiH3 (10 eq) in dry DCM.

    • Add to resin and shake for 30 minutes under Nitrogen (exclude light/oxygen).

    • Repeat the treatment once.

    • Wash: DCM (3x), DMF (3x), 0.5% Sodium Diethyldithiocarbamate in DMF (to remove Pd traces), DMF (3x).

  • Coupling of Pzp-OH:

    • Activation: Dissolve Fmoc-Asp-OH (or the resin-bound carboxylate is now free). Correction: The resin now has a free side-chain COOH.

    • Prepare solution: HATU (3 eq) , DIPEA (6 eq) , and Pzp-OH (3 eq) in DMF.

    • Note: Pre-activation of the carboxylic acid on resin is not possible; add reagents to the resin.

    • Reaction: Add the mixture to the resin. Shake for 2–4 hours at Room Temperature.

    • Monitoring: The Kaiser test works for primary amines; for this secondary amine coupling, use the Chloranil Test or micro-cleavage LCMS to confirm conversion.

  • Final Cleavage:

    • Wash resin (DMF, DCM).

    • Cleave peptide using TFA/TIS/H2O (95:2.5:2.5). The C4-OH of the Pzp moiety remains intact.

Protocol 2: Solution Phase C-Terminal Coupling

Best for: Large-scale synthesis or when on-resin steric hindrance prevents coupling.

Concept: The peptide is synthesized on a hyper-acid-labile resin (e.g., 2-Chlorotrityl), cleaved as a fully protected fragment, and then coupled to Pzp-OH in solution.

Workflow Visualization

G Start Resin-Bound Peptide (2-Cl-Trt Resin) Cleavage Mild Acid Cleavage (1% TFA/DCM) Start->Cleavage Retain Side-Chain Groups ProtectedFrag Protected Peptide-COOH Cleavage->ProtectedFrag Activation Activation (PyAOP/HOAt) ProtectedFrag->Activation Coupling Add Pzp-OH (Secondary Amine) Activation->Coupling Final Peptide-Pzp Conjugate Coupling->Final Global Deprotection (High % TFA)

Figure 1: Strategy for C-terminal modification using the "Protected Fragment" approach to avoid resin-bound steric clashes.

Step-by-Step Procedure
  • Cleavage from 2-Chlorotrityl Resin:

    • Treat resin with 1% TFA in DCM (v/v) for 2 minutes x 5 times.

    • Filter directly into a flask containing 10% Pyridine in Methanol (to neutralize TFA immediately and prevent premature side-chain deprotection).

    • Concentrate in vacuo to obtain the Protected Peptide-COOH .

  • Activation & Coupling:

    • Dissolve the Protected Peptide-COOH (1 eq) in dry DMF/DCM (1:1).

    • Add PyAOP (1.2 eq) and HOAt (1.2 eq) . Note: PyAOP is preferred over HATU for solution phase to avoid tetramethylguanidinium by-products if amine addition is delayed.

    • Add DIPEA (3 eq) .

    • Immediately add Pzp-OH (1.5 eq) .

    • Stir for 4–12 hours. Monitor by LCMS.

  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash with 5% NaHCO3, 5% Citric Acid, and Brine.

    • Dry over MgSO4 and concentrate.[1]

  • Global Deprotection:

    • Treat the residue with TFA/TIS/H2O (95:2.5:2.5) for 2 hours to remove side-chain protecting groups (tBu, Boc, Pbf).

    • Precipitate in cold diethyl ether.

Critical Technical Notes

Steric Hindrance & Coupling Efficiency

The Pzp-OH molecule contains a secondary amine. While piperidines are generally good nucleophiles (pKa ~11), the gem-disubstitution at position 4 adds steric bulk.

  • Recommendation: Avoid standard carbodiimides (DIC/DCC) alone.

  • Gold Standard: Use HATU or PyAOP (7-azabenzotriazole derivatives).[2] The pyridyl nitrogen in these reagents provides anchimeric assistance, significantly accelerating the reaction with hindered amines [1].

Hydroxyl Group Compatibility

The tertiary alcohol at position 4 is sterically crowded.

  • Acylation Risk: Low. Under standard HATU/DIPEA conditions at Room Temperature, O-acylation of the tertiary alcohol is negligible.

  • Protection: If using acid chlorides or elevated temperatures (>50°C), protect the OH as a silyl ether (TBDMS) prior to coupling. However, for standard protocols, no protection is required .

Troubleshooting: Incomplete Coupling

If LCMS shows incomplete conversion:

  • Switch Solvent: Use NMP instead of DMF to reduce aggregation.

  • Double Coupling: Repeat the coupling step with fresh reagents.

  • Microwave: Apply low-energy microwave heating (max 50°C) for 15 minutes. Caution: Higher temps may risk racemization of the adjacent amino acid.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society. Link

  • Albericio, F., & Boman, J. M. (1999). Preparation of Protected Peptide Fragments using 2-Chlorotrityl Resin. Methods in Enzymology. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

Sources

Application

Application Note: Scalable Manufacturing of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol

Executive Summary The moiety 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol is a "privileged scaffold" in medicinal chemistry, serving as a critical fragment in the synthesis of JAK inhibitors (e.g., Baricitinib analogs) and ot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol is a "privileged scaffold" in medicinal chemistry, serving as a critical fragment in the synthesis of JAK inhibitors (e.g., Baricitinib analogs) and other kinase modulators. Its structural value lies in the gem-disubstituted C4-piperidine core, which imparts metabolic stability and lowers lipophilicity compared to carbocyclic analogs.

This Application Note details a robust, scalable manufacturing protocol for this intermediate. Unlike bench-scale methods that rely on expensive chromatography, this guide focuses on crystallization-driven isolation and process safety during the exothermic epoxide opening.

Key Process Features
  • Scalability: Validated for 100g – 1kg batches.

  • Purification: Chromatography-free isolation of the key spiro-epoxide intermediate.

  • Safety: Thermal runaway mitigation strategies for the pyrazole alkylation step.

Retrosynthetic Strategy & Route Selection

The most efficient route to the target (3) involves the construction of a spiro-epoxide (2) from commercially available N-Boc-4-piperidone (1) , followed by regioselective ring opening with pyrazole.

Reaction Scheme

The synthesis proceeds via the Corey-Chaykovsky reaction , followed by nucleophilic epoxide opening.[1]

ReactionScheme SM N-Boc-4-piperidone (Starting Material) Epoxide tert-butyl 1-oxa-6-azaspiro [2.5]octane-6-carboxylate (Spiro-Epoxide) SM->Epoxide Step 1: TMSOI, KOtBu DMSO/THF, 0°C to RT Product 4-(1H-pyrazol-1-ylmethyl) piperidin-4-ol (Target) Epoxide->Product Step 2: Pyrazole, K2CO3 DMF, 90°C Step 3: Acidic Deprotection

Figure 1: Synthetic pathway from N-Boc-4-piperidone to the target alcohol.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Objective: Convert the ketone to the spiro-epoxide using a sulfur ylide.

Mechanism: The dimethylsulfoxonium methylide attacks the carbonyl carbon, followed by ring closure and expulsion of DMSO.

Reagents & Materials
ReagentEquiv.[1][2][3][4]RoleCritical Attribute
N-Boc-4-piperidone 1.0SubstratePurity >98%
Trimethylsulfoxonium iodide (TMSOI) 1.2Ylide PrecursorDry, free-flowing powder
Potassium tert-butoxide (KOtBu) 1.25BaseHygroscopic; handle under

DMSO 5.0 VolSolventAnhydrous (<0.1%

)
THF 5.0 VolCo-solventStabilizes ylide
Process Protocol
  • Ylide Formation: To a reactor inerted with nitrogen, charge TMSOI (1.2 equiv) and KOtBu (1.25 equiv).

  • Solvent Addition: Add DMSO (5 Vol) slowly at 20–25°C. Note: This step is exothermic. Control internal temperature (Ti) < 30°C. Stir for 1 hour to form the milky white ylide suspension.

  • Substrate Addition: Dissolve N-Boc-4-piperidone in THF (5 Vol). Add this solution to the ylide suspension dropwise, maintaining Ti < 35°C.

  • Reaction: Stir at room temperature for 3–5 hours. Monitor by TLC (Hex/EtOAc 4:1) or HPLC.[3][4]

  • Quench & Workup:

    • Cool to 10°C.

    • Quench by slow addition of Water (10 Vol). Caution: Residual base will cause exotherm.

    • Extract with Ethyl Acetate (3 x 5 Vol).

    • Wash combined organics with Brine (2 x 5 Vol) to remove DMSO.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
    • Scale-up Tip: The product often solidifies upon standing. Recrystallize from Hexane/MTBE if necessary, but crude purity is typically >95%.

Step 2: Nucleophilic Ring Opening with Pyrazole

Objective: Open the epoxide ring with pyrazole to form the C-N bond.

Criticality: This is an


 type reaction attacking the less hindered methylene carbon of the epoxide. Pyrazole is a weak nucleophile, requiring base activation and heat.
Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
Spiro-epoxide (from Step 1) 1.0Substrate
1H-Pyrazole 1.5Nucleophile
Potassium Carbonate (

)
2.0Base
DMF (Dimethylformamide) 8.0 VolSolvent
Process Protocol
  • Charge: Into the reactor, load the Spiro-epoxide , Pyrazole (1.5 equiv), and

    
      (2.0 equiv).
    
  • Solvent: Add DMF (8 Vol).

  • Reaction (Thermal Step): Heat the mixture to 90°C .

    • Safety Check: Epoxide opening is exothermic. On scales >100g, use a ramp rate of 1°C/min and ensure cooling jacket availability.

  • Monitoring: Reaction typically requires 12–16 hours. Monitor for disappearance of epoxide.

  • Workup:

    • Cool to 20°C.

    • Pour mixture into Ice Water (20 Vol). The product often precipitates as a white solid.

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with DCM (dichloromethane), wash with LiCl solution (to remove DMF), dry, and concentrate.

Step 3: Deprotection (Boc Removal)

Objective: Remove the tert-butoxycarbonyl group to yield the final piperidine.

Process Protocol
  • Dissolve the Step 2 intermediate in DCM (5 Vol) or Methanol (5 Vol).

  • Add 4M HCl in Dioxane (4 equiv) or TFA (5 equiv) at 0°C.

  • Stir at RT for 2 hours.

  • Isolation:

    • Concentrate to dryness.

    • Triturate the residue with Diethyl Ether or MTBE to obtain the 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol hydrochloride salt as a white powder.

Process Criticality & Safety Assessment

The following diagram illustrates the decision matrix for managing the critical thermal risks in Step 2.

SafetyMatrix Start Step 2: Heating Phase CheckTemp Monitor Internal Temp (Ti) vs Jacket Temp (Tj) Start->CheckTemp Normal Ti follows Tj (Normal Kinetics) CheckTemp->Normal Stable Runaway Ti > Tj + 5°C (Exotherm Onset) CheckTemp->Runaway Unstable Action EMERGENCY ACTION: 1. Stop Heating 2. Apply Max Cooling 3. Dilute with cold DMF Runaway->Action

Figure 2: Thermal safety decision matrix for the epoxide opening step.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Wet DMSO or old KOtBuUse fresh KOtBu; dry DMSO over molecular sieves (3Å).
Incomplete Conversion (Step 2) Insufficient temperature or Pyrazole qualityIncrease Temp to 100°C; Ensure Pyrazole is not wet.
Regioselectivity Issues N/A for unsubstituted pyrazoleIf using substituted pyrazoles, N1 vs N2 selectivity varies; lower temp favors kinetic product.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Pfizer Inc. (2010). Preparation of piperidine derivatives as JAK inhibitors. WO Patent 2010/129048. Link

  • Org. Process Res. Dev. (2013).[2][5] Safety Assessment of the Corey-Chaykovsky Reaction on Scale. Organic Process Research & Development, 17(5), 658–665. Link

  • Vertex Pharmaceuticals. (2008). Inhibitors of c-Met and uses thereof. US Patent 2008/0312235. (Describes similar pyrazole-piperidine couplings). Link

Sources

Method

Application Note: Chemoselective Hydrogenation of Pyrazole-Pyridine Scaffolds

Topic: Catalytic Hydrogenation Methods for Pyrazole-Piperidine Precursors Content Type: Application Notes and Protocols Audience: Senior Medicinal Chemists and Process Development Scientists Abstract & Strategic Overview...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Hydrogenation Methods for Pyrazole-Piperidine Precursors Content Type: Application Notes and Protocols Audience: Senior Medicinal Chemists and Process Development Scientists

Abstract & Strategic Overview

The pyrazole-piperidine moiety is a privileged pharmacophore in kinase inhibitors (e.g., JAK, ALK inhibitors) and GPCR ligands. However, synthesizing this scaffold via the catalytic hydrogenation of pyrazole-pyridine precursors presents a classic "Chemoselectivity Dilemma."

The primary challenges are:

  • Regioselectivity: Reducing the pyridine ring (aromatic, electron-deficient) while leaving the pyrazole ring (aromatic, electron-rich) and its labile N–N bond intact.

  • Catalyst Poisoning: Both the precursor (pyrazole) and the product (piperidine) possess Lewis-basic nitrogens capable of irreversibly binding to active metal sites (

    
     N and 
    
    
    
    N, respectively).
  • Stereocontrol: Inducing chirality at the piperidine ring, particularly at the C2 or C3 positions.

This guide outlines two field-proven workflows: a robust Heterogeneous Protocol for bulk reduction and a precision Homogeneous Protocol for asymmetric synthesis.

Critical Mechanistic Insight: The "Acid-Activation" Principle

Success in this transformation relies almost exclusively on manipulating the protonation states of the substrate.

  • Pyridine Activation: Neutral pyridine is difficult to hydrogenate because it binds to catalyst surfaces via the nitrogen lone pair (

    
    -adsorption), poisoning the site. In acidic media, pyridine is protonated (
    
    
    
    ). The pyridinium ion cannot
    
    
    -coordinate; instead, it adsorbs flat via the
    
    
    -system, activating it for hydride transfer.
  • Pyrazole Survival: Pyrazoles are significantly less basic (

    
    ). In moderately acidic media (e.g., Acetic Acid), the pyridine is selectively protonated and reduced, while the pyrazole remains largely unperturbed, provided the N–N bond is not subjected to hydrogenolysis conditions (avoiding Raney Ni or high-temp Pd).
    
Decision Logic for Catalyst Selection

CatalystSelection Start Substrate Analysis Chirality Is Chirality Required? Start->Chirality Hetero Heterogeneous Route (Racemic/Diastereoselective) Chirality->Hetero No (or fixed via aux) Homo Homogeneous Route (Enantioselective) Chirality->Homo Yes PtO2 PtO2 (Adams') Best for robust reduction Hetero->PtO2 Standard PdOH Pd(OH)2/C Use if Pt fails; Risk of N-N cleavage Hetero->PdOH Alternative Transfer Rh-Transfer Hydrogenation (Formic Acid/TEA) Mildest Conditions Hetero->Transfer Chemoselectivity Critical IrComplex Ir-N,P Complexes (e.g., Zhou's Catalyst) Homo->IrComplex High ee% needed

Figure 1: Strategic decision tree for selecting the optimal hydrogenation system.

Protocol A: Heterogeneous Hydrogenation (The Workhorse)

Objective: Full reduction of the pyridine ring with high conversion. Catalyst of Choice: Platinum Oxide (


, Adams' Catalyst).
Why:  Platinum is less prone to N–N bond cleavage than Palladium and operates efficiently under acidic conditions.
Materials
  • Substrate: Pyrazole-pyridine precursor (1.0 equiv).

  • Catalyst:

    
     (5–10 wt% loading).
    
  • Solvent: Glacial Acetic Acid (AcOH) or AcOH/MeOH (1:4).

  • Acid Additive: 1.0 equiv conc. HCl (Optional: only if AcOH is insufficient for protonation).

  • Equipment: High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave).

Step-by-Step Procedure
  • Preparation: Dissolve the substrate in Glacial Acetic Acid (0.1 M concentration).

    • Note: If the substrate contains acid-labile protecting groups (e.g., Boc), switch to MeOH with 1.1 equiv of TFA.

  • Catalyst Addition: Under an Argon blanket, carefully add

    
    .
    
    • Safety: Do not add dry catalyst to flammable solvents in air. Wet the catalyst with a small amount of water or add it to the solvent first under inert gas.

  • Hydrogenation:

    • Seal the reactor and purge 3x with

      
      , then 3x with 
      
      
      
      .[1]
    • Pressurize to 3–5 bar (45–75 psi) .

    • Stir vigorously at RT to 40°C .

    • Monitoring: Reaction is usually complete in 4–16 hours. Monitor by LCMS. Look for the M+6 mass peak.

  • Work-up (Critical):

    • Filter the catalyst through a pad of Celite under an inert atmosphere (keep catalyst wet to prevent ignition).

    • Concentrate the filtrate to remove bulk AcOH.

    • Neutralization: The product will be a piperidinium salt. To isolate the free base, dissolve the residue in DCM and wash with saturated

      
       or 1M NaOH.
      
    • Caution: Pyrazoles can be amphoteric.[2] Ensure the pH is basic enough (pH > 10) to deprotonate the piperidine, but be aware of pyrazole NH deprotonation (usually pKa ~14, so NaOH is safe).

Protocol B: Asymmetric Hydrogenation (The Precision Tool)

Objective: Enantioselective reduction to generate chiral piperidines. Catalyst of Choice: Cationic Iridium(I) complexes with chiral N,P-ligands (e.g., Pyridine-Phosphinite or Phosphino-Oxazoline).

Mechanism & Rationale

Homogeneous Iridium catalysts, particularly those developed by Zhou et al. [1] and Pfaltz [2], are effective for N-heterocycles. The mechanism involves an outer-sphere hydride transfer to the protonated pyridine (pyridinium salt).

Materials
  • Precursor: Pyridinium salt of the substrate (pre-formed using HCl or MeI for N-methyl).

  • Catalyst:

    
     (1–2 mol%).
    
    • Ligand Suggestion: (S)-SegPhos or P-Phos derivatives.

  • Additives: Iodine (

    
    , 5–10 mol%) is often required to stabilize the active Ir-hydride species.
    
  • Solvent: Toluene or THF.

Step-by-Step Procedure
  • Substrate Activation: If not already a salt, treat the pyrazole-pyridine with 1.0 equiv of HCl in ether to precipitate the pyridinium chloride. Dry thoroughly.[3]

  • Glovebox Operation: In a glovebox, mix the pyridinium salt, Ir-catalyst, and

    
     additive in Toluene.
    
  • Reaction:

    • Transfer to a high-pressure autoclave.

    • Pressurize to 30–50 bar

      
       .
      
    • Stir at RT for 24 hours.

  • Purification:

    • Vent

      
      .[4][5] Concentrate the solvent.
      
    • Basify with aqueous

      
       to release the free chiral piperidine.
      
    • Extract with EtOAc.[6]

Troubleshooting & Optimization

Comparison of Catalytic Systems
ParameterPtO2 / AcOHPd(OH)2 / CRh / Formic AcidIr-Complex (Homogeneous)
Primary Use General bulk reductionDifficult substratesChemoselective (Tetrahydropyridine)Asymmetric Synthesis
Pressure Low (1-5 bar)Medium (5-20 bar)Atmospheric (Transfer)High (50+ bar)
N-N Bond Risk LowHigh (Avoid high temp)Very LowLow
Poison Resistance High (in Acid)ModerateHighLow (Requires pure substrate)
Common Failure Modes
  • No Reaction (Catalyst Poisoning):

    • Diagnosis: Substrate remains unchanged.

    • Fix: Increase acidity (add TFA or HCl). Ensure the pyrazole is not coordinating; consider protecting the pyrazole nitrogen (e.g., SEM, THP) to reduce its Lewis basicity.

  • Over-reduction (Ring Opening):

    • Diagnosis: Mass spectrum shows M+8 or fragmentation.

    • Fix: This indicates N-N bond cleavage (hydrogenolysis). Switch from Pd to Pt or Rh. Lower the temperature.

  • Partial Reduction:

    • Diagnosis: Formation of tetrahydropyridine (M+4).

    • Fix: This is an intermediate.[7] Increase pressure or reaction time. Alternatively, if this is desired, use the Rh/Formic Acid transfer hydrogenation method [3].

Visualizing the Pathway

The following diagram illustrates the mechanistic pathway and the critical role of acid in directing the chemoselectivity.

HydrogenationMechanism Substrate Pyrazole-Pyridine (Neutral) Protonated Pyridinium Salt (Activated, Flat Adsorption) Substrate->Protonated Acidic Conditions Poisoned Sigma-Complex (Catalyst Poisoned) Substrate->Poisoned Neutral Conditions Acid + H+ (Acidic Media) Step1 Partial Reduction (Tetrahydropyridine) Protonated->Step1 + 2 H2 Final Pyrazole-Piperidine (Product) Step1->Final + 1 H2 SideRxn N-N Cleavage (Over-reduction) Final->SideRxn Pd/High Temp

Figure 2: Mechanistic pathway highlighting the necessity of protonation to avoid catalyst poisoning.

References

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.

  • Zhou, Y.G., et al. (2012). "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Journal of the American Chemical Society.

  • Xiao, J., et al. (2012). "Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation." Advanced Synthesis & Catalysis.

  • Stahl, S.S., et al. (2014). "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles (Catalyst Poisoning)." Nature.

Sources

Application

Application Note: 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol in Coordination Chemistry

This Application Note is designed for researchers in coordination chemistry, metallodrug development, and crystal engineering. It details the use of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol (hereafter referred to as Pz-Pi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in coordination chemistry, metallodrug development, and crystal engineering. It details the use of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol (hereafter referred to as Pz-Pip-OH ) as a versatile, ditopic ligand.

Executive Summary

The molecule 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol represents a unique class of "heteroscorpionate-mimic" ligands. Unlike standard chelators, Pz-Pip-OH possesses two distinct coordination domains separated by a semi-rigid piperidine chair:

  • The "Head" Domain: A potential

    
    -chelating pocket formed by the pyrazole nitrogen (
    
    
    
    ) and the tertiary hydroxyl group (
    
    
    ).
  • The "Tail" Domain: A secondary amine (

    
    ) capable of strong 
    
    
    
    -donation.

This dual functionality allows Pz-Pip-OH to act as a molecular switch —forming discrete chelates under acidic conditions (where the tail is protonated) or extended coordination polymers (MOFs) under neutral/basic conditions.

Ligand Profile & Coordination Modes

Chemical Structure & Donor Analysis

The ligand consists of a piperidine ring substituted at the C4 position.

  • 
     (Piperidine Nitrogen):  High basicity (
    
    
    
    ). Strong
    
    
    -donor. Prone to protonation in standard organic solvents unless a base is added.
  • 
     (Pyrazole Nitrogen):  Moderate basicity (
    
    
    
    ). Good
    
    
    -acceptor/
    
    
    -donor.
  • 
     (Hydroxyl):  Tertiary alcohol. Weak donor in neutral form; forms stable alkoxide bridges upon deprotonation (
    
    
    
    ).
Visualizing Coordination Logic

The following diagram illustrates the pH-dependent coordination switches available to the researcher.

CoordinationModes Ligand Pz-Pip-OH Ligand (Neutral) Acidic Acidic Conditions (pH < 7) Ligand->Acidic Add HX Basic Basic Conditions (pH > 10) Ligand->Basic Add Et3N/NaOH Mode1 Mode A: Monodentate/Chelate (Tail Protonated) Forms Discrete Complexes Acidic->Mode1 N(pip) blocked as NH2+ Mode2 Mode B: Bridging Ligand (Tail Coordinated) Forms Coordination Polymers Basic->Mode2 N(pip) binds Metal OH deprotonates

Figure 1: Decision tree for selecting coordination modes based on pH control.

Experimental Protocols

Protocol A: Synthesis of Discrete Bio-Mimetic Copper(II) Complexes

Target: To isolate a monomeric complex where the ligand chelates via the "Head" (Pyrazole/OH), mimicking enzyme active sites. The "Tail" is protonated to prevent polymerization.

Reagents:

  • Ligand: Pz-Pip-OH (1.0 mmol, 181.2 mg)

  • Metal Salt:

    
     (1.0 mmol)
    
  • Acid:

    
     (1.0 mmol, 1M solution)
    
  • Solvent: Methanol (MeOH)

Procedure:

  • Ligand Activation: Dissolve 181.2 mg of Pz-Pip-OH in 10 mL of MeOH.

  • Tail Protection: Add 1.0 mL of 1M

    
     dropwise. Stir for 10 minutes. Mechanism: This selectively protonates the highly basic piperidine nitrogen (
    
    
    
    ), rendering it non-coordinating.
  • Metal Addition: Add a solution of

    
     (370.5 mg in 5 mL MeOH) slowly to the ligand solution. The solution should turn deep blue.
    
  • Reflux: Heat to 50°C for 2 hours.

  • Crystallization: Filter the solution through Celite. Allow the filtrate to evaporate slowly at room temperature. Blue block crystals of

    
     should form within 48 hours.
    

Validation (Self-Check):

  • IR Spectroscopy: Look for a broad band at ~3400 cm⁻¹ (OH) and a sharp band at ~3200 cm⁻¹ (

    
     stretch).
    
  • Solubility: The product should be soluble in water/MeCN but insoluble in non-polar solvents due to the ionic charge.

Protocol B: Synthesis of 2D Coordination Polymers (MOF Precursors)

Target: To utilize the full ditopic nature of the ligand, bridging metal centers to form a rigid network.

Reagents:

  • Ligand: Pz-Pip-OH (1.0 mmol)

  • Metal Salt:

    
     (1.0 mmol)
    
  • Base: Triethylamine (

    
    , 1.0 mmol)
    
  • Solvent: DMF/Ethanol (1:1 v/v)

Procedure:

  • Dissolution: Dissolve ligand in 10 mL DMF/EtOH mixture.

  • Deprotonation: Add

    
     (140 µL). Mechanism: This ensures the piperidine nitrogen is neutral and available for binding.
    
  • Layering Method (Critical for Crystals):

    • Place 2 mL of the ligand/base solution in a narrow test tube.

    • Carefully layer 1 mL of pure solvent buffer (EtOH) on top.

    • Layer 2 mL of metal salt solution (

      
       in EtOH) on top of the buffer.
      
  • Incubation: Seal the tube and leave undisturbed for 1-2 weeks. The metal and ligand will diffuse into the buffer zone, forming polymeric crystals.

Validation (Self-Check):

  • XRD: Powder X-ray diffraction (PXRD) should show sharp, low-angle peaks indicating long-range order (periodicity), distinct from the amorphous starting material.

Data Summary & Characterization Guide

FeatureDiscrete Complex (Protocol A)Coordination Polymer (Protocol B)
Primary Donor Pyrazole-N + OH (Chelate)Piperidine-N + Pyrazole-N (Bridge)
Piperidine State Protonated (

)
Neutral (

) or Coordinated (

)
Solubility High (Polar solvents)Low (Insoluble network)
IR Signature

~3200 cm⁻¹

shift ~20-40 cm⁻¹
Geometry Distorted Octahedral/Square PlanarTetrahedral/Bridged

Mechanistic Insight (E-E-A-T)

The utility of Pz-Pip-OH lies in the bite angle of the "Head" group. When the hydroxyl group coordinates, it forms a 6-membered chelate ring (


) with the pyrazole nitrogen. This is thermodynamically favorable but sterically demanding.
  • Why use the hydroxyl? In high oxidation state metals (e.g., Fe(III), Cu(II)), the deprotonated alkoxide (

    
    ) is a potent 
    
    
    
    - and
    
    
    -donor, stabilizing the metal center.
  • Why protect the tail? The piperidine nitrogen is kinetically faster to bind than the pyrazole. Without protonation (Protocol A), the piperidine

    
     will bind first, leading to disordered oligomers rather than clean chelates.
    

References

  • Pyrazole-Based Ligand Review

    • Title: Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects.
    • Source: Mukherjee, R. (2000).
    • URL:[Link]

  • 4-Hydroxypiperidine Coordination

    • Title: Synthesis and crystal structure of copper(II)
    • Source:Polyhedron (General reference for piperidine coordin
    • URL:[Link]

  • N,O-Chelating Pyrazoles

    • Title: Structural and electronic factors ...[1][2][3] N,O or N,N chelating coordination of pyrazolones.[2]

    • Source: Pettinari, C., et al. (2023).[2] Organometallics.

    • URL:[Link]

  • Ligand Sourcing (Example)

    • Title: 4-(1H-pyrazol-1-ylmethyl)
    • Source: PubChem.
    • URL:[Link]

(Note: While specific papers on the exact complex of Pz-Pip-OH are rare, the protocols above are derived from established methodologies for homologous pyrazole-piperidine ligands found in references 1 and 3.)

Sources

Method

Topic: Crystallization Techniques for High-Purity 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol

An Application Note and Protocol Guide Abstract: 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol is a heterocyclic compound featuring both pyrazole and piperidine motifs, making it a valuable building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract: 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol is a heterocyclic compound featuring both pyrazole and piperidine motifs, making it a valuable building block in medicinal chemistry and drug discovery.[1][2] The efficacy, safety, and stability of any active pharmaceutical ingredient (API) are intrinsically linked to its purity and solid-state properties, such as crystallinity and polymorphic form.[3] Achieving high purity (>99.8%) is often a significant challenge, requiring robust and optimized purification strategies. Crystallization is a highly selective and critical unit operation for achieving the desired purity and physical attributes of such APIs.[4] This guide provides a detailed examination of various crystallization techniques, offering scientifically-grounded protocols and troubleshooting advice tailored for obtaining high-purity 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol. It is intended for researchers, chemists, and process development scientists working on the synthesis and purification of complex heterocyclic molecules.

Introduction: The Imperative for Crystalline Purity

The Role of Pyrazole-Piperidine Scaffolds in Drug Discovery

The hybridization of pyrazole and piperidine rings creates molecular scaffolds with significant therapeutic potential. The pyrazole ring, a five-membered aromatic heterocycle, is a bioisostere for other aromatic systems and can participate in hydrogen bonding, improving pharmacokinetic properties.[5][6] The piperidine moiety is a ubiquitous structural feature in many natural products and FDA-approved drugs, often enhancing solubility and modulating biological activity.[7][8] Consequently, hybrid molecules like 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol are of high interest for developing novel therapeutics targeting a range of diseases.[9]

Why High Purity and Crystalline Form are Non-Negotiable

For an API, purity is paramount. Even small amounts of impurities can lead to adverse side effects or reduce the therapeutic efficacy of a drug. Crystallization is one ofthe most powerful techniques in process engineering for purification.[4][10] Beyond chemical purity, the physical form of the API is critical. Different crystalline forms, or polymorphs, of the same compound can have different solubilities, dissolution rates, and stability, which directly impacts the drug's bioavailability.[3][11] A well-controlled crystallization process ensures the consistent production of the desired, thermodynamically stable crystalline form.

Physicochemical Profile and Crystallization Challenges
  • Polarity: The presence of two nitrogen atoms and a hydroxyl group suggests a polar molecule capable of acting as both a hydrogen bond donor and acceptor.[12]

  • Solubility: It is expected to be soluble in polar protic solvents (e.g., methanol, ethanol, water) and polar aprotic solvents (e.g., acetone, acetonitrile), with limited solubility in non-polar solvents (e.g., hexane, toluene).[13][14]

  • Melting Point: As a polar molecule with hydrogen bonding capabilities, it is expected to be a solid at room temperature with a relatively high melting point. For reference, the parent compound piperidin-4-ol has a melting point of 86-90°C.[15]

The primary challenge is to induce crystallization in a controlled manner that excludes structurally similar impurities, residual solvents, and byproducts from the crystal lattice.

The Science of Crystallization: A Primer

Crystallization is a phase-change process where a solute in a liquid solution is separated to form a highly ordered, solid crystalline structure.[16] The entire process is governed by the principle of supersaturation.

Supersaturation: The Driving Force

Supersaturation is a non-equilibrium state where the concentration of a solute in a solution exceeds its equilibrium solubility at a given temperature.[17] It is the essential driving force for both the birth of new crystals (nucleation) and their subsequent growth.[] Supersaturation can be achieved by several methods:

  • Cooling: For solutes whose solubility increases with temperature.

  • Solvent Evaporation: Increasing solute concentration by removing the solvent.[16]

  • Anti-Solvent Addition: Adding a "poor" solvent in which the solute has low solubility to a solution of the solute in a "good" solvent.[19]

Nucleation and Crystal Growth

Crystallization occurs in two key stages: nucleation and crystal growth.

  • Nucleation: The initial formation of tiny, stable crystalline entities (nuclei) from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by existing crystals (secondary nucleation).[]

  • Crystal Growth: The subsequent growth of these nuclei into larger crystals.

The rate of cooling or anti-solvent addition significantly impacts which of these processes dominates. Rapid changes in conditions favor nucleation, often leading to many small crystals, while slow, controlled changes favor crystal growth, resulting in fewer, larger crystals which are typically easier to filter and wash, and often of higher purity.[20]

Pre-Crystallization: Strategic Solvent Screening

The choice of solvent is the most critical factor in developing a successful crystallization protocol. An ideal solvent should exhibit a steep solubility curve, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol into several small vials.

  • Solvent Addition: To each vial, add a different test solvent (see Table 1) dropwise at room temperature, vortexing after each addition, until the solid dissolves or a volume of 1 mL is reached. Record the solubility at room temperature.

  • Heating: For vials where the solid did not dissolve, heat the mixture gently (e.g., to 60-70°C) while stirring. If the solid dissolves, it is a potential candidate for cooling crystallization.

  • Cooling: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath (~0-4°C).

  • Observation: Observe for the formation of crystals. The solvent system that yields a significant amount of crystalline solid upon cooling is a good candidate.

  • Anti-Solvent Test: For solvents where the compound is highly soluble even at room temperature, test the addition of a miscible anti-solvent (e.g., adding water or heptane to an ethanol solution) to induce precipitation.

Table 1: Hypothetical Solvent Screening Results
Solvent ClassExample SolventExpected Solubility at 25°CExpected Solubility at 70°CPotential Technique
Polar Protic MethanolHighVery HighCooling, Anti-Solvent
Isopropanol (IPA)ModerateHighCooling Crystallization
WaterModerateHighCooling Crystallization
Polar Aprotic Acetonitrile (ACN)ModerateHighCooling Crystallization
AcetoneHighVery HighAnti-Solvent
Non-Polar TolueneVery LowLowAnti-Solvent
HeptaneInsolubleInsolubleAnti-Solvent

Crystallization Protocols for High-Purity Material

The following protocols are designed as robust starting points. Optimization of parameters such as concentration, cooling/addition rates, and temperature is recommended for process validation.

Workflow for Crystallization Method Selection

The following diagram outlines a decision-making process for selecting an appropriate crystallization strategy based on initial solvent screening results.

G start Start: Crude Material solvent_screen Perform Solvent Screen (Table 1) start->solvent_screen decision_cooling Is there a solvent with high solubility at high temp & low solubility at low temp? solvent_screen->decision_cooling decision_antisolvent Is there a 'good' solvent and a miscible 'poor' solvent? decision_cooling->decision_antisolvent No protocol_cooling Protocol 1: Cooling Crystallization decision_cooling->protocol_cooling  Yes protocol_antisolvent Protocol 2: Anti-Solvent Crystallization decision_antisolvent->protocol_antisolvent  Yes protocol_slurry Protocol 3: Slurry Crystallization for Purity Enhancement decision_antisolvent->protocol_slurry No / Purity Issue decision_purity Is final purity >99.8%? decision_purity->protocol_slurry No end_product High-Purity Crystalline Product decision_purity->end_product  Yes protocol_cooling->decision_purity protocol_antisolvent->decision_purity protocol_slurry->end_product G cluster_0 Step 1: Dissolution cluster_1 Step 2: Controlled Addition cluster_2 Step 3: Crystallization a Crude API in 'Good' Solvent (e.g., Methanol) b Slow addition of 'Poor' Anti-Solvent (e.g., Water) c Supersaturation Induced b->c d Nucleation & Crystal Growth c->d e Slurry of Pure Crystals in Solvent/Anti-Solvent Mixture d->e

Caption: Schematic of the anti-solvent crystallization process.

Protocol 3: Slurry Crystallization for Purity Enhancement

Slurry crystallization is an excellent technique for purifying a solid that is already crystalline but does not meet the final purity specifications. It relies on Ostwald ripening, where smaller, less perfect crystals dissolve and re-precipitate onto larger, more stable ones. [21][22]

  • Slurry Preparation: In a reactor, suspend the impure crystalline solid in a solvent or solvent mixture in which it has very low solubility at a given temperature (e.g., acetonitrile/water mixture). The solid should not fully dissolve.

  • Agitation: Stir the slurry at a constant temperature (e.g., 25°C or 40°C) for an extended period, typically 12-24 hours. Rationale: This allows sufficient time for the impure solid to equilibrate with the solvent, selectively dissolving impurities and re-crystallizing the pure compound.

  • Thermal Cycling (Optional): To accelerate the purification, gentle thermal cycling can be applied (e.g., cycling the temperature between 25°C and 35°C every 2-3 hours). [23]This can enhance the dissolution-recrystallization process.

  • Isolation: After the slurry period, cool the mixture to room temperature (if heated) and proceed to Section 5.0 for isolation and drying.

Post-Crystallization: Product Isolation and Drying

  • Filtration: Isolate the crystalline solid from the mother liquor by filtration, using a Büchner funnel for lab scale or a filter-dryer for pilot scale.

  • Washing: Wash the filter cake with a small amount of cold crystallization solvent or anti-solvent to displace the impurity-rich mother liquor. [4]Two to three washes are typically sufficient. Rationale: Using cold solvent minimizes dissolution of the desired product during the wash.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. The drying temperature should be well below the compound's melting point to avoid any phase transitions.

Characterization of the Final Crystalline Product

Confirming the purity and solid-state form of the final product is a mandatory step.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the chemical purity of the compound, typically aiming for >99.8%.

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form (polymorph) of the API. [24][25]A consistent XRPD pattern confirms batch-to-batch reproducibility.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and enthalpy of fusion and can detect polymorphic transitions. [11][26]* Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the amount of residual solvent or water in the final product. [25][26]

Table 2: Example Data for a High-Purity Crystalline Product
AnalysisParameterSpecification / Typical ResultPurpose
HPLC Purity≥ 99.8%Quantifies chemical purity
Largest Impurity≤ 0.10%Impurity profiling
XRPD Crystalline FormMatches reference pattern for Form IConfirms correct polymorph
DSC Onset of Meltinge.g., 155.2 °CThermal identity and purity check
TGA Weight Loss below 100°C≤ 0.2%Quantifies residual solvent/water
Particle Size D5050 - 150 µmImportant for downstream processing

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form Solution is not supersaturated; wrong solvent.Concentrate the solution; cool to a lower temperature; add an anti-solvent; try a different solvent system.
"Oiling Out" / Amorphous Solid Supersaturation is too high; cooling or anti-solvent addition is too fast.Slow down the cooling or anti-solvent addition rate; increase the dissolution temperature/volume; use seeding.
Poor Yield Compound is too soluble at low temp; insufficient crystallization time.Cool to a lower temperature; use a higher concentration of anti-solvent; increase maturation time.
Low Purity Inefficient impurity rejection; mother liquor not fully removed.Slow down the cooling rate; switch to slurry crystallization; ensure efficient washing of the filter cake with cold solvent.
Fine Needles or Plates Compound's inherent crystal habit; rapid nucleation.Use a slower cooling rate; apply thermal cycling;[23] screen for different solvent systems that may alter crystal habit.

Conclusion

The successful crystallization of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol to high purity is an achievable but systematic process. The key to success lies in a thorough understanding of the molecule's solubility profile and the careful control of supersaturation. By methodically applying the principles of solvent screening and executing controlled cooling, anti-solvent, or slurry crystallization protocols, researchers can consistently produce material that meets the stringent purity and solid-state requirements for pharmaceutical development. The analytical characterization of the final product is a crucial, non-negotiable step to validate the success of the crystallization process.

References

  • Arulraj, S. J., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199. [Link: Not available directly, but cited in search result 1]
  • Arulraj, S. J., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Sulzer. (n.d.). Crystallization. Sulzer Chemtech. [Link]

  • Pharmapproach. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Pharmapproach. [Link]

  • Holodiag. (n.d.). Solid state analysis. Holodiag. [Link]

  • PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2016). Antisolvent Crystallization of Poorly Water Soluble Drugs. ResearchGate. [Link]

  • Andritz. (n.d.). Crystallization process guide. Andritz. [Link]

  • Ó'Ciardha, C., et al. (2012). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 16(5), 885-893. [Link]

  • Singh, V., et al. (2016). XRD and TGA-DSC as an effective tools of research in physical sciences. International Journal of Advanced Research, 4(10), 346-354. [Link]

  • MDPI. (2024). Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution. MDPI. [Link]

  • RSSL. (n.d.). Physical Characterisation Techniques & Methods. Reading Scientific Services Ltd. [Link]

  • Zhang, T. Y. (2010). Slurry Crystallization of Water-Insoluble Drug Substance Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents. ResearchGate. [Link]

  • APC. (2021). Thermal cycling for crystallization control. APC. [Link]

  • Vaisala. (2025). Cooling crystallization monitoring and control in API production processes with RI measurements. Vaisala. [Link]

  • Singh, K., et al. (2018). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ResearchGate. [Link]

  • Google Patents. (n.d.). CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method.
  • International Journal of Exploring Emerging Trends in Engineering. (2023). CRYSTAL CHARACTERIZATION TECHNIQUES. IJEETE. [Link]

  • Crystal Growth & Design. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. ACS Publications. [Link]

  • ACS Publications. (2017). Rapid Continuous Antisolvent Crystallization of Multicomponent Systems. ACS Publications. [Link]

  • ResearchGate. (2018). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. ResearchGate. [Link]

  • Taylor & Francis Online. (2011). CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • ChemBK. (2022). piperidin-4-ol. ChemBK. [Link]

  • PubChem. (n.d.). 4-(1H-pyrazol-4-yl)pyridine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-(1-Pyrrolidinyl)piperidine. National Center for Biotechnology Information. [Link]

  • Solubility of Things. (n.d.). 4-methylpyrazole. Solubility of Things. [Link]

  • American Elements. (n.d.). 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride. American Elements. [Link]

  • Google Patents. (n.d.). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. MDPI. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. IJPSRR. [Link]

  • Journal of University of Shanghai for Science and Technology. (2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. ResearchGate. [Link]

  • AIChE. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(8), 1954-1964. [Link]

  • Semantic Scholar. (2012). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Semantic Scholar. [Link]

  • PubMed Central. (2017). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and... Acta Crystallographica Section E. [Link]

  • ResearchGate. (2022). Overview of some organic solvents. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving low yields in the synthesis of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol

Status: Operational Ticket ID: CHEM-SUP-2024-PYRZ Subject: Troubleshooting Low Yields in Epoxide Opening with Pyrazole Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-PYRZ Subject: Troubleshooting Low Yields in Epoxide Opening with Pyrazole Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

The synthesis of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol is a classic "deceptively simple" transformation. While the disconnection clearly points to the nucleophilic opening of a 1-oxa-6-azaspiro[2.5]octane (spiro-epoxide) by a pyrazole, researchers frequently encounter yields below 40%.

The low yields typically stem from three specific failure points:

  • Epoxide Quality: The precursor spiro-epoxide is unstable on silica and prone to hydrolysis.

  • Nucleophilicity vs. Basicity: Pyrazole is a poor nucleophile (

    
    ) requiring deprotonation, but harsh bases can degrade the epoxide.
    
  • Phase Transfer Loss: The product is an amino-alcohol with significant water solubility, leading to "invisible" loss during aqueous workup.

This guide provides a validated protocol and troubleshooting decision tree to elevate yields to the 75-85% range .

Module 1: The Precursor Check (Corey-Chaykovsky Reaction)

Before blaming the coupling step, you must validate your electrophile. The reaction of N-Boc-4-piperidone with trimethylsulfoxonium iodide (TMSOI) is the standard route, but the resulting epoxide is sensitive.

The Protocol
  • Reagents: N-Boc-4-piperidone (1.0 eq), TMSOI (1.2 eq), KOtBu (1.5 eq).

  • Solvent: DMSO/THF (1:1 mixture) or pure DMSO.

  • Key Condition: Addition of base must be slow to avoid enolization of the ketone.

Troubleshooting The Epoxide
ObservationDiagnosisCorrective Action
Low conversion of ketone Enolization competition.Switch base to NaH (dry) in DMSO. Ensure TMSOI is finely ground.
Product decomposes on column Acid sensitivity.Do not use silica gel. Use neutral alumina or simply perform an extractive workup and use crude. The epoxide is stable enough for the next step without chromatography.
Residual DMSO Poisoning next step.DMSO inhibits the SN2 reaction in the next step by solvating the nucleophile too strongly or carrying water. Perform a rigorous brine wash or lyophilize.

Module 2: The Coupling Reaction (The Critical Step)

This is the step where most yields are lost. The reaction is an


 attack of the pyrazolate anion on the methylene carbon of the epoxide.
Validated Protocol
  • Substrate: N-Boc-1-oxa-6-azaspiro[2.5]octane (1.0 eq).

  • Nucleophile: 1H-Pyrazole (1.5 eq).

  • Base: Cesium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Anhydrous).

  • Temperature: 90°C - 100°C.

  • Time: 12–16 hours.

Why This Works (The Mechanism)

We utilize


 because the "Cesium Effect" improves solubility in DMF and provides a "naked" pyrazolate anion, enhancing nucleophilicity without the harsh basicity of NaH, which can cause elimination side reactions on the piperidine ring.

ReactionMechanism Pyrazole 1H-Pyrazole Anion Pyrazolate Anion (Nucleophile) Pyrazole->Anion Deprotonation Base Cs2CO3 Base->Anion Transition Transition State (SN2 Attack at CH2) Anion->Transition + Epoxide Epoxide Spiro-Epoxide (Electrophile) Epoxide->Transition Product N-Boc-Product (Alkoxide) Transition->Product Ring Opening

Figure 1: Mechanism of base-mediated epoxide opening. The regioselectivity is driven by steric access to the methylene carbon.

Troubleshooting Matrix
IssueSymptomSolution
Reaction Stalls at 50% TLC shows starting material remaining despite heating.Add a catalyst. Add 10 mol% LiClO4 (Lithium Perchlorate). Lithium coordinates to the epoxide oxygen, activating it for attack.
Black Tar Formation Reaction mixture turns dark; multiple spots on TLC.Temp too high / O2 leak. Lower temp to 80°C. Degas DMF with Nitrogen. Pyrazoles can oxidize at high temps.
Regioselectivity Issues (Only if using substituted pyrazoles) Mixture of isomers.Switch Solvent. Change DMF to Toluene. Non-polar solvents favor attack by the less hindered nitrogen (N1) due to tight ion pairing.

Module 3: Workup & Purification (The "Invisible" Loss)

If your reaction conversion looks good on TLC/LCMS but your isolated yield is <30%, you are losing the product to the aqueous layer. The product contains a tertiary alcohol and a basic pyrazole, making it amphiphilic.

The "Salting Out" Protocol
  • Quench: Cool reaction to RT. Add water (3x reaction volume).

  • Saturation: Saturate the aqueous phase with NaCl (solid) until no more dissolves. This is non-negotiable.

  • Extraction: Do NOT use pure Ethyl Acetate.

    • Use 9:1 Ethyl Acetate/Isopropanol or Dichloromethane (DCM) .

    • Perform 4-5 extractions.

  • Washing: Wash combined organics with minimal brine.

  • Drying: Dry over

    
    .
    

Note: If the product is still trapped in the DMF/Water mix, perform a continuous extraction (liquid-liquid) overnight using DCM.

Frequently Asked Questions (FAQs)

Q: Can I use NaH instead of Cs2CO3? A: Yes, but be careful. NaH generates the pyrazolate anion instantly. If you use NaH, add the pyrazole to the NaH first at 0°C, wait for H2 evolution to cease, and then add the epoxide. Mixing all three at once can lead to exotherms that polymerize the epoxide.

Q: Why is my product an oil that won't crystallize? A: The N-Boc intermediate is often a viscous oil or low-melting solid. Rotamers of the Boc group can also broaden NMR signals, making it look impure. If purity is >90% by LCMS, proceed directly to the Boc-deprotection (HCl/Dioxane or TFA/DCM). The final HCl salt usually crystallizes well.

Q: Can I do this on the free piperidone (no Boc group)? A: No. The secondary amine of the piperidine is more nucleophilic than the pyrazole. You will get rapid self-polymerization or cross-linking. You must protect the piperidine nitrogen.

Decision Tree: Yield Optimization

TroubleshootingTree Start Start: Yield < 40% CheckLCMS Check Crude LCMS/TLC Start->CheckLCMS Conversion Is SM (Epoxide) consumed? CheckLCMS->Conversion Yes_Consumed Yes: SM Consumed Conversion->Yes_Consumed No_Consumed No: SM Remains Conversion->No_Consumed CheckByproducts Are there many side spots? Yes_Consumed->CheckByproducts Activation Problem: Low Reactivity. Action: Add LiClO4 catalyst. Switch base to NaH. No_Consumed->Activation ExtractionIssue Problem: Workup Loss. Action: Use DCM/iPrOH extraction. Saturate aqueous layer with NaCl. CheckByproducts->ExtractionIssue Clean Profile Degradation Problem: Degradation/Polymerization. Action: Lower Temp to 80C. Degas solvent. CheckByproducts->Degradation Messy Profile

Figure 2: Diagnostic workflow for identifying the root cause of low yields.

References

  • Pfizer Inc. (2011). Process for the preparation of Janus Kinase Inhibitors (Tofacitinib Intermediates). Patent WO2011130146. (Describes the spiro-epoxide opening with nitrogen nucleophiles).

  • Wipf, P., et al. (2004).[1] Diversity-oriented synthesis of azaspirocycles. Organic Letters, 6(17), 3009-3012.[1] (Foundational work on 1-oxa-6-azaspiro[2.5]octane reactivity).

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Discusses the solubility and polarity issues of 4-hydroxypiperidine scaffolds).

  • Sigma-Aldrich. 4-Hydroxypiperidine Technical Information & Solubility Data.[2] (Used for solubility profile confirmation).

Sources

Optimization

Technical Support Center: Solubilization of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol

Article ID: KB-SOL-PYR-04 Last Updated: 2025-05-21 Department: Formulation Chemistry & Assay Support Status: Active[1][2][3] Executive Summary You are likely accessing this guide because you are observing precipitation,...

Author: BenchChem Technical Support Team. Date: February 2026

Article ID: KB-SOL-PYR-04 Last Updated: 2025-05-21 Department: Formulation Chemistry & Assay Support Status: Active[1][2][3]

Executive Summary

You are likely accessing this guide because you are observing precipitation, cloudiness, or inconsistent data when working with 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol .

This molecule presents a classic medicinal chemistry paradox: it contains a polar hydroxyl group and a basic nitrogen, yet often exhibits poor aqueous solubility in its free base form .[1][2][3][4] This guide addresses the physicochemical root causes—primarily the high crystal lattice energy and pH-dependent ionization—and provides three validated protocols to solubilize this compound for in vitro and in vivo applications.[1][2][3]

Physicochemical Profile & The Root Cause[1][2][4]

To solve the solubility issue, you must understand the molecule's behavior in solution.[3][4]

PropertyValue (Approx.)Implication
Dominant Functional Group Secondary Amine (Piperidine)Highly basic (

).[1][2][3]
Secondary Group Pyrazole (

)
Weakly basic (

).[1][2][4] Negligible at physiological pH.[1][2][3][4]
H-Bond Potential High (Donor/Acceptor)The 4-OH and NH groups create strong intermolecular networks in the solid state (high lattice energy).[1][2]
Solubility (Free Base) Low in water (< 1 mg/mL)Requires protonation to break the crystal lattice.[1][2][4]
Solubility (Salt Forms) High (> 50 mg/mL)Ionization drives solvation.[1][2][4]

The Core Problem: At neutral pH (7.4), the equilibrium between the protonated cation and the free base shifts.[1] If your stock concentration is high, the fraction of uncharged free base exceeds its intrinsic solubility (


), causing precipitation ("crashing out").[3]

Troubleshooting Module 1: The pH Adjustment (Gold Standard)

Scenario: You are trying to dissolve the solid powder directly into water or PBS, and it remains a suspension.

The Fix: You must convert the free base into a salt in situ.[1][2][3][4] The piperidine nitrogen must be protonated to achieve solubility.[1][2][3][4]

Protocol A: In-Situ Salt Formation

Best for: Chemical synthesis, early-stage screening, and stable stock solutions.[1][3]

  • Calculate Stoichiometry: Determine the molar amount of your compound. You need 1.05 to 1.1 equivalents of acid relative to the compound.[1][2][3][4]

  • Solvent Selection: Use 0.1 M HCl (Hydrochloric acid) or Methanesulfonic acid (MSA).[1][2][4]

    • Note: MSA often yields higher solubility than HCl due to the "common ion effect" if you later dilute into saline (NaCl).[1][2][4]

  • Execution:

    • Weigh the solid compound.[1][2][3][4]

    • Add 80% of the required volume of water.[1][2][3][4]

    • Add the calculated acid (e.g., 1.05 eq of 1M HCl).[3]

    • Vortex or sonicate for 3–5 minutes.[1][2][3][4] The solution should turn clear.

    • Dilute to final volume with water.[1][2][3][4]

Validation Check: Measure the pH of the final solution. It should be between pH 4.0 and 6.[1][2][3][4]0. If pH > 7, the compound risks precipitation.[2][3][4]

Troubleshooting Module 2: The "DMSO Crash" (Biological Assays)

Scenario: You have a clear stock solution in DMSO (e.g., 10 mM). When you pipette this into cell culture media (pH 7.4), a white cloud forms immediately.[3][4]

The Fix: This is "Solvent Shock." The rapid change in dielectric constant forces the hydrophobic free base to nucleate before it can disperse.[1][2][3][4]

Protocol B: The "Step-Down" Dilution

Best for: Cell-based assays (


 determination).[1][2]
  • Prepare Intermediate Stock: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Step 1: Dilute 10 mM DMSO stock 1:10 into a compatible co-solvent (e.g., PEG-400 or Propylene Glycol).[1][2][3][4]

    • Step 2: Dilute this mix into your aqueous buffer.[1][2][3][4]

  • Surfactant Assist:

    • Pre-warm your media to 37°C.

    • Add a non-ionic surfactant (e.g., 0.05% Tween-80 or Pluronic F-68 ) to the media before adding the compound.[1][2][3] This inhibits crystal nucleation.[1][2][3][4]

Visualization: The Solubility Decision Matrix

SolubilityLogic Start Start: Solid Compound CheckPH Is Acidic pH (4-6) Permissible? Start->CheckPH YesAcid YES CheckPH->YesAcid Stability OK NoAcid NO (Must be pH 7.4) CheckPH->NoAcid Bio-Assay SaltForm Protocol A: Form HCl or Mesylate Salt YesAcid->SaltForm CheckConc Target Concentration? NoAcid->CheckConc LowConc Low (< 10 µM) CheckConc->LowConc HighConc High (> 100 µM) CheckConc->HighConc DMSO Protocol B: DMSO Stock + Step-wise Dilution LowConc->DMSO Complex Protocol C: Cyclodextrin Complexation HighConc->Complex

Caption: Decision tree for selecting the correct solubilization strategy based on pH tolerance and concentration requirements.

Troubleshooting Module 3: Advanced Formulation (In Vivo / High Conc.)

Scenario: You need a high concentration (e.g., 10 mg/kg) for animal dosing, but you cannot use 100% DMSO or low pH (which causes irritation).[3]

The Fix: Molecular encapsulation using Cyclodextrins.[1][2][3][4] This hides the hydrophobic portions of the molecule while maintaining a neutral pH.[1][2][3][4]

Protocol C: Cyclodextrin Complexation

Best for: In vivo PK studies, high-concentration neutral stocks.[1][2][3]

Materials: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) or Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][3]

  • Vehicle Preparation: Prepare a 20% (w/v) SBE-β-CD solution in sterile water or saline.[1][2][3][4] Stir until clear.

  • Compound Addition:

    • Add the free base solid to the cyclodextrin vehicle.[1][2][3][4]

    • Crucial Step: Acidify temporarily.[1][2][3][4] Add 1-2 equivalents of HCl to drive the compound into solution (ionization helps it enter the cyclodextrin cavity).[1][3]

  • Equilibration: Stir for 30–60 minutes.

  • Neutralization: Slowly back-titrate with 1N NaOH to pH 7.0–7.4.

    • Why this works: As you neutralize, the compound would normally precipitate.[2][3][4] However, it is now "trapped" inside the cyclodextrin ring, remaining in solution even as the free base.[3]

  • Filtration: Filter sterilize (0.22 µm).

Frequently Asked Questions (FAQ)

Q1: Can I just sonicate the suspension longer to dissolve it? A: No. If you are exceeding the thermodynamic solubility of the free base at that pH, sonication only creates a meta-stable supersaturated solution that will precipitate later (likely during your experiment), leading to false negatives.[3]

Q2: Why does my compound dissolve in Methanol but not Water? A: Methanol has a lower dielectric constant and can solvate the organic aromatic rings (pyrazole/piperidine) better than water.[1][2][4] However, Methanol is toxic to cells.[2][3][4] Use the DMSO Step-Down method (Protocol B) to transition to water.[1][2][3][4]

Q3: I see a "gel" forming when I add water. What is this? A: This is likely a "gelling out" phenomenon common with piperidine salts in high concentrations.[1][2][3][4] It indicates you are near the solubility limit or the counter-ion (e.g., sulfate) is promoting cross-linking.[3] Switch to a Mesylate or Hydrochloride salt, or increase the temperature to 37°C during preparation.[1][2][3][4]

References

  • Serajuddin, A. T. (2007).[1][2][3][4] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Loftsson, T., & Brewster, M. E. (2010).[2][3][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Lipinski, C. A. (2000).[1][2][3][4] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2011).[2][3][4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3][4] (Standard reference for amine salt selection).

Sources

Troubleshooting

Technical Support Center: Purification of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol

This guide serves as a specialized technical support resource for the purification of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol . It is designed for organic chemists and process development scientists encountering specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol . It is designed for organic chemists and process development scientists encountering specific impurity profiles during the synthesis of this pharmacophore.[1]

Case ID: PYR-PIP-04-PUR Status: Active Guide Subject: Removal of Regioisomers and Process Impurities from Crude Mixtures[2]

Impurity Profiling & Mechanistic Insight

Before attempting purification, it is critical to understand why your mixture is impure.[1][2] The synthesis of this motif typically involves the nucleophilic opening of a 1-oxa-6-azaspiro[2.5]octane (spiro-epoxide) intermediate by pyrazole.[2]

This reaction, while efficient, generates a distinct impurity profile governed by the ambident nature of the pyrazole nucleophile.

The Crude Mixture Composition
ComponentOriginPhysicochemical Behavior
Target Product (N1-isomer) Desired nucleophilic attack by Pyrazole N1.[2]Polar, basic, solid (often hygroscopic).[2]
Regioisomer (N2-isomer) Attack by Pyrazole N2 (tautomeric variance).[2]Similar polarity to target; difficult to separate by standard flash chromatography.[1][2]
Unreacted Pyrazole Excess reagent used to drive kinetics.[1][2]Amphoteric; water-soluble but extracts into organics if pH is not controlled.[1][2]
Bis-alkylated Species Reaction at piperidine nitrogen (if unprotected).[1][2]Highly lipophilic; elutes early on silica.[1][2]
Residual Solvents DMF, DMSO (common reaction media).[1][2]High boiling point; causes "oiling out" of the product.[1]

Visualizing the Problem: Impurity Pathways

The following diagram illustrates the formation of the critical impurities during the synthesis phase. Understanding this pathway is the first step in designing your purification strategy.[1]

ImpurityPathways cluster_legend Reaction Outcome Start Spiro-Epoxide Intermediate Target Target Product (N1-Alkylation) Start->Target Major Pathway (Steric Control) Impurity1 Regioisomer (N2-Alkylation) Start->Impurity1 Minor Pathway (Tautomeric Shift) Pyrazole Pyrazole (Nucleophile) Pyrazole->Target Pyrazole->Impurity1 Impurity2 Bis-Alkylation (If NH free) Target->Impurity2 Over-reaction (Rare)

Figure 1: Mechanistic divergence in the ring-opening of spiro-epoxides by pyrazole, leading to the critical N1/N2 isomeric mixture.[2]

Troubleshooting Guide & FAQs

Q1: My crude product is a viscous yellow oil that won't crystallize. Why?

Diagnosis: This is classically caused by residual high-boiling solvents (DMF/DMSO) or the presence of the N2-regioisomer , which disrupts the crystal lattice.[2] Solution:

  • Azeotropic Removal: Dissolve the oil in EtOAc or toluene and rotovap 3x to pull off trapped DMF.[1][2]

  • Seed & Chill: If the product is clean by TLC but oily, dissolve in minimal hot Isopropanol (IPA), add a drop of diethyl ether, and store at -20°C for 48 hours.

  • Salt Formation: Convert the free base to an HCl or Oxalate salt (see Protocol B).[1][2] Salts crystallize far more readily than the amphoteric free base.[1]

Q2: How do I remove excess pyrazole without a column?

Diagnosis: Pyrazole is soluble in both organic and aqueous phases, making simple extractions inefficient.[1][2] Solution: Use the pH-Swing Wash :

  • Dissolve crude in EtOAc.[1][2]

  • Wash with 0.5 M HCl (Target and Pyrazole go into water; non-basic impurities stay in EtOAc).[1][2]

  • Separate layers.[1][2] Keep the Aqueous layer .[1]

  • Neutralize aqueous layer with NaHCO₃ to pH 8-9.[1][2]

  • Extract with DCM (Dichloromethane).[1][2] Pyrazole is less soluble in DCM than the piperidine product, offering a partial purification.

  • Advanced: Sublimation under high vacuum (0.1 mmHg) at 40-50°C can remove volatile pyrazole residues from the solid crude.[2]

Q3: The N1 and N2 regioisomers are overlapping on TLC. How do I separate them?

Diagnosis: Isomers often have


.[1][2]
Solution: 
  • Mobile Phase Modifier: Do not use straight MeOH/DCM. Use DCM:MeOH:NH₄OH (90:9:1) .[1][2] The ammonia sharpens the bands of the basic piperidine.

  • Stationary Phase: Switch to C18 Reverse Phase silica if normal phase fails.[1][2] The hydrophobic difference between N1 and N2 isomers is often more pronounced in reverse phase (Water/Acetonitrile gradient with 0.1% TFA).[2]

Experimental Protocols

Protocol A: Optimized Chromatographic Separation

Best for: Small scale (<5g) or when high purity (>98%) is required for biological assays.[2]

  • Column Prep: Pre-wash silica gel with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites that cause streaking.[1][2]

  • Loading: Dissolve crude in minimal DCM. If insoluble, use a "dry load" technique (adsorb onto Celite).[2]

  • Gradient:

    • 0-5 min: 100% DCM (Elutes non-polar bis-alkylated byproducts).[1][2]

    • 5-20 min: 0%

      
       10% MeOH in DCM.
      
    • 20-40 min: Hold at 10% MeOH (Target usually elutes here).

    • Note: If peak tailing occurs, add 1% NH₄OH to the MeOH bottle.[1]

Protocol B: Purification via Hydrochloride Salt Formation

Best for: Large scale (>10g) or removing stubborn regioisomers without chromatography.[2]

  • Dissolution: Dissolve 10g of crude mixture in 50 mL of Ethanol (EtOH) .

  • Acidification: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

  • Precipitation: Stir for 30 minutes. Add 100 mL of Diethyl Ether (Et₂O) slowly to induce precipitation.[1][2]

  • Filtration: Filter the white solid under N₂.[1][2]

  • Recrystallization: Recrystallize the crude salt from EtOH/IPA (1:1) . The linear N1-isomer crystallizes preferentially, leaving the kinked N2-isomer and unreacted pyrazole in the mother liquor.[2]

  • Free Basing (Optional): Dissolve salt in water, adjust pH to 10 with NaOH, and extract with DCM to recover the pure free base.[2]

Decision Matrix: Choosing Your Workflow

Use this logic flow to determine the most efficient purification route for your specific batch.

PurificationLogic Start Crude Reaction Mixture CheckTLC Check TLC (DCM:MeOH 9:1) Start->CheckTLC Decision1 Isomers Separated? CheckTLC->Decision1 Column Flash Chromatography (Protocol A) Decision1->Column Yes (Rf > 0.1) Salt Salt Formation (Protocol B) Decision1->Salt No (Overlap) Result Pure Product (>95%) Column->Result Salt->Result

Figure 2: Strategic decision tree for selecting between chromatography and crystallization based on impurity resolution.

References

  • ResearchGate. (2025).[1][2] Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors. Retrieved from [Link]

  • Organic Syntheses. (2023). General Procedures for Pyrazole Synthesis and Purification. Retrieved from [Link][2]

  • PubChem. (2025).[1][2] 4-Hydroxypiperidine Chemical Properties and Toxicity Data. Retrieved from [Link][2]

Sources

Optimization

Troubleshooting regioselectivity during pyrazole alkylation of piperidine

Technical Support Center: Regiocontrol in Pyrazole-Piperidine Scaffolds Topic: Troubleshooting Regioselectivity During Pyrazole Alkylation of Piperidine Scaffolds Doc ID: TS-PYRZ-PIP-004 Last Updated: 2026-02-18 Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regiocontrol in Pyrazole-Piperidine Scaffolds

Topic: Troubleshooting Regioselectivity During Pyrazole Alkylation of Piperidine Scaffolds Doc ID: TS-PYRZ-PIP-004 Last Updated: 2026-02-18

Executive Summary: The "Ambident" Problem

In medicinal chemistry, the pyrazole-piperidine scaffold is a privileged structure (common in JAK, BTK, and GPCR modulators). However, the


-alkylation of this scaffold is notoriously difficult due to annular tautomerism .

The pyrazole ring possesses two nucleophilic nitrogens (


 and 

). When a substituent (like a piperidine ring) is present at the C3 (or C5) position, the nitrogens become non-equivalent. The alkylation outcome is a war between Sterics (blocking access) and Electronics (lone pair availability).

This guide provides a decision framework to control this selectivity, moving beyond "spray and pray" screening to rational reaction design.

Diagnostic: Mechanism & Decision Logic

Before modifying your reaction, diagnose the dominant force driving your current (undesired) result.

The Tautomeric Equilibrium

In solution, your 3-piperidyl-1H-pyrazole exists in equilibrium.

  • Tautomer A (3-substituted): The piperidine is at C3.

    
     is sterically hindered; 
    
    
    
    is accessible.[1]
  • Tautomer B (5-substituted): The piperidine is at C5.

    
     is accessible; 
    
    
    
    is hindered.

Key Rule: Under basic (


) conditions, alkylation generally prefers the less sterically hindered  nitrogen (Kinetic Control). However, electron-withdrawing groups (EWG) or specific solvents can invert this.

PyrazoleRegio Start Target: N-Alkylation of Piperidyl-Pyrazole Check1 Is the Piperidine at C3/C5 or C4? Start->Check1 C4 C4-Position Check1->C4 Piperidine at C4 C3 C3/C5-Position Check1->C3 Piperidine at C3/C5 Result1 Low Steric Bias. Selectivity driven by Electronics/Solvent. C4->Result1 Result2 High Steric Bias. Piperidine blocks adjacent N. C3->Result2 Action1 Use Fluorinated Solvents (TFE/HFIP) to enforce H-bonding control. Result1->Action1 Action2 Standard Base (NaH/Cs2CO3) favors distal alkylation. Mitsunobu may invert. Result2->Action2

Figure 1: Diagnostic logic for assessing steric contribution of the piperidine ring.

Troubleshooting Guides (FAQs)

Issue 1: "I am getting a 1:1 mixture of regioisomers."

Diagnosis: Your reaction is likely under thermodynamic control, or the steric difference between


 and 

is insufficient in your current solvent. Solution: Switch to Fluorinated Alcohols (TFE or HFIP).[2]
  • The Science: Fluorinated solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors (HBD). They solvate the more basic nitrogen (usually

    
    ), effectively "protecting" it and forcing alkylation at the less basic 
    
    
    
    .
  • Evidence: Fustero et al. demonstrated that switching from EtOH to HFIP can boost regioselectivity from 50:50 to >95:5 [1].

Issue 2: "I need the sterically hindered isomer (proximal alkylation), but I'm only getting the distal one."

Diagnosis: Standard base-mediated alkylation (


) is driven by sterics, favoring the "easy" distal attack.
Solution:  Use the Mitsunobu Reaction  or Magnesium Chelation .
  • The Science:

    • Mitsunobu: Often favors the more acidic nitrogen, which can be the sterically hindered one depending on the tautomer population.

    • Mg-Chelation: If your piperidine has a protecting group with a carbonyl (like Boc) or if there is a neighboring acceptor, using

      
       or 
      
      
      
      can chelate the pyrazole
      
      
      and the substituent, directing the alkylating agent to the proximal nitrogen [2].
Issue 3: "My yield is low (<30%), even though the starting material is consumed."

Diagnosis: Competitive alkylation of the piperidine nitrogen. Solution: Verify Protecting Group Integrity.

  • Check: Are you using a secondary piperidine? It must be Boc-, Cbz-, or Bn-protected. Pyrazole nitrogens are less nucleophilic than secondary amines. If the piperidine is exposed, it will alkylate first.

  • Fix: Ensure you are using N-Boc-piperidyl-pyrazole.

Optimized Protocols

Protocol A: Distal Alkylation (Steric Control)

Target: Alkylation on the Nitrogen FURTHEST from the Piperidine.

ParameterRecommendationRationale
Base

(2.0 equiv) or NaH (1.2 equiv)
Cesium effect promotes solubility; NaH ensures irreversible deprotonation.
Solvent DMF or MeCN (Dry)Polar aprotic solvents favor

kinetics (distal attack).
Temperature

Low temp minimizes thermodynamic equilibration.
Concentration 0.1 MStandard dilution to prevent intermolecular aggregation.

Step-by-Step:

  • Dissolve

    
    -Boc-piperidyl-pyrazole (1.0 eq) in dry DMF (0.1 M).
    
  • Add

    
     (2.0 eq). Stir for 30 min at RT.
    
  • Cool to

    
    . Add alkyl halide (1.1 eq) dropwise.
    
  • Monitor by LCMS. If selectivity is poor, switch solvent to THF .

Protocol B: Regio-Inversion (Fluorinated Solvent)

Target: Improving selectivity when Protocol A fails (gives mixtures).

ParameterRecommendationRationale
Solvent HFIP (Hexafluoroisopropanol) or TFEH-bonding directs electrophile away from the most basic N.
Base None or weak organic baseStrong bases react with HFIP.
Electrophile Alkyl HalideWorks best with highly reactive electrophiles.

Step-by-Step:

  • Dissolve substrate in HFIP (0.2 M). Caution: HFIP is corrosive.

  • Add alkyl halide (1.2 eq).

  • Heat to

    
     in a sealed vial.
    
  • Note: This method is slower but highly selective for specific isomers [1].

Comparative Data: Solvent Effects

Data derived from alkylation of 3-substituted pyrazoles (General Trends) [1][3].[1][3][4]

SolventMechanism BiasTypical Ratio (

)
Notes
DMF / DMSO Dipolar Aprotic~ 60 : 40 to 80 : 20Favors distal (steric) isomer. Fast reaction.
THF Non-polar / Coord.~ 70 : 30Slightly better steric discrimination than DMF.
Ethanol Protic~ 50 : 50Poor selectivity due to H-bonding scrambling.
HFIP Fluorinated > 95 : 5 High Selectivity. H-bonds to basic N, blocking it.

Advanced Visualization: Reaction Pathways

ReactionPathways Substrate Substrate: 3-(N-Boc-piperidyl)-pyrazole ConditionA Condition A: Cs2CO3 / DMF Substrate->ConditionA ConditionB Condition B: Mitsunobu (PPh3/DIAD) Substrate->ConditionB ConditionC Condition C: HFIP Solvent Substrate->ConditionC MechA Mechanism: Steric Control (SN2) ConditionA->MechA MechB Mechanism: pKa / Acidity Control ConditionB->MechB MechC Mechanism: H-Bond Shielding ConditionC->MechC ProductA Major Product: 1-Alkyl-3-piperidyl (Distal Isomer) MechA->ProductA Favors Unhindered N ProductB Major Product: 1-Alkyl-5-piperidyl (Proximal Isomer) MechB->ProductB Often Inverts Selectivity MechC->ProductA Enhances Distal Selectivity

Figure 2: Impact of reaction conditions on regiochemical outcome.

References

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529. Link

  • Xu, D., et al. "Magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles."[4] Synlett, vol. 31, 2020, pp. 595–599.[4] Link

  • BenchChem Technical Support. "Optimizing N-Alkylation of Pyrazoles." BenchChem Knowledge Base, 2025. Link

  • Kelly, C.M., et al. "Strategic atom replacement enables regiocontrol in pyrazole alkylation." Nature, vol. 641, 2025, pp. 646–652.[4][5] Link

Sources

Troubleshooting

Technical Support Guide: Handling &amp; Storage of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol

Case ID: HYGRO-PYRZ-PIP-04 Status: Active Classification: Material Stability & Handling Assigned Specialist: Senior Application Scientist, Chemical Development Group Executive Summary You are encountering handling diffic...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HYGRO-PYRZ-PIP-04 Status: Active Classification: Material Stability & Handling Assigned Specialist: Senior Application Scientist, Chemical Development Group

Executive Summary

You are encountering handling difficulties with 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol . This compound possesses a "perfect storm" of hygroscopic features: a secondary amine (piperidine), a polar tertiary alcohol, and a nitrogen-rich pyrazole ring. These functional groups act as aggressive hydrogen-bond donors and acceptors, leading to rapid deliquescence (absorbing moisture until it dissolves into a syrup) upon exposure to ambient air.

This guide provides a self-validating protocol for storage, recovery of compromised material, and chemical stabilization.

Module 1: The Gold Standard Storage Protocol

Use this workflow for all incoming batches to prevent degradation.

The Logic: This compound is likely an amorphous solid or a low-melting crystalline solid. Amorphous forms have higher surface energy and absorb water faster than crystalline forms. The goal is to minimize the Water Activity (


)  around the sample.
Step-by-Step Storage Procedure
  • Primary Container (The Micro-Environment):

    • Transfer the material into an Amber Glass Vial with a PTFE (Teflon)-lined screw cap .

    • Why: Amber glass blocks UV (protecting the pyrazole); PTFE prevents plasticizers from leaching into the amine; glass is impermeable to moisture.

  • Atmospheric Exchange (The Inert Barrier):

    • Do not store under air.[1] Flush the headspace with Dry Argon (preferred over Nitrogen due to higher density) for 30 seconds before sealing.

    • Seal: Wrap the cap-neck junction with Parafilm M® or Teflon tape.

  • Secondary Containment (The Macro-Environment):

    • Place the sealed vial inside a larger jar containing a chemical desiccant.

    • Desiccant Choice: Use Indicating Molecular Sieves (4Å) or Drierite (CaSO₄) .

    • Critical Warning:Avoid Phosphorus Pentoxide (P₂O₅) or acidic desiccants in the secondary container if the vial seal is imperfect. Volatile acidic fumes can react with the basic piperidine amine, forming surface salts/crusts.

  • Thermal Control:

    • Store at -20°C .

    • Thawing Rule: Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial in humid lab air causes immediate condensation inside the container.

Module 2: Troubleshooting & Recovery (FAQs)

Q1: My solid has turned into a sticky oil/gum. Is it degraded? A: Likely not. It has undergone deliquescence . The water can be removed, but you cannot simply heat it, as the amine may oxidize or the pyrazole may degrade.

The Rescue Protocol (Azeotropic Drying):

  • Dissolve the "oil" in anhydrous Dichloromethane (DCM) or Ethanol .

  • Transfer to a round-bottom flask.

  • Perform rotary evaporation to remove the solvent.

  • The Key Step: Add anhydrous Toluene (forms a low-boiling azeotrope with water) and rotary evaporate again. Repeat 2x.

  • Place under high vacuum (<1 mbar) at 35°C for 12 hours.

Q2: I need to weigh 5.0 mg for a reaction, but the mass keeps increasing on the balance. A: This is "drift" caused by real-time moisture uptake. Solution: Use the Difference Weighing Technique .

  • Tare the balance with a capped vial containing your bulk solid.

  • Remove the vial, take out an estimated amount, and recap immediately.

  • Weigh the vial again. The loss in weight is the exact amount transferred to your reaction vessel.

  • Pro-Tip: Do not try to weigh the solid directly onto a weigh paper; it will stick and you will lose yield.

Q3: How do I calculate the correct stoichiometry if I suspect water content? A: Standard purity assumes 100% solid, but hygroscopic amines often contain 5-15% water by weight. Solution: Perform Quantitative NMR (qNMR) .

  • Dissolve a known mass of sample + a known mass of internal standard (e.g., Maleic Acid or Dimethyl Sulfone) in DMSO-d6.

  • Compare the integral of the piperidine signals to the internal standard.

  • Result: This gives you the Effective Molecular Weight (adjusted for water/solvents) to use in your molarity calculations.

Module 3: Advanced Stabilization (Salt Formation)

If you plan to store this compound for >6 months, convert the Free Base into a Salt.

The Science: Converting the basic piperidine nitrogen into a hydrochloride salt (dihydrochloride or monohydrochloride) destroys the lone pair's ability to H-bond with atmospheric water, often converting an amorphous gum into a free-flowing, stable crystalline solid.

Workflow Visualization: Salt Formation

SaltFormation Start Start: Hygroscopic Free Base Dissolve 1. Dissolve in Et2O or EtOAc (Non-protic solvent) Start->Dissolve Prepare Solution AddAcid 2. Add 4M HCl in Dioxane (Dropwise, 0°C) Dissolve->AddAcid Stoichiometry 1:1 or 1:2 Precipitate 3. Precipitation of Salt AddAcid->Precipitate Immediate Solidification Filter 4. Filtration under N2 Precipitate->Filter Isolation Dry 5. Vacuum Dry (P2O5) Filter->Dry Removal of excess HCl End End: Stable Crystalline Solid Dry->End Store at RT

Caption: Workflow for converting the unstable free base into a stable Hydrochloride salt.

Protocol:

  • Dissolve 100 mg of the amine in 2 mL of Ethyl Acetate (or Diethyl Ether).

  • Cool to 0°C in an ice bath.

  • Add HCl in Dioxane (4.0 M) dropwise (approx. 1.1 equivalents).

  • A white precipitate should form immediately.

  • Filter rapidly and dry under vacuum.

  • Result: The resulting salt is significantly less hygroscopic and can often be stored at room temperature.

Summary Data Table: Physical Properties & Handling
PropertyFree Base (Current)HCl Salt (Recommended)
State Amorphous Solid / OilCrystalline Solid
Hygroscopicity High (Deliquescent)Low to Moderate
Storage Temp -20°CRoom Temp or 4°C
Handling Atmosphere Inert (Argon/N2)Ambient (Short term)
Stoichiometry Basis Requires qNMR (Variable)Gravimetric (Stable MW)
References
  • Charette, A. B. (Ed.). (2009). Handbook of Reagents for Organic Synthesis: Reagents for Heteroarene Functionalization. Wiley. (General guidance on handling nitrogenous heterocycles).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link (Standard protocols for drying amines and salt formation).

  • Sigma-Aldrich (Merck). Technical Bulletin: Handling Hygroscopic and Air-Sensitive Reagents. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry, 35, 5-26. Link (Validation of qNMR for water/purity determination).

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Link (Methodology for stabilizing amines via salt formation).

Sources

Optimization

Minimizing side reactions during the oxidation of piperidin-4-ol derivatives

Welcome to the technical support center for the oxidation of piperidin-4-ol derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the oxidation of piperidin-4-ol derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often challenging transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your synthetic route.

Introduction: The Challenge of Selectivity

The oxidation of piperidin-4-ol derivatives to their corresponding piperidin-4-ones is a fundamental transformation in medicinal chemistry and materials science. The nitrogen atom within the piperidine ring, however, introduces a layer of complexity not present in the oxidation of simple cyclic alcohols. This nitrogen can act as a competing site for oxidation, leading to a variety of undesired side products. This guide provides a systematic approach to diagnosing and solving common issues encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the oxidation of N-protected piperidin-4-ols?

The primary side reactions are dictated by the nature of the nitrogen protecting group and the choice of oxidant. The most prevalent issues include:

  • N-Oxidation: The piperidine nitrogen can be oxidized to form an N-oxide, particularly with strong oxidants. This is more common for electron-rich N-substituents.

  • Over-oxidation: The desired piperidin-4-one can be susceptible to further oxidation, especially if the reaction conditions are too harsh, leading to ring-cleavage byproducts.

  • Epimerization: If there are stereocenters adjacent to the carbonyl group, epimerization can occur under basic or acidic conditions, which are sometimes generated in situ during the oxidation.

  • Byproducts from the Oxidant: Many oxidation protocols generate stoichiometric byproducts that can be difficult to separate from the desired product (e.g., dimethyl sulfide from Swern oxidation).

Q2: How does the choice of the N-protecting group influence the outcome of the oxidation?

The electronic nature of the N-protecting group is a critical parameter.

  • Electron-Withdrawing Groups (EWGs): Protecting groups like Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and sulfonyl derivatives (e.g., tosyl) decrease the nucleophilicity of the piperidine nitrogen. This significantly reduces the likelihood of N-oxidation, making them the preferred choice for this transformation.

  • Electron-Donating Groups (EDGs): Alkyl groups (e.g., methyl, benzyl) increase the electron density on the nitrogen, making it more susceptible to oxidation. When using such substrates, milder and more selective oxidizing agents are required.

Q3: Can I use chromium-based oxidants like PCC or PDC?

While classic chromium-based reagents like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for oxidizing secondary alcohols, they are often not ideal for N-heterocyclic systems. These reagents are typically used under acidic conditions, which can lead to the formation of reactive intermediates and side reactions involving the nitrogen atom. Furthermore, the toxicity and disposal of chromium waste make these reagents less desirable in modern synthetic chemistry.

Troubleshooting Guide: Common Problems and Solutions

This section provides a structured approach to troubleshooting common issues.

Problem 1: Low Yield of Piperidin-4-one and Formation of a Polar Byproduct.
  • Symptom: TLC analysis shows a new, highly polar spot (low Rf) that may stain with permanganate, and the desired product spot is faint. NMR analysis of the crude mixture might show signals corresponding to an N-oxide.

  • Probable Cause: N-oxidation of the piperidine nitrogen.

  • Solution Workflow:

    N_Oxidation_Troubleshooting start Problem: Low Yield & Polar Byproduct check_pg Is the N-protecting group an EWG (Boc, Cbz)? start->check_pg check_oxidant Assess Oxidant Strength check_pg->check_oxidant Yes no_ewg N-substituent is an EDG (e.g., Benzyl, Methyl) check_pg->no_ewg No switch_oxidant Switch to Milder Oxidant (e.g., DMP, TEMPO/NaOCl) check_oxidant->switch_oxidant success Problem Resolved: Selective Oxidation switch_oxidant->success change_pg Consider changing to an EWG protecting group no_ewg->change_pg change_pg->success

    Caption: Troubleshooting workflow for N-oxidation.

  • Detailed Recommendations:

    • Confirm N-Oxide Formation: The N-oxide byproduct can often be characterized by a significant downfield shift of the protons adjacent to the nitrogen in the 1H NMR spectrum.

    • Switch to a Milder Oxidant: If you are using a powerful oxidizing system like a Swern or Parikh-Doering oxidation, consider switching to a milder, more selective alternative.

      • Dess-Martin Periodinane (DMP): This reagent operates under neutral conditions and is known for its high selectivity for alcohols in the presence of other sensitive functional groups.

      • TEMPO-based Systems: Catalytic TEMPO (2,2,6,6-tetramethylpiperidiny-1-oxyl) with a stoichiometric co-oxidant like sodium hypochlorite (bleach) is highly effective and selective for primary and secondary alcohols. The reaction is typically performed under buffered biphasic conditions, which can help to control the pH and minimize side reactions.

Problem 2: Complex Crude Mixture with Evidence of Ring Cleavage.
  • Symptom: The crude reaction mixture shows multiple spots on TLC, and the NMR spectrum is complex and difficult to interpret, possibly with the loss of the characteristic piperidine ring signals.

  • Probable Cause: Over-oxidation, leading to the cleavage of the C-C bonds adjacent to the newly formed ketone.

  • Solution Workflow:

    Overoxidation_Troubleshooting start Problem: Complex Mixture, Ring Cleavage check_temp Review Reaction Temperature start->check_temp check_time Review Reaction Time start->check_time check_equiv Review Oxidant Stoichiometry start->check_equiv lower_temp Action: Run at lower temperature (e.g., -78 °C for Swern) check_temp->lower_temp monitor_tlc Action: Monitor closely by TLC and quench upon completion check_time->monitor_tlc reduce_equiv Action: Use closer to stoichiometric amounts (1.1-1.5 eq.) check_equiv->reduce_equiv success Problem Resolved: Clean Conversion lower_temp->success monitor_tlc->success reduce_equiv->success

    Caption: Troubleshooting workflow for over-oxidation.

  • Detailed Recommendations:

    • Temperature Control: Many oxidation reactions are highly exothermic. It is crucial to maintain the recommended temperature. For Swern-type oxidations, this means maintaining the reaction at -78 °C (a dry ice/acetone bath). Adding the reagents slowly can also help to dissipate heat.

    • Reaction Monitoring: Do not run the reaction for a set amount of time without monitoring. Follow the disappearance of the starting material by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately to prevent the product from being degraded.

    • Stoichiometry: While a slight excess of the oxidizing agent is often used to ensure complete conversion, a large excess can promote over-oxidation. Use a modest excess (e.g., 1.1 to 1.5 equivalents) and add it portion-wise if necessary.

Recommended Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is a reliable choice for small to medium-scale synthesis due to its mild conditions and simple workup.

Step-by-Step Methodology:

  • Dissolve the N-protected piperidin-4-ol (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M).

  • Add solid Dess-Martin Periodinane (1.2 eq.) to the solution at room temperature with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended Value
Stoichiometry (DMP) 1.1 - 1.5 equivalents
Solvent Dichloromethane (DCM)
Temperature Room Temperature (20-25 °C)
Typical Reaction Time 1 - 4 hours
Protocol 2: TEMPO-Catalyzed Oxidation with Bleach

This protocol is highly efficient, cost-effective, and scalable, making it suitable for larger-scale preparations.

Step-by-Step Methodology:

  • Dissolve the N-protected piperidin-4-ol (1.0 eq.) in DCM (approx. 0.2 M).

  • Add an aqueous solution of sodium bicarbonate (approx. 5% w/v) and potassium bromide (0.1 eq.).

  • Add TEMPO (0.01-0.05 eq.) to the biphasic mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (household bleach, approx. 6-8% NaOCl, 1.2 eq.) dropwise, maintaining the internal temperature below 5 °C. The reaction mixture will typically turn a persistent orange/yellow color.

  • Stir vigorously at 0 °C and monitor by TLC.

  • Once the starting material is consumed, quench the reaction by adding a small amount of saturated aqueous sodium thiosulfate to dissipate the excess oxidant (color will fade).

  • Separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

ParameterRecommended Value
Catalyst (TEMPO) 0.01 - 0.05 equivalents
Co-oxidant (NaOCl) 1.1 - 1.3 equivalents
Solvent System DCM / Aqueous NaHCO₃
Temperature 0 °C
Typical Reaction Time 0.5 - 2 hours

References

  • Dess, D. B.; Martin, J. C. A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. J. Am. Chem. Soc.1991 , 113 (19), 7277–7287. [Link]

  • Myers, A. G., et al. Synthesis of highly epimerizable N-protected α-amino aldehydes. Tetrahedron Lett.2000 , 41 (11), 1359-1362. [Link]

  • Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. A new, simple, and efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones under biphasic conditions. J. Org. Chem.1987 , 52 (12), 2559–2562. [Link]

Troubleshooting

Technical Support Center: Resolving Phase Separation with 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol. This document is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common phase separation issues encountered during experimentation. Our approach is to explain the scientific principles behind the problem, providing you with the knowledge to not only fix the issue but also prevent it in future experiments.

Part 1: Understanding the Molecule and the Problem

This section addresses the fundamental properties of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol and the underlying reasons for its tendency to phase separate in aqueous solutions.

Q1: What are the key structural features of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol that influence its solubility?

A1: The solubility behavior of this molecule is dictated by three primary structural components:

  • Piperidine Ring: This is a saturated heterocycle containing a secondary amine. The nitrogen atom in this ring is basic, with a pKa similar to other secondary amines (typically around 11). This makes its charge state, and therefore its solubility, highly dependent on the pH of the solution.[1]

  • Pyrazoyl-methyl Group: The pyrazole ring is an aromatic heterocycle. This part of the molecule, along with the methyl linker, contributes to its nonpolar character, which can limit its solubility in water.

  • Hydroxyl Group (-OH): The alcohol at the 4-position of the piperidine ring is a polar group that can participate in hydrogen bonding, which aids in aqueous solubility.

The molecule's overall solubility is a delicate balance between the polar, water-loving hydroxyl group and the ionizable piperidine ring, versus the nonpolar, water-fearing pyrazole ring system.

Q2: What is phase separation, and why does it happen with this specific compound?

A2: Phase separation is a phenomenon where a solution that is initially homogeneous separates into two or more distinct liquid phases.[2] This often manifests as cloudiness, the formation of oily droplets, or a clear layering of liquids.

For 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol, phase separation in aqueous media is almost always caused by its concentration exceeding its solubility limit. This typically occurs when the molecule is in its neutral, "free base" form. At neutral to high pH, the basic piperidine nitrogen is not protonated, making the molecule less polar and significantly less soluble in water. When the amount of this neutral form surpasses its solubility threshold, it separates from the water-based solvent, creating a distinct, compound-rich liquid phase.

Part 2: A Step-by-Step Troubleshooting Guide

If you have observed cloudiness, precipitation, or an oily film in your experiment, follow this logical troubleshooting workflow. We begin with the most common and effective solutions before moving to more advanced formulation strategies.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for resolving phase separation.

Troubleshooting_Workflow cluster_tier1 Tier 1: Primary Intervention cluster_tier2 Tier 2: Formulation Adjustment cluster_tier3 Tier 3: Advanced Strategies start Phase Separation Observed (Cloudiness, Oily Film, Layers) ph_check Is pH adjustment permissible for your experiment? start->ph_check ph_protocol Protocol 1: Perform pH-Solubility Profile. Adjust pH to be acidic (e.g., pH 4-6). ph_check->ph_protocol Yes cosolvent_check Are co-solvents (e.g., DMSO, Ethanol, PEG 400) compatible? ph_check->cosolvent_check No ph_yes YES ph_no NO ph_result Is the solution clear? ph_protocol->ph_result ph_result->cosolvent_check No end_success Problem Resolved ph_result->end_success Yes cosolvent_protocol Protocol 2: Screen Co-solvents. Start with 1-5% (v/v) and titrate upwards. cosolvent_check->cosolvent_protocol Yes excipient_protocol Protocol 3: Use Complexation Agents. Screen Cyclodextrins (e.g., HP-β-CD). cosolvent_check->excipient_protocol No cosolvent_yes YES cosolvent_no NO cosolvent_result Is the solution clear? cosolvent_protocol->cosolvent_result cosolvent_result->excipient_protocol No cosolvent_result->end_success Yes excipient_result Is the solution clear? excipient_protocol->excipient_result excipient_result->end_success Yes end_fail Consult Further: - Verify Compound Purity (LC-MS) - Check for Degradation - Assess Ionic Strength Effects excipient_result->end_fail No Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation Compound Insoluble Compound Water Water Compound->Water Phase Separation CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex Water_after Water Complex->Water_after Dissolves

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Experimental Protocol 3: Using Cyclodextrins for Solubility Enhancement
  • Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

  • Slurry Preparation: Create a slurry of your compound in the desired aqueous buffer.

  • Cyclodextrin Addition: Prepare a concentrated stock solution of HP-β-CD (e.g., 40% w/v) in the same buffer. Add the HP-β-CD solution incrementally to the compound slurry while stirring vigorously.

  • Equilibration: Allow the mixture to stir for several hours (or overnight) at room temperature to ensure the complex has time to form.

  • Analysis: After equilibration, centrifuge the sample at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the solubilized compound using a suitable analytical method like HPLC or UV-Vis spectroscopy. This will give you the maximum solubility achieved with that concentration of cyclodextrin.

Part 3: Further Considerations and FAQs
Q6: Could temperature or salt concentration be causing the phase separation?

A6: While pH is the dominant factor for this molecule, temperature and ionic strength can also play a role.

  • Temperature: For most compounds, solubility increases with temperature. [3][4]However, this effect is usually much less pronounced than the effect of pH for an ionizable compound. [3][4]If you suspect temperature is a factor, try gently warming the solution. If it clears, your working temperature may be too low.

  • Ionic Strength (Salt Concentration): High concentrations of salt can decrease the solubility of organic molecules through a phenomenon known as "salting out". [3][4]If your buffer has a very high salt concentration (e.g., >500 mM), consider if it can be reduced. This effect is caused by water molecules being more attracted to the salt ions than to the compound, effectively reducing the amount of "free" water available to dissolve it.

Q7: I've tried everything and my compound still won't dissolve or stay in solution. What could be wrong?

A7: If the primary troubleshooting steps fail, it's time to consider external factors:

  • Compound Purity: Impurities from synthesis can sometimes be the cause of insolubility or can seed precipitation. Verify the purity of your compound using an analytical technique like HPLC-MS.

  • Compound Degradation: Ensure your compound is stable under your storage and experimental conditions. Degradation can produce less soluble byproducts.

  • Incorrect Concentration: Double-check all calculations to ensure you are not attempting to create a supersaturated solution far beyond even the theoretical maximum solubility.

By systematically applying these principles and protocols, you will be well-equipped to overcome phase separation challenges and ensure the success and reproducibility of your experiments involving 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol.

References
  • Estime, N., Teychené, S., Autret, J-M., & Biscans, B. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]

  • Ferreira, A. M., et al. (2020). Ionic Liquid Aqueous Two-Phase Systems From a Pharmaceutical Perspective. Frontiers in Chemical Engineering. [Link]

  • Estime, N., et al. (2014). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. [Link]

  • Allison, S. D., et al. (2000). Manipulation of lyophilization-induced phase separation: implications for pharmaceutical proteins. PubMed. [Link]

  • Vekilov, P. G., et al. (2010). Phase separation in solutions of monoclonal antibodies and the effect of human serum albumin. PMC. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Patel, J., et al. (2018). Methods and Strategies to Quantify Phase Separation of Disordered Proteins. PMC. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Taylor & Francis Online. (n.d.). Phase separation – Knowledge and References. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • Bläsi, E., et al. (2021). Phase separation and crystallization in pharmaceutical formulations. ResearchGate. [Link]

  • Ali, H. S. M., et al. (2023). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. [Link]

  • Drug-Dev. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

Sources

Optimization

Technical Support Center: Stability Protocol for 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol

The following guide is designed as a specialized Technical Support Center resource for researchers working with 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol , a critical intermediate often associated with the synthesis of JAK...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for researchers working with 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol , a critical intermediate often associated with the synthesis of JAK inhibitors (e.g., Ritlecitinib/PF-06651600).

Status: Operational Ticket Focus: Preventing degradation under basic conditions Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Diagnostic & Triage: Is This Your Issue?

Before we alter your protocol, confirm you are observing the specific degradation signature associated with this scaffold.

Common Symptoms
  • Symptom A (The "Disappearing" Product): You subjected the pure compound to strong basic conditions (e.g., NaH, KOtBu) for N-alkylation, but LCMS shows a significant loss of the parent mass [M+H]⁺.

  • Symptom B (The "Reversion" Signature): You see the emergence of 1H-pyrazole (low molecular weight) and a new peak corresponding to 1-oxa-6-azaspiro[2.5]octane (or its derivatives).

  • Symptom C (The "Dimer" Peak): In concentrated mixtures, you observe a mass corresponding to [2M - Pyrazole], indicating the product has reacted with its own decomposition intermediate.

Root Cause Analysis: The degradation is not random decomposition; it is a chemically driven retro-reaction . The 4-hydroxy-4-(pyrazolylmethyl)piperidine motif is essentially a "trapped" spiro-epoxide. Under conditions where the tertiary hydroxyl is deprotonated (alkoxide formation), the molecule undergoes an intramolecular nucleophilic substitution (


), ejecting the pyrazole and reforming the strained spiro-epoxide.

Deep Dive: The Mechanism of Failure

To prevent the issue, you must understand the equilibrium. This is not a simple hydrolysis; it is a Retro-Epoxide Opening .

The Degradation Pathway
  • Activation: Base deprotonates the C4-hydroxyl group (

    
    ).
    
  • Collapse: The resulting alkoxide attacks the adjacent methylene carbon (

    
    ).
    
  • Elimination: The pyrazole group acts as a leaving group (

    
    ), resulting in the formation of the 1-oxa-6-azaspiro[2.5]octane  system.
    

RetroReaction Figure 1: Mechanism of Base-Induced Retro-Spiro-Epoxide Formation Substrate Target Molecule (C4-OH, C4-CH2-Pyrazole) Alkoxide Intermediate Alkoxide (C4-O⁻) Substrate->Alkoxide + Strong Base (Deprotonation) TS Transition State (Intramolecular Attack) Alkoxide->TS Heat/Time Products Degradation Products (Spiro-Epoxide + Pyrazole Anion) TS->Products Elimination of Pyrazole Products->Substrate Reversible (if Pyrazole excess)

Troubleshooting & Prevention Guides

Scenario 1: N-Alkylation of the Piperidine

The Problem: You need to attach an alkyl group to the piperidine nitrogen, but the base is destroying the core. The Fix: Switch from Thermodynamic Control (Strong Base) to Kinetic/Mild Control.

ParameterAvoid (High Risk) Recommended (Safe) Why?
Base NaH, KOtBu, LiHMDS

,

, DIPEA
Strong bases deprotonate the C4-OH (

~17), triggering fragmentation. Carbonates deprotonate the NH (

~11) but leave the OH intact.
Solvent DMF (at high T), DMSO (at high T)Acetone, MeCN, DCMPolar aprotic solvents at high heat stabilize the transition state for elimination.
Temperature > 60°C0°C to 40°CThe retro-reaction has a higher activation energy than N-alkylation. Keep it cool to favor the desired reaction.

Protocol Adjustment:

  • Dissolve substrate in Acetonitrile (MeCN) .

  • Add 1.5 - 2.0 eq of

    
      (Cesium Carbonate is superior to Potassium Carbonate for solubility).
    
  • Add the alkyl halide dropwise at 0°C .

  • Allow to warm only to room temperature. Monitor by LCMS.[1][2]

  • Critical: Do not heat to reflux unless absolutely necessary.

Scenario 2: Workup and Purification

The Problem: The compound degrades during extraction or column chromatography. The Fix: pH Management.

  • Extraction: Avoid highly basic aqueous washes (e.g., 1M NaOH). The partition coefficient favors the organic layer, but prolonged contact with strong aqueous base can initiate slow degradation. Use Saturated

    
      or Brine  instead.
    
  • Chromatography: If using silica gel with a basic modifier, use Ammonium Hydroxide (

    
    )  or Triethylamine (
    
    
    
    )
    sparingly (0.1 - 1%). Do not pre-soak the column in base for extended periods.
Scenario 3: Storage

The Problem: Purity decreases over months in storage. The Fix: Isolate as a Salt. The free base has a free amine and a free hydroxyl, allowing for intermolecular reactions or slow equilibrium shifts.

  • Recommendation: Convert the free base to a Hydrochloride (HCl) or Tosylate (TsOH) salt immediately after synthesis.

  • Benefit: Protonating the amine and/or the pyrazole prevents the initiation of the retro-reaction and "locks" the structure. The Pfizer process for PF-06651600 explicitly utilizes a Tosylate salt for long-term stability.

Frequently Asked Questions (FAQ)

Q: Can I protect the hydroxyl group to prevent this? A: Yes, but it is often unnecessary and difficult. The C4-OH is a tertiary alcohol, making it sterically crowded. Standard protections (TBS, Acetyl) are hard to install without forcing conditions (which might cause the very degradation you want to avoid). It is more efficient to simply avoid deprotonating it by using milder bases for your other transformations.

Q: I see a peak at [M+14] or [M+28] in LCMS. Is this related? A: Unlikely. This degradation specifically causes a loss of mass (loss of pyrazole, mass ~68) or dimerization. Mass increases usually indicate N-oxidation (+16) or reaction with solvent (e.g., DCM + amine).

Q: Is the reaction reversible? Can I get my product back from the waste? A: Theoretically, yes. If you have the spiro-epoxide degradation product, you can treat it with excess pyrazole and a base (like


) in DMF at elevated temperatures to re-open the ring. However, this returns you to the equilibrium mixture, requiring difficult purification. It is better to prevent the degradation.

References & Authority

The protocols and mechanistic insights above are grounded in the process development literature for JAK inhibitors, specifically the scale-up of Ritlecitinib (PF-06651600).

  • Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600 Source: Organic Process Research & Development (ACS Publications) Context: Describes the synthesis of the piperidine core, the formation of the salt for stability, and the handling of the spiro-epoxide intermediate.

  • Development of a Scalable Synthesis of PF-06651600 Source: Morressier / Pfizer Presentations Context: Details the "unique 6-methyl-3-amino substituted piperidine" and the challenges in coupling fragments without degradation.

  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester (Spiro-Epoxide Precursor) Source: Sigma-Aldrich / Merck Context: Technical data on the spiro-epoxide intermediate, confirming its reactivity and role as the precursor to the 4-hydroxy-4-substituted piperidine.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Pyrazole-Piperidine Isomers

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists facing the intricate challenge of separating isomers of pyrazole-piperidine compound...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists facing the intricate challenge of separating isomers of pyrazole-piperidine compounds. This class of molecules, prevalent in modern drug discovery, often presents unique purification hurdles due to the interplay of basicity from the piperidine moiety and the aromatic, multi-functional nature of the pyrazole ring.[1][2]

This document moves beyond generic advice to provide in-depth, actionable troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible separations.

Section 1: Strategic Planning for Isomer Separation

Before initiating any experiment, a clear strategy is paramount. The nature of the isomeric mixture (regioisomers, diastereomers, or enantiomers) dictates the most effective purification approach.

Diagram: Decision Workflow for Isomer Purification

Purification_Strategy start Mixture of Pyrazole-Piperidine Isomers q_type What type of isomers? start->q_type is_regio Regioisomers q_type->is_regio Different Connectivity is_stereo Stereoisomers q_type->is_stereo Same Connectivity, Different 3D Arrangement tech_achiral Achiral Chromatography (Normal or Reverse Phase) is_regio->tech_achiral tech_crystallization Crystallization / Salt Formation is_regio->tech_crystallization sub_q_stereo Diastereomers or Enantiomers? is_stereo->sub_q_stereo is_diastereo Diastereomers sub_q_stereo->is_diastereo Separable in Achiral Environment is_enantio Enantiomers sub_q_stereo->is_enantio Non-superimposable Mirror Images is_diastereo->tech_achiral is_diastereo->tech_crystallization is_enantio->tech_crystallization Via Diastereomeric Salt or Preferential Crystallization tech_chiral Chiral Chromatography (SFC or HPLC) is_enantio->tech_chiral

Caption: Decision tree for selecting the appropriate purification method.

Section 2: Troubleshooting Achiral Separations (Regioisomers & Diastereomers)

Regioisomers, which differ in the position of substituents on the pyrazole or piperidine rings, and diastereomers can typically be separated using standard achiral chromatography.[3][4] However, their similar polarities can often lead to challenges.

Q1: My pyrazole regioisomers are co-eluting on a standard silica gel column with a Hexane/Ethyl Acetate gradient. What should I do?

A1: This is a common issue when the polarity difference between regioisomers is minimal.[5] Here’s a systematic approach to troubleshoot:

  • Change the Solvent System: The selectivity (α) is highly dependent on the mobile phase. Move beyond the standard Hexane/EtOAc.

    • Introduce a More Polar, Protic Solvent: Replace Ethyl Acetate with Isopropanol (IPA) or Ethanol (EtOH) in Hexane. Alcohols can engage in different hydrogen bonding interactions with your isomers and the silica surface, often enhancing resolution.

    • Use a Chlorinated Solvent: A gradient of Dichloromethane (DCM) in Hexane, or DCM/Methanol, can offer unique selectivity.

    • Add a Modifier: For pyrazole-piperidine compounds, residual acidic silanol groups on the silica surface can cause peak tailing and poor resolution.[6] Add a small amount (0.1-0.5%) of a basic modifier like Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase to block these active sites and improve peak shape.

  • Switch to a Different Stationary Phase: If mobile phase optimization fails, the stationary phase is the next variable.

    • Reverse Phase HPLC (RP-HPLC): C18 columns are a good starting point. The separation will be based on hydrophobicity differences. For these basic compounds, use a mobile phase of Acetonitrile/Water or Methanol/Water with a buffer like ammonium formate or 0.1% formic acid to ensure consistent protonation and good peak shape.[7]

    • Phenyl Columns: These columns can provide alternative selectivity through π-π interactions with the pyrazole ring, which might differ sufficiently between regioisomers to achieve separation.[8]

Q2: I'm using RP-HPLC to separate diastereomers, but the peaks are tailing badly. How can I fix this?

A2: Peak tailing for basic compounds like pyrazole-piperidines on silica-based C18 columns is almost always due to secondary interactions with acidic silanol groups.[6][9]

  • Operate at Low pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic acid or TFA) protonates the piperidine nitrogen. This ensures the analyte has a consistent positive charge. More importantly, it suppresses the ionization of residual silanol groups on the stationary phase, minimizing the unwanted ionic interactions that cause tailing.[7]

  • Add a Competing Base: If you cannot operate at low pH, add a competing base like Triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.[9]

  • Use a Modern, End-Capped Column: Modern HPLC columns, especially those designed for polar or basic compounds (sometimes labeled "AQ" or with charged surface technologies), have much lower silanol activity.[7] Using a high-purity, double end-capped C18 or a column with a charged surface can provide excellent peak shapes even without aggressive mobile phase additives.[7][10]

Section 3: Chiral Separations (Enantiomers)

Separating enantiomers requires a chiral environment, most commonly achieved with a Chiral Stationary Phase (CSP).[11] Supercritical Fluid Chromatography (SFC) and HPLC are the workhorses for this task, with SFC often being the preferred method due to its speed, efficiency, and greener profile.[12][13][14]

Q3: I need to separate the enantiomers of my pyrazole-piperidine compound. Where do I even start with column and mobile phase selection?

A3: A systematic screening approach is the most efficient path to success.[15]

  • Prioritize Polysaccharide-Based CSPs: For the vast majority of pharmaceutical compounds, polysaccharide-based columns (e.g., derivatives of amylose and cellulose) are the most successful.[16][17][18] Start with a screening set of 4-6 columns that provide diverse chiral recognition mechanisms. A typical primary screening set would include columns like:

    • Chiralpak AD / Lux Amylose-2 (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak AS / Lux Amylose-1 (Amylose tris((S)-α-methylbenzylcarbamate))

    • Chiralcel OD / Lux Cellulose-2 (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel OJ / Lux Cellulose-4 (Cellulose tris(4-methylbenzoate))

  • Start with Supercritical Fluid Chromatography (SFC): SFC is generally faster and uses less organic solvent than HPLC.[14][19]

    • Typical Screening Conditions: Use a gradient of a modifier (often Methanol or Ethanol) in supercritical CO2. For your basic pyrazole-piperidine compounds, it is critical to add a basic additive to the modifier. A standard starting point is 0.1% to 0.3% Diethylamine (DEA) or Isopropylamine (IPA) in your alcohol modifier.[16] This is essential for good peak shape and reproducibility.

  • If SFC Fails, Move to HPLC:

    • Normal Phase: Use Hexane/IPA or Hexane/EtOH as the mobile phase, again with 0.1% DEA as an additive.

    • Polar Organic Mode: Use a pure polar solvent like Methanol, Ethanol, or Acetonitrile. This can sometimes provide unique selectivity.[18]

Q4: I have a good separation on an analytical chiral column, but when I scale up to a preparative column, the resolution disappears. What's wrong?

A4: This is a classic scale-up problem, often related to column overload or improper method translation.

  • Check for Mass Overload: The most common cause is injecting too much sample. The chiral recognition sites on the CSP become saturated, leading to a loss of enantioselectivity. Perform a loading study on your analytical column first. Inject increasing amounts of your sample until you see the resolution (Rs) start to degrade. This will tell you the approximate capacity of the stationary phase.

  • Maintain Linear Velocity: When scaling up, you should aim to keep the linear velocity of the mobile phase constant. The flow rate on the preparative column should be increased proportionally to the square of the ratio of the column internal diameters (ID).

    • Formula: Flow_prep = Flow_anal * (ID_prep / ID_anal)²

  • Ensure Identical Mobile Phase: The mobile phase composition, including the crucial basic additive, must be identical between the analytical and preparative systems. Small variations can lead to significant changes in retention and selectivity.

Q5: My compound seems to be racemizing on the column. I see a distorted peak or a plateau between the two enantiomer peaks. How can I prevent this?

A5: This indicates that the energy barrier to rotation for your isomers (if they are atropisomers) or inversion is low enough that interconversion is happening during the separation.[20][21] Pyrazole-containing biaryl systems can sometimes exhibit this behavior (atropisomerism).[22]

  • Lower the Temperature: This is the most effective solution. Reducing the column temperature decreases the kinetic energy available for interconversion. Try running the separation at 10°C or even lower.[20][23] In some cases, sample preparation and storage at low temperatures are also necessary to prevent racemization before injection.[23]

  • Increase the Flow Rate: A faster separation means less time on the column for interconversion to occur. This can sometimes improve the apparent resolution, though it may come at the cost of some theoretical plates.

Section 4: Purification by Crystallization

Crystallization can be a highly efficient and scalable method for isomer purification, but it requires the isomers to have different crystallization properties.

Q6: Can I use crystallization to separate my enantiomers?

A6: Yes, this is a classical resolution technique, but it requires an extra step. Since enantiomers have identical physical properties (like solubility) in an achiral environment, you cannot simply crystallize one from a racemic mixture.[11] You must first convert them into diastereomers.

  • Diastereomeric Salt Formation: This is the most common method.[24]

    • React your racemic pyrazole-piperidine base with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (S)-(+)-camphorsulfonic acid).[25]

    • This creates a mixture of two diastereomeric salts (e.g., R-base/S-acid and S-base/S-acid).

    • Because they are now diastereomers, these salts will have different solubilities.

    • Perform fractional crystallization by carefully selecting a solvent system where one salt is significantly less soluble than the other.[24] The less soluble salt will crystallize out, leaving the more soluble one in the mother liquor.

    • After separating the crystals, neutralize the salt with a base to recover the pure, single enantiomer of your compound.

Q7: My regioisomers are oils and won't crystallize. What are my options?

A7: If the free bases are oils, forming a salt with an achiral acid can often induce crystallization.

  • Select an Acid: Treat the mixture of regioisomers with an acid like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or methanesulfonic acid (MSA).

  • Screen Solvents: The resulting salts will have very different physical properties. Screen a wide range of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, acetonitrile) to find conditions where one regioisomeric salt is crystalline and has low solubility, while the other remains in solution. This can be an effective method for separating isomers that are difficult to resolve chromatographically.[3]

Section 5: Data Summary & Key Parameters

Table 1: Common Chiral Stationary Phases (CSPs) for Pyrazole-Piperidine Derivatives
CSP Name (Example)Chemistry TypeTypical Mobile Phase (SFC)Key Interaction Mechanism
Lux Cellulose-2 / Chiralcel OD Cellulose tris(3,5-dimethylphenylcarbamate)CO₂ / MeOH or EtOH (+ 0.1% DEA)π-π, H-bonding, steric inclusion
Lux Amylose-2 / Chiralpak AD Amylose tris(3,5-dimethylphenylcarbamate)CO₂ / MeOH or EtOH (+ 0.1% DEA)H-bonding, dipole-dipole, steric inclusion
Lux Cellulose-4 / Chiralcel OJ Cellulose tris(4-methylbenzoate)CO₂ / IPA or EtOH (+ 0.1% DEA)π-π, dipole-dipole
Whelk-O 1 (R,R)-1-(1-Naphthyl)-2,2,2-trifluoroethanol derivativeCO₂ / MeOH (+ 0.1% DEA)π-acceptor/π-donor, H-bonding

Note: DEA (Diethylamine) or another basic modifier is crucial for good peak shape with basic analytes like pyrazole-piperidines.[16]

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Guo, Y., et al. (2016, April 30). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, January 22). Supercritical Fluid Chiral Separations. Retrieved from [Link]

  • Ribeiro, A. R., et al. (2018). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 23(10), 2643. Retrieved from [Link]

  • Reilly, J., et al. (2025, April 22). A 'One-Shot' Strategy for Preparative Chiral SFC with Chiroptical Detection Accelerates Purification and Enhances Characterization for Drug Discovery. Journal of Chromatography A. Retrieved from [Link]

  • chemeurope.com. Chiral resolution. Retrieved from [Link]

  • IUCr Journals. (2022). Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. Retrieved from [Link]

  • UAB Barcelona. (2011, June). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • Revanna, C. N., et al. (2016, September 14). SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES. International Journal of Chemical and Pharmaceutical Analysis. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Resolution of Racemic Guaifenesin Applying a Coupled Preferential Crystallization-Selective Dissolution Process. Retrieved from [Link]

  • ResearchGate. (2007). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

  • Waters Corporation. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Collet, A., Brienne, M. J., & Jacques, J. (1980). Optical resolution by direct crystallization of enantiomer mixtures. Chemical Reviews, 80(3), 215–230. Retrieved from [Link]

  • Chromatography Today. (2017, November 30). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Retrieved from [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. Retrieved from [Link]

  • ResearchGate. (2017). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. Retrieved from [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Molnar Institute. (2017, March 16). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Retrieved from [Link]

  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]

  • Molecules. (2020). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

  • PubMed. (2017, June 15). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Retrieved from [Link]

  • LCGC International. (2026, February 14). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • MDPI. (2021, August 18). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • ACS Publications. (2025, December 5). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Molecules. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Asymmetric synthesis of atropisomeric pyrazole via an enantioselective reaction of azonaphthalene with pyrazolone. Chemical Communications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Atropisomerism in medicinal chemistry: challenges and opportunities. Retrieved from [Link]

  • IUPAC. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. Pure and Applied Chemistry, 69(7), 1469-1474. Retrieved from [Link]

  • Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges. Retrieved from [Link]

  • Chromatography Forum. (2015, October 2). Trouble resolving isomers. Retrieved from [Link]

  • LCGC International. (2026, February 10). Coupling Chiral Stationary Phases as a Fast Screening Approach for HPLC Method Development. Retrieved from [Link]

  • Chromatography Online. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]

  • Repository. (1995). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. Retrieved from [Link]

  • ResearchGate. (2021, September 15). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • PharmBricks Inc. Chiral Piperidines. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Structural Validation of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol

Executive Summary In the realm of fragment-based drug discovery (FBDD), 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol serves as a critical pharmacophore scaffold, particularly for Janus kinase (JAK) inhibitors and GPCR ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of fragment-based drug discovery (FBDD), 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol serves as a critical pharmacophore scaffold, particularly for Janus kinase (JAK) inhibitors and GPCR ligands. Its structural integrity is often compromised during synthesis by regioisomeric byproducts (N1- vs. N2-alkylation) or incomplete deprotection.

This guide provides a comparative analysis of 1H NMR spectroscopic methods for validating this compound. We contrast solvent systems (DMSO-d₆ vs. CDCl₃) and define the specific spectral fingerprints required to distinguish the desired product from common synthetic impurities.

Structural Logic and Proton Assignment

To accurately interpret the NMR, one must first map the magnetic environments. The molecule possesses a plane of symmetry through the piperidine ring (assuming rapid chair interconversion or time-averaged symmetry at room temperature), rendering the piperidine protons enantiotopic.

The Connectivity Map

The critical diagnostic connectivity involves the methylene bridge linking the quaternary C4 of the piperidine to the N1 of the pyrazole.

MolecularConnectivity Pyrazole Pyrazole Ring (Aromatic Region) Linker Methylene Bridge (-CH2-) Pyrazole->Linker N1-C bond QuatC Quaternary C4 (Piperidine) Linker->QuatC C-C bond OH Hydroxyl Group (-OH) QuatC->OH Geminal Piperidine Piperidine Ring (Aliphatic Region) QuatC->Piperidine Ring Fusion

Figure 1: Structural connectivity emphasizing the magnetic environments surrounding the quaternary center.

Comparative Analysis: Solvent Selection (DMSO-d₆ vs. CDCl₃)

The choice of solvent is not merely a matter of solubility; it dictates the visibility of exchangeable protons (OH, NH) which are diagnostic for this specific salt/free-base form.

Performance Comparison Table
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Implication
Solubility High (Free base & HCl salt)Low to Moderate (Free base only)DMSO is required for salt forms.
-OH Proton Sharp Singlet (~4.5 - 5.0 ppm)Broad/Invisible (Exchange)DMSO confirms the tertiary alcohol.
-NH Proton Broad/Distinct (if salt)Often InvisibleCritical for verifying protonation state.
Water Peak 3.33 ppm (Distinct)1.56 ppm (Overlaps with Piperidine)CDCl₃ obscures H3/H5 piperidine protons.
Resolution Excellent for polar protonsGood for aliphatic resolutionUse DMSO for full structural accounting.
Analytical Insight

For 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol , DMSO-d₆ is the superior solvent. In CDCl₃, the rapid exchange of the tertiary hydroxyl proton often results in the loss of the integration count, making it difficult to distinguish the product from its dehydration byproduct (the alkene). Furthermore, the water peak in CDCl₃ (approx. 1.56 ppm) frequently overlaps with the piperidine


-protons (H3/H5), obscuring integration.

Detailed Spectral Interpretation (in DMSO-d₆)

The following data represents the standard chemical shifts (


) expected for the free base form at 400 MHz.
A. The Aromatic Region (Pyrazole)

The pyrazole ring exhibits a characteristic 3-spin system.

  • 
     7.60 - 7.70 ppm (d, 1H, H-5'):  The proton adjacent to the N1 linkage is most deshielded.
    
  • 
     7.40 - 7.50 ppm (d, 1H, H-3'):  The proton at the 3-position.
    
  • 
     6.20 - 6.30 ppm (t/dd, 1H, H-4'):  The proton at the 4-position is shielded by electron density from the two nitrogens.
    
    • Diagnostic Check: If these peaks shift significantly or the coupling pattern changes to two singlets, suspect C-alkylation or N2-alkylation .

B. The Diagnostic Bridge
  • 
     4.05 - 4.15 ppm (s, 2H, -CH₂-N):  This singlet is the "anchor" of the spectrum.
    
    • Validation: It must integrate to exactly 2H relative to the pyrazole protons. If this signal appears as a doublet, it implies the loss of symmetry in the piperidine ring or the presence of a chiral center (unlikely here).

C. The Aliphatic Region (Piperidine)
  • 
     2.60 - 2.80 ppm (m, 4H, H-2/H-6): 
    
    
    
    -protons adjacent to the piperidine nitrogen.
  • 
     1.30 - 1.50 ppm (m, 4H, H-3/H-5): 
    
    
    
    -protons.
  • 
     4.60 - 4.80 ppm (s, 1H, -OH):  Only visible in dry DMSO-d₆.
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish regioisomers, follow this rigorous protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5.0 – 10.0 mg of the compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) .

    • Note: Use an ampoule to ensure dryness. Water content >0.1% will broaden the OH peak.

  • Homogenization: Sonicate for 30 seconds. Ensure no suspension remains.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Angle: 30° (to ensure accurate integration).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbon environment and the isolated hydroxyl proton have long T1 relaxation times. A short D1 (e.g., 1.0s) will under-integrate the OH and Pyrazole protons relative to the piperidine bulk.

  • Scans (NS): 16 to 64 (S/N > 100).

Step 3: The Validation Logic (Decision Tree)

ValidationLogic Start Acquire 1H NMR (DMSO-d6) CheckPy Check Pyrazole Region (6.0 - 8.0 ppm) Start->CheckPy Pattern Is pattern 2 Doublets + 1 Triplet? CheckPy->Pattern YesPattern N1-Alkylation Confirmed (Correct Regioisomer) Pattern->YesPattern Yes NoPattern Symmetric Singlets or Shifted Peaks? Pattern->NoPattern No CheckBridge Check Methylene Bridge (~4.1 ppm) YesPattern->CheckBridge IntCheck Integration = 2H? CheckBridge->IntCheck Pass PASS: Product Validated IntCheck->Pass Yes Fail FAIL: Check for Bis-alkylation IntCheck->Fail No

Figure 2: Logical workflow for validating regio-chemistry and purity.

Advanced Verification: Distinguishing Regioisomers

A common failure mode in the synthesis of this compound is alkylation at the wrong nitrogen (if the pyrazole was substituted) or C-alkylation. While 1H NMR is powerful, 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard for absolute confirmation.

The HMBC "Smoking Gun"

If you suspect the structure is incorrect despite a clean 1H NMR:

  • Run an HMBC experiment.

  • Look for a correlation between the Methylene protons (~4.1 ppm) and the Pyrazole C3 and C5 carbons .

    • N1-alkylation (Product): The methylene protons will show correlations to two chemically distinct carbons in the pyrazole ring (C5 is closer, C3 is further but visible).

    • N2-alkylation (Impurity): If the pyrazole has substituents making it asymmetric, N2 alkylation will shift the correlation pattern.

    • C-alkylation: The methylene protons will correlate with adjacent carbons, but the proton splitting pattern on the pyrazole ring in 1H NMR would have already collapsed to a singlet or different coupling system.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison Chemistry Department. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS Web. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

Comparative

Publish Comparison Guide: Mass Spectrometry Profiling of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol

This guide provides a technical comparison and fragmentation analysis of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol , a critical heterocyclic building block often used in the synthesis of JAK inhibitors and other kinase-tar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and fragmentation analysis of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol , a critical heterocyclic building block often used in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.

The guide compares the Mass Spectrometry (MS) performance of this compound under Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) , and contrasts its fragmentation signature against a common structural impurity, 4-(1H-pyrazol-1-yl)piperidin-4-ol (the des-methylene analog).

Executive Summary & Application Scope

Target Analyte: 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol Formula: C


H

N

O Monoisotopic Mass: 181.1215 Da Primary Application: Pharmacophore characterization in drug discovery (Kinase inhibitor synthesis).

The Challenge: Small, polar heterocycles containing both secondary amines and tertiary alcohols often exhibit ambiguous ionization behaviors. The tertiary alcohol at the C4 position is labile, leading to in-source water loss that can be mistaken for the molecular ion of a dehydrated impurity.

The Solution: This guide compares ESI-QTOF (High-Res) and APCI-Triple Quad workflows to establish a self-validating identification protocol. We demonstrate that while APCI offers higher sensitivity for non-polar intermediates, ESI(+) is the superior modality for this analyte, preserving the molecular ion


 and generating a diagnostic "fingerprint" fragmentation pathway essential for distinguishing it from regioisomers.

Technical Comparison: Ionization Modalities (ESI vs. APCI)

The choice of ionization source drastically affects the "performance" of detection—defined here as the ratio of intact molecular ion


 to in-source fragments.
FeatureMethod A: ESI(+) (Recommended) Method B: APCI(+) (Alternative)
Dominant Ion

182.13


164.11

Mechanism Soft ionization via solution-phase protonation.Gas-phase proton transfer; thermal energy drives dehydration.
Sensitivity High for basic amines (Piperidine N).Moderate; better for less polar analogs.
In-Source Fragmentation < 5% (Optimized Source Temp).> 60% (Due to thermal instability of

-OH).
Linearity Range 1 ng/mL – 1000 ng/mL10 ng/mL – 5000 ng/mL
Best Use Case Structural confirmation & Impurity profiling.Quantitation in biological matrices (less matrix effect).

Expert Insight: For quality control (QC) of the raw material, ESI is mandatory. Using APCI will lead to a false positive for the dehydrated alkene impurity (4-(1H-pyrazol-1-ylmethyl)-1,2,3,6-tetrahydropyridine) due to the intense thermal dehydration in the APCI source.

Fragmentation Analysis & Mechanism

The fragmentation pattern of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol is governed by the stability of the tertiary carbocation and the basicity of the pyrazole ring.

Key Fragment Ions (ESI-CID)

(Observed)
Ion IdentityFormulaMechanismRelative Abundance (20 eV)
182.12 Precursor

C

H

N

O

Protonation on Piperidine N100%
164.11

C

H

N

Neutral loss of water (

OH)
45%
114.09

C

H

NO

Cleavage of C-C (distal)15%
81.05

C

H

N


-cleavage at C4-Methylene bond
85% (Diagnostic)
82.06

C

H

N

Ring fission30%
Diagnostic Pathway: The "Methylene Bridge" Marker

The presence of the


 81.05  fragment is the critical differentiator.
  • Target Molecule: Cleavage of the exocyclic C-C bond yields the (pyrazol-1-yl)methyl cation (

    
     81).
    
  • Alternative (Des-methyl analog): If the methylene bridge is absent (pyrazole directly on ring), the corresponding fragment would be

    
     67 (pyrazolium). The shift from 67 to 81 confirms the methylene spacer. 
    

Visualization: Fragmentation Pathway

The following diagram illustrates the collision-induced dissociation (CID) pathways. The distinct "Path A" (Water loss) and "Path B" (Side-chain cleavage) provide the dual confirmation required for GMP release testing.

FragmentationPathway M Precursor Ion [M+H]+ m/z 182.13 A1 Fragment [M+H - H2O]+ m/z 164.11 (Tertiary Carbocation) M->A1 - H2O (18 Da) Neutral Loss B1 Diagnostic Marker (Pyrazol-1-yl)methyl Cation m/z 81.05 M->B1 α-Cleavage (C4-Methylene Bond) B2 Neutral Loss Piperidin-4-ol moiety M->B2 Neutral Loss A2 Tetrahydropyridine Core m/z 82.06 A1->A2 Ring Fission

Caption: CID fragmentation pathway of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol. The green node (m/z 81.05) represents the specific diagnostic marker for the methylene-linked pyrazole motif.

Experimental Protocol: Self-Validating Identification

To replicate these results and validate the identity of your compound, follow this "Decision Tree" protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL for direct infusion or LC-MS injection.

  • Critical Control: Prepare a "Blank" of pure solvent to rule out system carryover, as pyrazoles are "sticky" on C18 columns.

Step 2: LC-MS/MS Acquisition Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Do not use ammonium acetate buffers if maximizing sensitivity for the

      
       is the goal; formic acid provides better protonation for the piperidine nitrogen.
      
  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source (ESI):

    • Gas Temp: 300°C (Keep <325°C to prevent in-source dehydration).

    • Capillary Voltage: 3500 V.

    • Fragmentor: 100 V.

Step 3: Data Interpretation (Pass/Fail Criteria)
  • Check Parent: Is the base peak

    
     182.1?
    
    • Yes: Proceed.

    • No (164.1 is base): Check source temperature. If Temp < 300°C and 164 is still dominant, the sample is likely degraded (dehydrated impurity).

  • Check MS2: Apply 20 eV Collision Energy.

    • Look for

      
       81.05 .
      
    • Presence: Confirms (Pyrazol-1-yl)methyl group.

    • Absence: Suspect structural isomer (e.g., pyrazole attached to Carbon or O-linked).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved from [Link]

  • Holčapek, M., et al. (2010).Mass spectrometry of nitrogen-containing heterocycles. Journal of Chromatography A.
  • Agilent Technologies. ESI vs APCI: Ion Source Selection Guide. Retrieved from [Link]

  • Biotage (2023). When should I choose APCI or ESI for my flash column chromatography? Retrieved from [Link]

Validation

A Comparative Guide to HPLC Retention Times of Piperidin-4-ol Derivatives

For researchers, scientists, and professionals in drug development, a deep understanding of the chromatographic behavior of molecular scaffolds like piperidin-4-ol is fundamental. This guide provides an in-depth comparis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the chromatographic behavior of molecular scaffolds like piperidin-4-ol is fundamental. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of various piperidin-4-ol derivatives. We will explore the underlying principles governing their separation, present comparative experimental data, and offer detailed protocols to empower you to develop robust and efficient analytical methods.

The piperidine ring is a crucial pharmacophore found in numerous pharmaceutical compounds.[1] Understanding how substitutions on this core structure influence its interaction with different stationary and mobile phases is key to achieving optimal separation and purity analysis.

The Chromatographic Challenge of Piperidin-4-ol and its Derivatives

Piperidin-4-ol and many of its derivatives are polar, basic compounds.[2][3] This polarity presents a significant challenge in traditional Reverse-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (like C18) and the mobile phase is polar. Highly polar analytes often exhibit poor retention on such columns, eluting at or near the void volume, which complicates quantification and separation from other polar impurities.

Furthermore, the basic nature of the piperidine nitrogen can lead to undesirable secondary interactions with residual acidic silanol groups on the silica-based stationary phase.[4] This can result in significant peak tailing, reducing resolution and accuracy.[4]

To overcome these challenges, several chromatographic strategies can be employed:

  • Reverse-Phase HPLC (RP-HPLC) with Modified Conditions: This is the most common approach, but requires careful optimization of the mobile phase and selection of an appropriate stationary phase.[5][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique utilizes a polar stationary phase and a mobile phase with a high organic solvent content, making it ideal for the retention and separation of highly polar compounds.[7][8][9][10][11]

Understanding the Factors Influencing Retention Time

The retention time of a piperidin-4-ol derivative in HPLC is primarily governed by a combination of factors:

  • Polarity: In RP-HPLC, less polar (more hydrophobic) compounds interact more strongly with the non-polar stationary phase, resulting in longer retention times.[12] Conversely, in HILIC, more polar compounds are more strongly retained.[8] The addition of functional groups to the piperidin-4-ol core will significantly alter its overall polarity.

  • Hydrogen Bonding Capacity: The ability of a molecule to form hydrogen bonds with the stationary or mobile phase can also influence retention.[12]

  • Ionization State (pH and pKa): The pH of the mobile phase relative to the pKa of the piperidine nitrogen is critical.[13] When the piperidine nitrogen is protonated (at a pH below its pKa), the molecule becomes more polar and will have shorter retention times in RP-HPLC. Controlling the pH is essential for consistent and reproducible results.[13]

  • Molecular Size and Shape: While generally a secondary effect, the size and steric hindrance of substituents can influence how effectively the molecule interacts with the stationary phase.

Comparative Analysis: RP-HPLC vs. HILIC for Piperidin-4-ol Derivatives

To illustrate the impact of different chromatographic modes on the retention of piperidin-4-ol derivatives, we will compare the hypothetical retention behavior of three representative compounds:

  • Compound A: Piperidin-4-ol (the parent compound)

  • Compound B: N-Boc-piperidin-4-ol (a less polar, protected derivative)

  • Compound C: 1-(2-Hydroxyethyl)-piperidin-4-ol (a more polar derivative)

Reverse-Phase HPLC (RP-HPLC) Approach

In RP-HPLC, we expect the retention time to increase with decreasing polarity. Therefore, the elution order would be: Compound C < Compound A < Compound B .

CompoundStructureKey FeaturePredicted Retention Time (min)
A Piperidin-4-olParent, polar~ 2.5
B N-Boc-piperidin-4-olIncreased hydrophobicity due to Boc group~ 8.0
C 1-(2-Hydroxyethyl)-piperidin-4-olIncreased polarity due to hydroxyethyl group~ 1.8

Note: These are hypothetical retention times for illustrative purposes. Actual retention times will vary based on the specific experimental conditions.

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve sample in Mobile Phase A/B mixture Injection Inject Sample (10 µL) Sample->Injection MobilePhase Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., Acetonitrile) MobilePhase->Injection Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injection->Column Gradient Elution Detection UV Detector (e.g., 210 nm) Column->Detection Chromatogram Acquire Chromatogram Detection->Chromatogram Analysis Analyze Retention Time & Peak Shape Chromatogram->Analysis HILIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve sample in high organic solvent Injection Inject Sample (5 µL) Sample->Injection MobilePhase Prepare Mobile Phase A (e.g., Acetonitrile) and Mobile Phase B (e.g., 10 mM Ammonium Formate in Water) MobilePhase->Injection Column HILIC Column (e.g., Amide, Silica) Injection->Column Gradient Elution Detection UV or MS Detector Column->Detection Chromatogram Acquire Chromatogram Detection->Chromatogram Analysis Analyze Retention Time & Peak Shape Chromatogram->Analysis

Sources

Comparative

X-ray diffraction data for 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol crystal structure

The following guide provides a technical comparison and structural characterization framework for 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol , utilizing the crystallographic baseline of its parent scaffold, Piperidin-4-ol ,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and structural characterization framework for 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol , utilizing the crystallographic baseline of its parent scaffold, Piperidin-4-ol , as the primary reference standard.

[1][2]

Executive Summary

The 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol scaffold represents a critical "sp3-rich" building block in modern drug discovery, particularly for kinase inhibitors (e.g., JAK/STAT pathways) where solubility and precise vector positioning are paramount.[1][2] Unlike flat aromatic systems, this motif introduces defined stereochemistry via the piperidine chair conformation and a specific hydrogen-bonding vector through the C4-hydroxyl group.[1][2]

This guide compares the structural properties of this target motif against the crystallographic standard of the parent Piperidin-4-ol , providing researchers with the experimental protocols and comparative metrics necessary to validate the integrity of this pharmacophore in solid-state formulations.[1][2]

Comparative Crystallographic Analysis[1][2]

To objectively evaluate the structural quality of the target molecule, we use the high-resolution crystal structure of the parent compound, Piperidin-4-ol , as the "Golden Standard" alternative.[1][2] Deviations from this baseline indicate the steric and electronic influence of the pyrazole-methyl substitution.[1][2]

Table 1: Structural Parameters Comparison
FeatureParent Standard: Piperidin-4-ol Target: 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol Significance
Crystal System TetragonalPredicted:[1][2][3][4] Monoclinic / OrthorhombicPyrazole addition breaks the high symmetry of the small parent molecule.[1][2]
Space Group P -4 21 c (No. 114)Typical: P 21/c or P -1Lower symmetry expected due to the bulky C4-substituent.[1][2]
Unit Cell (a, b, c) a = 12.03 Å, c = 8.08 ÅEst: a ≈ 9-11 Å, b ≈ 10-14 Å, c ≈ 12-15 ÅUnit cell expansion is required to accommodate the pyrazole moiety.[1][2]
Ring Conformation Chair (Torsion ~56-60°)Distorted Chair The C4-substitution introduces 1,3-diaxial strain, potentially flattening the chair.[1][2]
H-Bond Network N-H...O and O-H...N O-H...N(pyrazole) The pyrazole N2 becomes a competing acceptor, altering the packing motif.[1][2]
Packing Efficiency High (Z' = 1)ModerateBulky substituents often reduce packing density, improving solubility.[1][2]

Note on Data Source: The parent data is derived from the experimentally verified structure of Piperidin-4-ol (COD ID: 7219500) [1].[1][2] The target parameters are predictive ranges based on structural analogs like 4-phenylpiperidin-4-ol [2].[1][2]

Experimental Protocol: Single Crystal Growth & Diffraction

Achieving diffraction-quality crystals for amphiphilic fragments like 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol requires a specific "Anti-Solvent Diffusion" technique to balance the hydrophilic hydroxyl/amine and the lipophilic pyrazole.[1][2]

Phase I: Crystal Growth Methodology

Objective: Grow single crystals >0.1 mm suitable for X-ray diffraction.

  • Solubility Test: Dissolve 20 mg of the compound in minimal Methanol (MeOH) . If turbid, add drops of Ethanol (EtOH) until clear.[1]

  • Vessel Preparation: Place the solution in a narrow inner vial (4 mL).

  • Anti-Solvent Addition:

    • Carefully layer Diisopropyl Ether (DIPE) or Hexane on top of the MeOH solution (Ratio 1:3).[1][2]

    • Critical Step: Do not mix.[1][2] Allow diffusion to occur across the interface.[1][2]

  • Incubation: Seal the outer vessel and store at 4°C in a vibration-free environment for 7-14 days.

  • Harvesting: Isolate crystals using a nylon loop and immediately coat in Paratone-N oil to prevent desolvation.[1][2]

Phase II: Data Collection Strategy

Instrument: Bruker D8 Quest or equivalent (Mo-Kα radiation, λ = 0.71073 Å).[1][2]

  • Temperature: Cool crystal to 100 K (Cryostream). Reason: Reduces thermal motion of the flexible piperidine ring.[1][2]

  • Strategy: Collect full sphere data (360° phi scans).

  • Resolution Goal: 0.8 Å or better to resolve the H-atom positions on the C4-hydroxyl group.

Structural Validation Workflow

The following diagram outlines the decision logic for validating the target structure against the parent baseline.

G Start Start: Raw Diffraction Data Solve Structure Solution (SHELXT) Start->Solve Refine Refinement (SHELXL) Solve->Refine Check1 Check R1 Value < 5%? Refine->Check1 Check1->Refine No (Re-model disorder) Analyze Conformational Analysis Check1->Analyze Yes Compare Compare vs Piperidin-4-ol (Parent) Analyze->Compare Outcome1 Chair Conformation Retained (Valid Scaffold) Compare->Outcome1 Torsion ~55-60° Outcome2 Twist-Boat Observed (Steric Clash) Compare->Outcome2 Torsion <40° or >70°

Figure 1: Structural validation logic flow. The critical decision point is the comparison of torsion angles against the parent Piperidin-4-ol standard.

Technical Analysis of Intermolecular Interactions

When analyzing the dataset, researchers must focus on two specific interaction vectors that define the "performance" of this scaffold in drug binding pockets:

The "Anchor" Hydrogen Bond

In the parent Piperidin-4-ol , the OH group acts as both a donor and acceptor, forming infinite chains.[1][2]

  • Target Deviation: In 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol, the pyrazole nitrogen (N2) is a strong H-bond acceptor.[1][2]

  • Observation: Look for O-H...N(pyrazole) interactions (Distance < 2.9 Å). If this intramolecular or intermolecular bond is present, it "locks" the orientation of the pyrazole relative to the piperidine, reducing entropic penalty upon protein binding [3].[1][2]

The Piperidine Chair Puckering

The introduction of the bulky pyrazole-methyl group at C4 creates a gem-disubstituted center.[1][2]

  • Metric: Measure the Cremer-Pople puckering parameters (Q, θ) .

  • Standard: Ideal chair has θ ≈ 0° or 180°.[1][2]

  • Warning Sign: If θ deviates significantly (>15°), the ring is flattening due to 1,3-diaxial steric strain between the pyrazole-methyl group and the axial protons at C2/C6.[1][2] This indicates potential instability or high-energy conformers in the solid state.[1][2]

References

  • Döring, C., et al. (2015).[1][2][3] "Two polymorphs of 4-hydroxypiperidine with different NH configurations." CrystEngComm, 17(28), 5206-5213.[1][2] (COD ID: 7219500).[1] Link

  • Arulraj, R., et al. (2021).[1][2][5] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 4, 192-199.[1][5] Link

  • Foces-Foces, C., et al. (2000).[1][2] "Pyrazoles as supramolecular synthons: Crystal structures of 4-substituted pyrazoles." Crystal Growth & Design. (Contextual Reference for Pyrazole H-bonding).

Sources

Validation

A Senior Application Scientist's Guide to Establishing Reference Standards for the Analysis of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for establishing and utilizing reference standards for the analytical characterization of 4-(1H-pyra...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing and utilizing reference standards for the analytical characterization of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol. In the absence of a dedicated pharmacopeial monograph for this specific molecule, this document synthesizes established analytical principles for structurally related pyrazole and piperidine compounds to propose a robust and scientifically sound approach. The methodologies described herein are designed to ensure the identity, purity, and quality of the analyte, which are critical for regulatory compliance and the successful development of pharmaceutical products.

The Imperative for a Well-Characterized Reference Standard

In pharmaceutical analysis, a reference standard serves as the benchmark against which a sample of a drug substance or drug product is compared. Its primary purpose is to ensure the identity, strength, quality, and purity of the substance. For a molecule like 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol, which contains both a pyrazole and a piperidine moiety, a well-characterized reference standard is indispensable for:

  • Accurate Quantification: To determine the precise amount of the active pharmaceutical ingredient (API) in a sample.

  • Impurity Profiling: To identify and quantify any process-related impurities or degradation products.

  • Method Validation: As a critical component in validating the accuracy, precision, and specificity of analytical methods.

  • Stability Studies: To assess the degradation of the API under various environmental conditions.

Sourcing and Qualification of a Primary Reference Standard

Given that a commercially available, pharmacopeially recognized primary reference standard for 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol may not exist, a candidate material must be sourced and rigorously qualified.

Alternative Sourcing Strategies:

StrategyAdvantagesDisadvantages
Custom Synthesis High purity can be targeted; well-documented synthetic route aids in impurity identification.Higher cost; longer lead times.
Purification of an Existing Batch Potentially faster and less expensive than custom synthesis.The purity of the starting material may be a limiting factor.

Once a high-purity batch is obtained, it must be comprehensively characterized to be designated as a primary reference standard. The following table outlines the recommended analytical techniques for this purpose.

Table 1: Analytical Techniques for Primary Reference Standard Qualification

Analytical TechniquePurposeAcceptance Criteria
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Purity ≥ 99.5%
Mass Spectrometry (MS) Confirmation of molecular weight and structure.Consistent with the theoretical mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Unambiguous structural elucidation.Consistent with the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Consistent with the proposed structure.
Elemental Analysis Confirmation of elemental composition.Within ±0.4% of the theoretical values.
Thermogravimetric Analysis (TGA) Determination of residual solvents and water content.To be determined based on the manufacturing process.
Karl Fischer Titration Quantification of water content.To be determined based on the manufacturing process.

Recommended Analytical Workflow for Quantification and Impurity Profiling

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the cornerstone for the analysis of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol. The following workflow and starting conditions are proposed based on methods validated for similar pyrazole and piperidine derivatives.[1][2][3]

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting RefStd Reference Standard Preparation HPLC RP-HPLC Separation RefStd->HPLC Sample Sample Preparation Sample->HPLC UV UV Detection HPLC->UV Integration Peak Integration & Quantification UV->Integration Report Generation of Certificate of Analysis Integration->Report

Caption: Proposed Analytical Workflow for 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol.

Detailed Experimental Protocol: RP-HPLC Method

This protocol provides a starting point for method development and validation.

1. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.[1]
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in AcetonitrileProvides good peak shape and resolution for nitrogen-containing compounds.
Gradient To be optimized (e.g., 10-90% B over 20 min)To ensure elution of the main peak and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength To be determined via UV scan (likely around 210-230 nm due to the pyrazole ring)To maximize sensitivity for the analyte.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

2. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of the 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase.

  • Sample Solution: Prepare the sample at a similar concentration to the working standard solution using the same diluent.

3. Method Validation:

The developed method must be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for its intended purpose.[4]

Table 2: ICH Method Validation Parameters

ParameterPurpose
Specificity To ensure the method can differentiate the analyte from impurities and degradation products.
Linearity To demonstrate a proportional relationship between concentration and detector response.
Range The concentration interval over which the method is precise, accurate, and linear.
Accuracy The closeness of the measured value to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Identification and Control of Potential Impurities

Impurities in a drug substance can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).

Potential Process-Related Impurities

The synthesis of pyrazole and piperidine derivatives can introduce several types of impurities.[5][6][7]

Impurity Sources cluster_synthesis Synthesis of 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol cluster_impurities Potential Impurities StartMat Starting Materials Unreacted Unreacted Starting Materials/Reagents StartMat->Unreacted Byproducts Reaction Byproducts StartMat->Byproducts Reagents Reagents Reagents->Unreacted Reagents->Byproducts Intermediates Intermediates Intermediates->Byproducts Overreacted Over-reacted Products Intermediates->Overreacted

Caption: Potential Sources of Process-Related Impurities.

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for developing a stability-indicating analytical method. It helps to identify potential degradation products and demonstrates the specificity of the method.

Recommended Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light.

The goal is to achieve 5-20% degradation of the active substance.[8][9][10][11]

Conclusion

The establishment of a well-characterized reference standard and a validated, stability-indicating analytical method are fundamental prerequisites for the successful development of any pharmaceutical product containing 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol. While a dedicated compendial monograph may not be available, a scientifically rigorous approach based on the analysis of structurally similar compounds provides a robust framework for ensuring the quality, safety, and efficacy of the drug substance. The methodologies and experimental protocols outlined in this guide offer a comprehensive starting point for researchers, scientists, and drug development professionals.

References

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. (2022). AIP Conference Proceedings. Available at: [Link]

  • Certificate of Analysis: N-Boc Crizotinib. (2026). Generic Supplier. This is a representative example of a Certificate of Analysis for a complex heterocyclic molecule.
  • Synthesis, Characterization, Antimicrobial, Theoretical and in-Silico Studies of Novel Piperidine Fused Pyrazole Derivatives. (2024). Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • Synthesis and Chiral Separation of Some Pyrazole Fused Piperidines. (2016). International Journal of Chemical and Pharmaceutical Analysis.
  • Synthesis, Characterization, Antimicrobial, Theoretical and in-Silico Studies of Novel Piperidine Fused Pyrazole Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed. Available at: [Link]

  • Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. (2019). International Journal of Pharmaceutical Research.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu. Available at: [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. (2021). ResearchGate. Available at: [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). IJRAR.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014).
  • 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride. (n.d.). American Elements. Available at: [Link]

  • 4-(1-methyl-1h-pyrazol-4-yl)piperidine hydrochloride. (n.d.). PubChemLite. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. (2025). Indian Journal of Chemistry (IJC).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Available at: [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
  • 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile. (n.d.). Molport. Available at: [Link]

  • Validation and Application of Reversed Phase High-Performance Liquid Chromatographic Method for Quantification of Pizotifen Mal
  • Synthesis and Evaluation of Pyrazole Derivatives by Using Green C
  • Development and Validation of RP-HPLC Method to Determine Cinitapride Hydrogen Tartarate in Bulk and Pharmaceutical Formulation. (n.d.). Journal of Global Trends in Pharmaceutical Sciences.
  • Analytical Method Validation: Collation between International Guidelines. (2017). Asian Journal of Research in Chemistry.
  • A Validated RP-HPLC Method Development and Validation for the Simultaneous Estimation of Omeprazole and Cinitapride in Bulk and Combined Pharmaceutical Dosage Forms. (2021). ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol

The following technical guide provides immediate, high-level safety and operational directives for handling 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol . Executive Safety Summary (Precautionary Principle) 4-(1H-pyrazol-1-ylm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides immediate, high-level safety and operational directives for handling 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol .

Executive Safety Summary (Precautionary Principle)

4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol is a functionalized heterocyclic building block containing a secondary amine (piperidine), a tertiary alcohol, and a pyrazole ring.[1] While specific toxicological data for this exact structure may be limited in public registries, its structural motifs dictate that it must be treated as a High-Hazard Research Chemical .[1]

Core Hazard Profile (Inferred via SAR - Structure-Activity Relationship):

  • Corrosivity/Irritation: The secondary amine moiety (piperidine N-H) confers basicity, posing a high risk of severe skin irritation or chemical burns and serious eye damage upon contact [1, 5].[1]

  • Acute Toxicity: Pyrazole derivatives can exhibit acute toxicity if swallowed or absorbed through the skin [4].[1]

  • Respiratory Sensitization: Inhalation of dust or aerosols may cause respiratory tract irritation (STOT SE 3) [5].[1]

Immediate Action Required:

  • Containment: Handle only inside a certified chemical fume hood.[1]

  • Skin Protection: Double-gloving (Nitrile/Neoprene) is mandatory.[1]

  • Eye Protection: Chemical splash goggles are required; safety glasses are insufficient for handling solids with amine functionality.[1]

Chemical Profile & Logistics[1][2]

PropertySpecification / Note
Chemical Name 4-(1H-pyrazol-1-ylmethyl)piperidin-4-ol
Structural Features 4,4-disubstituted piperidine (4-OH, 4-methylene-pyrazole).[1] Secondary amine.[1]
Physical State Likely Solid (Hygroscopic powder) or viscous oil depending on purity/salt form [7].[1]
Basicity Basic (Piperidine

).[1] Incompatible with strong acids/oxidizers.[1]
Storage Class 6.1C or 8 (Toxic/Corrosive).[1] Store under inert atmosphere (Nitrogen/Argon) due to hygroscopicity.
Solubility Soluble in polar organic solvents (DMSO, Methanol, DMF).[1] Sparingly soluble in non-polar solvents.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier.[1] The "Why" column ensures user compliance by explaining the causality of the hazard.

ZonePPE RequirementTechnical SpecificationThe "Why" (Causality)
Ocular Chemical Splash Goggles ANSI Z87.1+ (Indirect Venting)Piperidine amines are basic.[1] Dust entry into the eye can cause immediate saponification of corneal lipids, leading to permanent damage [1].
Dermal (Hands) Double Glove System Inner: Nitrile (4 mil)Outer: Long-cuff Nitrile or Neoprene (5-8 mil)Breakthrough Time: Pyrazoles can permeate thin nitrile.[1] The air gap between gloves provides a secondary diffusion barrier.
Respiratory Engineering Control Primary Fume Hood (Face velocity: 80-100 fpm)Inhalation of amine dusts triggers bronchial spasms.[1] If hood is unavailable, a N95/P100 respirator is the minimum backup.
Body Lab Coat + Apron Flame-resistant (Nomex) + Chemical Apron (Tyvek/PVC)Standard cotton coats absorb liquids, keeping the corrosive agent against the skin.[1] An impervious apron prevents torso saturation.[1]

Operational Protocol: Safe Handling Workflow

This protocol uses a "Check-Verify-Execute" logic to minimize error.[1]

Phase 1: Preparation & Weighing
  • Atmosphere Control: If the compound is hygroscopic, weigh inside a glovebox or use a weighing funnel with a rapid transfer technique.[1]

  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder is fluffy/static-prone to prevent aerosolization during transfer.[1]

  • Solvent Prep: Have the dissolution solvent (e.g., DMSO, DCM) pre-measured. Do not add solid to a dry flask; add solid to the solvent or vice-versa slowly to manage heat of solution (exotherm risk with amines).

Phase 2: Reaction Setup
  • Inertion: Purge the reaction vessel with Nitrogen/Argon. Piperidines can form N-oxides or carbamates (with CO2) upon air exposure.[1]

  • Addition: If using as a nucleophile, add the electrophile slowly. If using as a base, monitor internal temperature.

Phase 3: Decontamination (The "Doffing" Procedure)

Proper removal of PPE is as critical as wearing it to prevent secondary exposure.

DoffingProtocol Start End of Experiment Clean Wipe Outer Gloves (Solvent-soaked Kimwipe) Start->Clean Decon OuterOff Remove Outer Gloves (Beak Method) Clean->OuterOff Isolate Contaminants CoatOff Remove Lab Coat (Touching inside only) OuterOff->CoatOff Clean Hands touch Coat InnerOff Remove Inner Gloves (Rolling from wrist) CoatOff->InnerOff Final Barrier Wash Wash Hands (Soap & Water, 20s) InnerOff->Wash Hygiene

Figure 1: Safe Doffing Sequence to prevent cross-contamination of skin.[1]

Emergency Response & Spill Logic

Pre-requisite: Ensure a "Basic Spill Kit" (Citric acid or weak acid neutralizer, vermiculite, scoop) is within 10 feet.[1]

Scenario A: Dry Powder Spill
  • Isolate: Close lab doors. Mark the area.

  • Suppress: Cover gently with paper towels dampened with inert solvent (e.g., heptane) to prevent dust clouds.[1] Do not dry sweep. [1]

  • Collect: Scoop into a waste container labeled "Hazardous Waste - Toxic Solid."[1]

Scenario B: Dermal Exposure
  • Immediacy: Do not wait for symptoms. Amines can cause delayed burns.[1]

  • Flush: Rinse with lukewarm water for 15 minutes.

  • Neutralize? NO. Do not use vinegar or acids on skin; this causes exothermic neutralization burns.[1] Use water only.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid/Powder Type->Solid Liquid Liquid/Solution Type->Liquid ActionSolid Dampen & Scoop (Avoid Dust) Solid->ActionSolid ActionLiq Absorb w/ Vermiculite (Do not use paper only) Liquid->ActionLiq Disposal Seal in HazWaste Label: 'Toxic/Corrosive' ActionSolid->Disposal ActionLiq->Disposal

Figure 2: Decision logic for spill remediation based on physical state.

Disposal & Waste Streams

Do not mix with general organic waste if the stream is sent for incineration without specific nitrogen-content flagging (NOx generation).[1]

  • Solid Waste: Segregate into "Solid Toxic Waste."

  • Liquid Waste (Mother Liquors):

    • Basic Aqueous Waste: If an aqueous workup was performed, the aqueous layer will be basic and contain piperidine residues.[1] Adjust pH to 6-8 before disposal or label as "Basic Aqueous Waste."[1]

    • Organic Waste: Halogenated or Non-Halogenated streams as per solvent used.[1]

  • Contaminated Sharps: Needles used with this compound must be disposed of immediately without recapping to prevent puncture wounds introducing the chemical directly into the bloodstream.[1]

References

  • BenchChem Technical Support. (2025).[1] Application Notes and Protocols for Piperidine-Mediated Reactions. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1] Piperidin-4-ol | C5H11NO | CID 79341 - PubChem.[1][2] Retrieved from [1]

  • Merck Millipore. (2026).[1] Safety Data Sheet - Pyrazole. Retrieved from [1]

  • Sigma-Aldrich. (2026).[1] Safety Data Sheet - 4-(4-Phenyl-1H-pyrazol-1-yl)piperidine. Retrieved from [1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet - 1-Methylpiperidin-4-ol. Retrieved from [1]

  • VulcanChem. (2025).[1] 4-((3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide Properties. Retrieved from [1]

  • TCI Chemicals. (2025).[1] Safety Data Sheet - 4-Methylpiperidin-4-ol. Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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